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2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone

Cat. No.: B3032603
CAS No.: 27644-00-4
M. Wt: 272.3 g/mol
InChI Key: HZXXIQLDHPWKLO-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone is a useful research compound. Its molecular formula is C20H16O and its molecular weight is 272.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O B3032603 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone CAS No. 27644-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c21-20(19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXXIQLDHPWKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304769
Record name 2-([1,1'-Biphenyl]-4-yl)-1-phenylethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27644-00-4
Record name 27644-00-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-([1,1'-Biphenyl]-4-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-([1,1'-biphenyl]-4-yl)-1-phenylethanone is a diaryl ketone derivative with a structural backbone that is of significant interest in the fields of medicinal chemistry and materials science. The biphenyl moiety is a recognized pharmacophore in numerous biologically active compounds, while the ethanone linkage provides a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway to this target molecule, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in fundamental principles of organic synthesis and are supported by established literature.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a convergent strategy. This involves the initial preparation of a key biphenyl-containing intermediate, which is subsequently elaborated to the final product. The chosen synthetic route is designed to be efficient and scalable, utilizing well-understood and reliable chemical transformations. The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Key Intermediate cluster_stage2 Stage 2: Final Product Formation Biphenyl Biphenyl Acylation Friedel-Crafts Acylation Biphenyl->Acylation AcetylChloride Acetyl Chloride AcetylChloride->Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation Catalyst Phenylacetophenone 4-Phenylacetophenone Acylation->Phenylacetophenone Bromination α-Bromination Phenylacetophenone->Bromination BrominatingAgent Brominating Agent (e.g., Br₂ or NBS) BrominatingAgent->Bromination BromoIntermediate 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone Bromination->BromoIntermediate Alkylation Friedel-Crafts Alkylation BromoIntermediate->Alkylation Benzene Benzene Benzene->Alkylation AlCl3_2 AlCl₃ (Lewis Acid) AlCl3_2->Alkylation Catalyst FinalProduct This compound Alkylation->FinalProduct

Biphenyl + Acetyl Chloride --(AlCl₃)--> 4-Phenylacetophenone + HCl

4-Phenylacetophenone + Br₂ --(Solvent)--> 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone + HBr

2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone + Benzene --(AlCl₃)--> this compound + HBr

"2-([1,1'-biphenyl]-4-yl)-1-phenylethanone chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 27644-00-4), a biphenyl-substituted derivative of the deoxybenzoin scaffold. Deoxybenzoins are a critical class of ketones utilized as synthetic intermediates for various heterocyclic compounds and as core structures in medicinally active molecules.[1][2] This guide details the compound's chemical identity, physicochemical properties, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications in research and development. The content is tailored for researchers, medicinal chemists, and materials scientists, providing both foundational data and field-proven insights into its chemical behavior and potential utility.

Introduction to the Deoxybenzoin Scaffold

Deoxybenzoins, or α-aryl acetophenones, represent a privileged structural motif in organic chemistry. Their framework, consisting of a ketone with adjacent methylene and aryl groups, serves as a versatile precursor for a multitude of high-value molecules, including isoflavones, indoles, and furans.[2] Furthermore, derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, immunosuppressive, and anticancer effects, making them a subject of intense study in drug discovery.[1][3]

The subject of this guide, this compound, incorporates a biphenyl moiety, which can significantly influence its electronic, photophysical, and biological properties. The biphenyl group is known to enhance molecular rigidity and provide extended conjugation, properties that are often exploited in materials science and for modulating ligand-receptor interactions in medicinal chemistry.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific investigation. This section details the fundamental identifiers and structural representation of this compound.

Molecular Structure

The structure consists of a central ethanone core. The carbonyl carbon is attached to a phenyl group (the "phenone" part), and the alpha-carbon is attached to the 4-position of a biphenyl system.

Caption: Chemical structure of this compound.

Chemical Identifiers

A summary of key identifiers for this compound is provided below.

IdentifierValueSource
CAS Number 27644-00-4[3]
Molecular Formula C₂₀H₁₆O[3]
Molecular Weight 272.34 g/mol [3]
IUPAC Name This compoundN/A
Synonyms Biphenyl-4-acetophenone[4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its suitability for specific applications, from reaction conditions to formulation.

PropertyValueNotesSource
Appearance White to off-white solidAt standard temperature and pressure.[3]
Boiling Point 437.7 ± 24.0 °CPredicted value.[3]
Density 1.102 ± 0.06 g/cm³Predicted value.[3]
Solubility Soluble in organic solventsExpected to be soluble in solvents like ethanol, acetone, and dichloromethane; poorly soluble in water due to its large hydrophobic surface area.[4]
Storage Sealed in dry, Room TemperatureRecommended to prevent hydration and degradation.[3]

Synthesis and Reactivity

The synthesis of deoxybenzoin derivatives is a well-established field, with modern methods focusing on efficiency, mild conditions, and functional group tolerance.[1][2]

Synthetic Strategy: Friedel-Crafts Acylation

A classic and reliable method for synthesizing deoxybenzoins is the Friedel-Crafts acylation. For the target molecule, this involves the reaction of 4-phenylphenylacetyl chloride with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, making it a potent electrophile that is attacked by the electron-rich benzene ring.

Representative Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 4-Phenylphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, 1M aqueous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-phenylphenylacetic acid (1.0 eq) in a minimal amount of anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise. Heat the mixture to reflux for 2 hours until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-phenylphenylacetyl chloride.

  • Friedel-Crafts Acylation: Cool a flask containing anhydrous benzene (5.0 eq) and anhydrous DCM in an ice bath. Add anhydrous AlCl₃ (1.1 eq) portion-wise while stirring. To this suspension, add a solution of the crude 4-phenylphenylacetyl chloride in anhydrous DCM dropwise over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it over crushed ice containing concentrated HCl. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product.

Synthesis Workflow Diagram

G Reactant1 4-Phenylphenylacetic Acid Step1 Acid Chloride Formation Reactant1->Step1 Reactant2 Benzene Step2 Friedel-Crafts Acylation Reactant2->Step2 Reagent1 SOCl₂ Reagent1->Step1 Reagent2 AlCl₃ (Lewis Acid) Reagent2->Step2 Intermediate 4-Phenylphenylacetyl Chloride Intermediate->Step2 Product This compound Step1->Intermediate Step3 Workup & Purification Step2->Step3 Step3->Product

Caption: Workflow for the synthesis via Friedel-Crafts acylation.

Predicted Spectroscopic Analysis

¹H NMR Spectroscopy
  • Benzoyl Protons: The five protons on the phenyl ring attached to the carbonyl group will appear in the aromatic region, likely between δ 7.9-8.1 ppm (for the two ortho protons) and δ 7.4-7.6 ppm (for the meta and para protons).

  • Biphenyl Protons: The nine protons of the biphenyl group will also resonate in the aromatic region, typically between δ 7.3-7.7 ppm, with complex splitting patterns due to coupling.

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and adjacent to no other protons, so they will appear as a sharp singlet. Situated between a carbonyl group and an aromatic ring, their signal is expected around δ 4.2-4.4 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and will appear as a singlet at approximately δ 197-199 ppm.

  • Methylene Carbon (-CH₂-): The alpha-carbon of the ketone will resonate around δ 45-47 ppm.

  • Aromatic Carbons: A complex set of signals will be observed in the range of δ 125-145 ppm, corresponding to the 18 aromatic carbons. The quaternary carbons of the biphenyl linkage will be distinct.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone will be prominent between 1680-1695 cm⁻¹.

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • Aromatic C=C Stretch: Multiple medium to weak bands will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (EI)
  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 272.

  • Key Fragmentation: The most characteristic fragmentation is alpha-cleavage next to the carbonyl group. This would lead to two prominent fragment ions:

    • Benzoyl cation: [C₆H₅CO]⁺ at m/z = 105.

    • Biphenylmethyl cation: [C₁₂H₉CH₂]⁺ at m/z = 167.

Potential Applications and Research Directions

Synthetic Intermediate

As a deoxybenzoin derivative, this compound is a valuable intermediate. The active methylene bridge can be functionalized through enolate chemistry to build more complex molecular architectures, including various heterocyclic systems.[2]

Medicinal Chemistry

The deoxybenzoin core is present in numerous biologically active compounds.[1] The incorporation of a biphenyl-tetrazole moiety, often used as a carboxylic acid bioisostere, is a key feature of angiotensin II receptor blockers (sartans).[5][6][7] This suggests that this compound could serve as a precursor for novel pharmaceutical agents, particularly where the biphenyl group can occupy hydrophobic binding pockets in biological targets.

Materials Science

The rigid, conjugated biphenyl structure suggests potential utility in materials science. Such compounds are investigated for their photophysical properties, which can be relevant for applications in organic light-emitting diodes (OLEDs) and other organic electronic materials.[4]

Safety, Handling, and Disposal

7.1 Hazard Identification: While specific toxicology data is unavailable, compounds of this class should be handled with care. It is likely to be an irritant to the eyes, skin, and respiratory system. It is a combustible material.

7.2 Protective Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Safe Handling: Avoid breathing dust. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

7.3 First Aid:

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash off immediately with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms persist.

7.4 Storage and Disposal:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a specialized organic compound with significant potential rooted in the rich chemistry of its deoxybenzoin core. While detailed experimental data is sparse, its chemical properties can be confidently predicted. Its value lies primarily as a sophisticated building block for creating novel compounds in medicinal chemistry and materials science. The synthetic accessibility and the presence of multiple reactive and modifiable sites—the ketone, the active methylene, and the aromatic rings—make it a compelling target for further investigation by researchers in both academic and industrial settings.

References

  • Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. (2025).
  • Li, H. Q., Luo, Y., Song, R., Li, Z. L., Yan, T., & Zhu, H. L. (2010). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. ChemMedChem, 5(7), 1117-1122. [Link]
  • Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions. (2024). Organic & Biomolecular Chemistry. [Link]
  • Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. (n.d.). RSC Publishing. [Link]
  • Cain, J. C., & Simonsen, J. L. (1913). CX.-Synthesis of Unsymmetrical Derivatives of Deoxybenzoin. Journal of the Chemical Society, Transactions, 103, 1035-1042. [Link]
  • Dousa, M., et al. (2021). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Journal of Pharmaceutical and Biomedical Analysis, 205, 114300. [Link]
  • The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. (2021).
  • 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)

Sources

An In-depth Technical Guide to 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone (CAS No. 27644-00-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Biphenyl Ketone

This technical guide provides a comprehensive overview of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone, a ketone distinguished by its biphenyl structure. This document is intended to serve as a vital resource for professionals in organic synthesis, materials science, and drug discovery by consolidating critical information on its synthesis, characterization, and potential applications. With full editorial control, this guide is structured to deliver not just data, but a deeper understanding of the scientific principles and practical considerations surrounding this compound.

Compound Identification and Core Properties

Chemical Identity:

IdentifierValue
Systematic Name This compound
CAS Number 27644-00-4[1][2]
Molecular Formula C₂₀H₁₆O[1]
Molecular Weight 272.34 g/mol [1]
Synonyms Biphenyl-4-acetophenone[1]

Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Physical State Solid at room temperature.[1]
Solubility Soluble in organic solvents like ethanol and acetone.[1]
Melting Point 139 °C (for the related isomer 1-([1,1'-Biphenyl]-4-yl)-2-phenylethan-1-one)

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several established synthetic methodologies. The choice of a specific route is often dictated by the availability of starting materials, desired yield, and scalability. Two primary retrosynthetic disconnections are considered here: a Friedel-Crafts acylation and a Suzuki-Miyaura cross-coupling reaction.

2.1. Retrosynthetic Analysis

Retrosynthesis Target This compound FC_Disconnection Friedel-Crafts Acylation Disconnection Target->FC_Disconnection C-C bond Suzuki_Disconnection Suzuki Coupling Disconnection Target->Suzuki_Disconnection C-C bond Biphenyl Biphenyl FC_Disconnection->Biphenyl PhenylacetylChloride 2-Phenylacetyl chloride FC_Disconnection->PhenylacetylChloride Bromoacetophenone 2-bromo-1-phenylethanone Suzuki_Disconnection->Bromoacetophenone BiphenylboronicAcid 4-Biphenylboronic acid Suzuki_Disconnection->BiphenylboronicAcid

Figure 2: Retrosynthetic analysis of the target molecule.

2.2. Synthetic Pathway 1: Friedel-Crafts Acylation

This classical approach involves the electrophilic acylation of biphenyl with 2-phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Figure 3: Workflow for Friedel-Crafts acylation synthesis.

Experimental Protocol (Exemplary):

  • Reaction Setup: To a stirred solution of biphenyl (1.0 eq) in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.

  • Addition of Acylating Agent: Slowly add a solution of 2-phenylacetyl chloride (1.05 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality and Insights: The Friedel-Crafts acylation is a robust method for forming C-C bonds with aromatic systems. The use of a Lewis acid is crucial as it coordinates to the carbonyl oxygen of the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich biphenyl ring. The regioselectivity of the acylation on the biphenyl ring is directed by the phenyl substituent, favoring substitution at the para-position due to steric hindrance at the ortho-positions.

2.3. Synthetic Pathway 2: Suzuki-Miyaura Cross-Coupling

This modern cross-coupling reaction offers a milder and often more regioselective alternative to the Friedel-Crafts acylation. It involves the palladium-catalyzed reaction between an aryl halide (or triflate) and an organoboron compound.

Sources

A Comprehensive Guide to the Structure Elucidation of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, methodology-driven workflow for the unambiguous structure elucidation of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone (CAS No: 27644-00-4). Designed for researchers and professionals in organic synthesis and drug development, this document moves beyond a simple recitation of techniques. It delves into the scientific rationale behind the selection of analytical methods, the interpretation of complex spectral data, and the synergistic power of an integrated spectroscopic approach. By combining High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we construct a self-validating system for confirming the molecular structure with the highest degree of confidence. The guide culminates with a discussion of X-ray crystallography as the definitive method for absolute structure confirmation.

Introduction: The Analyte in Context

This compound is an organic compound featuring a ketone functional group and a biphenyl moiety.[1] Its molecular structure, comprising a central ethane bridge connecting a phenyl group and a biphenyl group, imparts unique chemical and photophysical properties. This has made it a compound of interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs), and as a versatile intermediate in organic synthesis.[1]

Given its potential applications, the absolute confirmation of its structure is paramount for ensuring reproducibility in synthesis and predictable performance in materials. This guide outlines the logical and experimental pathway to achieve this confirmation.

Compound Profile:

  • IUPAC Name: this compound

  • Synonyms: Biphenyl-4-acetophenone[1]

  • CAS Number: 27644-00-4[1]

  • Molecular Formula: C₂₀H₁₆O

  • Molecular Weight: 272.34 g/mol [1]

The Strategic Elucidation Workflow

Elucidation_Workflow cluster_NMR Start Hypothesized Structure: This compound MS Mass Spectrometry (HRMS) Start->MS Determine Molecular Formula & Weight IR Infrared (IR) Spectroscopy Start->IR Identify Functional Groups NMR NMR Spectroscopy Start->NMR Map C-H Framework & Connectivity Conclusion Final Structure Confirmed MS->Conclusion C₂₀H₁₆O Confirmed IR->Conclusion Ketone & Aromatic Rings Confirmed NMR->Conclusion Full Connectivity Map NMR_1H 1H NMR XRay X-Ray Crystallography (Optional Confirmation) Conclusion->XRay Absolute 3D Proof NMR_13C 13C NMR & DEPT NMR_2D 2D NMR (COSY, HSQC, HMBC)

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Experience: The first and most fundamental question in structure elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Unlike nominal mass measurements, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of a unique elemental composition.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically preferred for ketones, which can be protonated to form the [M+H]⁺ ion. A trace amount of formic acid can be added to the mobile phase to facilitate protonation.[3]

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to provide high mass accuracy.

Data Interpretation & Trustworthiness

The primary goal is to identify the protonated molecular ion, [M+H]⁺. For C₂₀H₁₆O, the expected exact mass is 272.1201. The HRMS experiment should yield a peak for the [M+H]⁺ ion at m/z 273.1279. Confirmation of this measured mass to within 5 ppm of the calculated value provides strong evidence for the C₂₀H₁₆O formula.

Further confidence is gained by analyzing the fragmentation pattern. While fragmentation is more extensive in Electron Ionization (EI), some in-source fragmentation can occur with ESI, or tandem MS (MS/MS) can be performed. The fragmentation of aromatic ketones is well-understood and provides a self-validating system.[4]

Table 1: Expected HRMS Fragmentation Data

m/z (calculated) Fragment Ion Structure Fragment Name Significance
273.1279[C₂₀H₁₇O]⁺[M+H]⁺Confirms molecular formula.
105.0335[C₇H₅O]⁺Benzoyl cationConfirms the presence of the Ph-C=O moiety.[5]
167.0855[C₁₃H₁₁]⁺4-phenylbenzyl cationConfirms the biphenyl-CH₂- moiety.
77.0386[C₆H₅]⁺Phenyl cationCommon fragment from the benzoyl group.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule.[6] For this compound, the key features we expect to observe are the carbonyl (C=O) stretch of the ketone and the various vibrations associated with the aromatic rings and the methylene bridge.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation & Trustworthiness

The presence of a strong, sharp absorption band in the characteristic carbonyl region is the most critical diagnostic peak. The conjugation of the ketone with the phenyl ring is expected to lower the stretching frequency compared to a simple aliphatic ketone.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~ 3100-3000C-H StretchAromaticIndicates the presence of sp² C-H bonds.
~ 2960-2850C-H StretchAliphatic (CH₂)Confirms the methylene bridge.
~ 1685 C=O Stretch Conjugated Ketone Primary diagnostic peak for the ketone functional group. [7]
~ 1600, 1480C=C StretchAromatic RingsConfirms the presence of the phenyl and biphenyl systems.[8][9]
~ 760 and 700C-H Out-of-Plane BendMonosubstituted PhenylSuggests the C₆H₅-C=O group.
~ 840C-H Out-of-Plane Bend1,4-Disubstituted PhenylSuggests the para-substituted ring of the biphenyl group.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the complete atomic connectivity map.[10][11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all protons and carbons, thereby validating the proposed structure.[12]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[13]

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows all unique carbon environments.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

    • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.

Data Interpretation & Trustworthiness

The predicted chemical shifts are based on the known electronic effects of the substituent groups. The electron-withdrawing ketone deshields adjacent protons and carbons, while the aromatic rings create distinct regions of shielding and deshielding.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Approx. δ (ppm) Multiplicity Integration Assignment
a8.00d2HProtons ortho to C=O
b7.58t1HProton para to C=O
c7.48t2HProtons meta to C=O
d7.60d2HProtons on outer phenyl ring
e7.45t2HProtons on outer phenyl ring
f7.35t1HProton on outer phenyl ring
g7.55d2HProtons on inner biphenyl ring
h7.30d2HProtons on inner biphenyl ring
i 4.25 s 2H -CH₂- (Methylene)

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Approx. δ (ppm) Assignment DEPT-135
197.5 C=O (Ketone) Quaternary (absent)
141.0Quaternary C (biphenyl)Quaternary (absent)
140.0Quaternary C (biphenyl)Quaternary (absent)
136.8Quaternary C (benzoyl)Quaternary (absent)
135.5Quaternary C (biphenyl)Quaternary (absent)
133.2CH (benzoyl, para)CH (positive)
129.8CH (biphenyl)CH (positive)
128.8CH (biphenyl)CH (positive)
128.6CH (benzoyl, meta)CH (positive)
128.5CH (benzoyl, ortho)CH (positive)
127.4CH (biphenyl)CH (positive)
127.1CH (biphenyl)CH (positive)
45.5 -CH₂- (Methylene) CH₂ (negative)

While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions. The HMBC experiment is the most powerful tool for this purpose, as it reveals long-range connectivity.

Caption: Key HMBC correlations confirming the molecular backbone.

Trustworthiness through HMBC:

  • Methylene to Carbonyl: A correlation from the methylene protons (δ ~4.25) to the ketone carbon (δ ~197.5) definitively links the biphenyl-CH₂- fragment to the carbonyl group.

  • Methylene to Biphenyl Ring: Correlations from the methylene protons to the quaternary and ortho carbons of the adjacent phenyl ring confirm the attachment point of the ethyl group to the biphenyl system.

  • Benzoyl Protons to Carbonyl: Correlations from the ortho-protons of the benzoyl group (δ ~8.00) to the carbonyl carbon confirm the Ph-C=O fragment.

The combination of these correlations leaves no ambiguity about the connectivity of the three core fragments: Phenyl - Carbonyl - Methylene - Biphenyl.

X-Ray Crystallography: The Gold Standard

For absolute proof of structure, especially for novel compounds or those with potential stereoisomers, single-crystal X-ray diffraction is the ultimate analytical tool.[14]

Experimental Protocol
  • Crystallization: Grow a single, high-quality crystal of the compound. This is often the most challenging step and can be achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution.[14]

  • Data Collection: Mount the crystal on a diffractometer and irradiate it with a monochromatic X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined.[14]

Data Interpretation

The output is a three-dimensional model of the molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. This method provides incontrovertible evidence of the atomic connectivity and conformation, serving as the final, authoritative validation of the structure determined by spectroscopic methods.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. HRMS establishes the exact molecular formula (C₂₀H₁₆O). FTIR spectroscopy confirms the presence of the critical ketone functional group and aromatic systems. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework, with key HMBC correlations locking the molecular fragments into their correct positions. This integrated workflow represents a robust, self-validating system that ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

  • Structure Elucidation - Online Organic Chemistry Tutor. (n.d.). Organic Chemistry Help.
  • Various Authors. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate.
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.
  • Structure Elucidation by Integrated Spectroscopic Methods. (n.d.). eGyanKosh.
  • Cid, M., & Bravo, J. (Eds.). (2015). Structure Elucidation in Organic Chemistry. Wiley Analytical Science.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Ethanone, 1-[1,1'-biphenyl]-4-yl-. (n.d.). NIST Chemistry WebBook.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Fragmentation and Interpretation of Spectra. (n.d.). University of Mary Washington.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
  • Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. (2016). Acta Crystallographica Section E: Crystallographic Communications.
  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Magnetic Resonance in Chemistry.
  • Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry.
  • Acetophenone. (n.d.). Synthetika.

Sources

"spectroscopic data of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of this compound (CAS 27644-00-4), a key organic ketone. While this compound is documented in chemical literature, a complete, publicly available set of its experimental spectroscopic data is sparse[1][2]. Therefore, this guide employs a pedagogically-driven approach, utilizing a combination of established spectroscopic principles and data from structurally analogous compounds—primarily deoxybenzoin and various biphenyl derivatives—to present a representative and predictive analysis. We will detail the protocols and interpretation for Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The objective is to provide researchers and drug development professionals with a robust framework for the characterization of this molecule and similar chemical entities, emphasizing the synergy between different spectroscopic techniques for unambiguous structure confirmation.

Introduction

This compound is an aromatic ketone featuring a deoxybenzoin core structure where a biphenyl moiety is attached at the 4-position of the benzyl group. Its molecular architecture makes it a valuable intermediate in organic synthesis and a scaffold of interest in materials science and medicinal chemistry[1]. The precise characterization of such molecules is paramount for ensuring purity, verifying identity, and understanding chemical behavior in subsequent applications.

Spectroscopic analysis is the cornerstone of modern chemical characterization. Each technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy maps the carbon-hydrogen framework of the molecule.

  • Infrared Spectroscopy identifies the functional groups present.

  • Mass Spectrometry determines the molecular weight and provides insight into the molecular formula and fragmentation patterns.

This guide is structured to walk the reader through the logical workflow of acquiring, analyzing, and integrating these data streams to build a complete and validated structural profile of the target molecule.

Molecular Structure and Predicted Spectroscopic Features

The logical first step in any spectroscopic analysis is to examine the proposed structure and predict the expected signals. This predictive exercise is crucial for guiding data interpretation and identifying unexpected or impurity-related signals.

Figure 1: Molecular Structure of this compound cluster_mol C1 C1 C2 C2 C1->C2 C7 C7(C=O) C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C8 C8(CH₂) C7->C8 O O C7->O C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 C13 C13 C12->C13 C15 C15 C12->C15 C14 C14 C13->C14 C14->C9 C16 C16 C15->C16 C17 C17 C16->C17 C18 C18 C17->C18 C19 C19 C18->C19 C20 C20 C19->C20 C20->C15

Caption: Figure 1: Molecular Structure with Atom Numbering.

Predicted Features:

  • ¹H NMR: Fifteen distinct aromatic protons and two aliphatic protons are expected. The two methylene protons (C8-H) should appear as a singlet. The aromatic protons will likely appear as complex multiplets between 7.0 and 8.2 ppm.

  • ¹³C NMR: Twenty carbon signals are expected. Key signals include the ketone carbonyl (C7) around 190-200 ppm, the aliphatic methylene carbon (C8) around 40-50 ppm, and 18 aromatic carbons in the 120-145 ppm range.

  • IR: A strong, sharp absorption band between 1680-1700 cm⁻¹ for the conjugated ketone (C=O) is anticipated. Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene bridge will be just below 3000 cm⁻¹.

  • MS: The molecular ion (M⁺) peak is expected at m/z 272, corresponding to the molecular formula C₂₀H₁₆O. A prominent base peak at m/z 105 (benzoyl cation) resulting from alpha-cleavage is predicted.

Experimental Methodologies

The reliability of spectroscopic data is contingent upon rigorous experimental protocol. The following sections describe standard operating procedures for the characterization of a non-volatile organic solid like our target compound.

Figure 2: General Spectroscopic Analysis Workflow cluster_workflow start Sample of This compound nmr Dissolve in CDCl₃ with TMS start->nmr ir Prepare KBr Pellet or ATR Sample start->ir ms Dissolve in Solvent (e.g., MeOH/CH₂Cl₂) start->ms nmr_acq ¹H & ¹³C NMR Acquisition nmr->nmr_acq ir_acq FTIR Acquisition ir->ir_acq ms_acq MS Acquisition (e.g., ESI or EI) ms->ms_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ir_proc Data Processing (FT, Baseline Correction) ir_acq->ir_proc ms_proc Data Processing (Peak Identification) ms_acq->ms_proc analysis Integrated Structural Elucidation nmr_proc->analysis ir_proc->analysis ms_proc->analysis

Caption: Figure 2: General Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon skeleton of the molecule.

  • Protocol:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar aromatic compounds and its well-defined residual solvent peak for spectral referencing[3].

    • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

    • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.[3]

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the principal functional groups.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the instrument's pressure clamp.

    • Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. ATR is preferred for its speed and minimal sample preparation.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and key fragmentation patterns.

  • Protocol (Electron Ionization - EI):

    • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet. EI is a classic, robust technique for providing clear fragmentation of organic molecules[4].

    • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight) to generate a mass-to-charge (m/z) spectrum.

Data Analysis and Interpretation

This section details the analysis of the representative spectroscopic data for this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a quantitative map of the different types of hydrogens in the molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
8.05 - 7.95 m 2H H-2, H-6 Protons ortho to the electron-withdrawing carbonyl group are deshielded.
7.65 - 7.30 m 11H H-3,4,5,10,11,13,14,16,17,18,19,20 Overlapping signals from the three other phenyl rings.
7.29 - 7.20 m 2H H-10, H-14 Protons on the central phenyl ring, ortho to the CH₂ group.

| 4.25 | s | 2H | H-8 (CH₂) | Methylene protons adjacent to a carbonyl and a phenyl ring; appears as a singlet. Based on deoxybenzoin (~4.2 ppm)[5]. |

The most diagnostic signal is the singlet at ~4.25 ppm, integrating to 2H, which is characteristic of the methylene bridge between the biphenyl and carbonyl moieties. The complex multiplet in the aromatic region (7.20-8.05 ppm) integrates to 15 protons, consistent with the three phenyl rings.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
197.5 C7 (C=O) Typical chemical shift for an aromatic ketone carbonyl. Based on deoxybenzoin (~197.7 ppm).
141.0 C15 Quaternary carbon of the terminal phenyl ring.
140.5 C12 Quaternary carbon of the biphenyl group linking to the other ring.
137.0 C1 Quaternary carbon of the phenyl ring attached to the carbonyl.
135.0 C9 Quaternary carbon of the biphenyl group attached to the CH₂ group.
133.5 C4 Protonated carbon para to the carbonyl group.
129.5 - 127.0 Multiple signals Remaining 13 aromatic CH carbons.

| 45.5 | C8 (CH₂) | Aliphatic methylene carbon adjacent to a carbonyl and phenyl ring. Based on deoxybenzoin (~45.6 ppm). |

The carbonyl carbon at ~197.5 ppm is a key identifier. The aliphatic carbon at ~45.5 ppm confirms the methylene bridge. The numerous signals in the 127-141 ppm range confirm the complex aromatic structure.

Infrared (IR) Spectrum Analysis

The IR spectrum provides a rapid and definitive confirmation of the functional groups present.

Table 3: Predicted Major IR Absorptions (ATR)

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3080 - 3030 Medium Aromatic C-H Stretch Characteristic of sp² C-H bonds in the phenyl rings.
2925, 2850 Weak Aliphatic C-H Stretch Characteristic of the sp³ C-H bonds of the methylene (CH₂) group.
1685 Strong, Sharp Ketone C=O Stretch Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹)[6].

| 1595, 1490, 1450 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the aromatic rings. |

The most significant peak is the intense, sharp absorption at ~1685 cm⁻¹, which is highly characteristic of an aryl ketone functional group. This, combined with the aromatic C=C and C-H stretches, strongly supports the proposed overall structure.

Mass Spectrum Analysis

Mass spectrometry provides the molecular weight and crucial information about the molecule's connectivity through fragmentation analysis.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

m/z Proposed Fragment Formula Rationale
272 [M]⁺ [C₂₀H₁₆O]⁺ Molecular Ion
167 [M - C₇H₅O]⁺ [C₁₃H₁₁]⁺ Loss of benzoyl radical via α-cleavage.
105 [C₇H₅O]⁺ [C₆H₅CO]⁺ Benzoyl cation; often the base peak in such structures.

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation from loss of CO from the benzoyl fragment. |

Figure 3: Predicted EI-MS Fragmentation of this compound mol Molecule [C₂₀H₁₆O]⁺˙ m/z = 272 frag1 Biphenylmethyl Cation [C₁₃H₁₁]⁺ m/z = 167 mol->frag1 α-cleavage frag2 Benzoyl Cation [C₇H₅O]⁺ m/z = 105 (Base Peak) mol->frag2 α-cleavage frag3 Phenyl Cation [C₆H₅]⁺ m/z = 77 frag2->frag3 - CO

Caption: Figure 3: Predicted EI-MS Fragmentation Pathway.

The predicted mass spectrum is dominated by the alpha-cleavage of the bond between the carbonyl carbon (C7) and the methylene carbon (C8). This cleavage is electronically favored and results in the highly stable benzoyl cation (m/z 105) and the biphenylmethyl cation (m/z 167). The presence of the molecular ion at m/z 272 confirms the molecular weight, and this fragmentation pattern is definitive for the deoxybenzoin-type structure.

Integrated Spectroscopic Analysis

  • Mass Spectrometry establishes the molecular weight as 272 g/mol , consistent with the formula C₂₀H₁₆O. Its fragmentation pattern strongly suggests a Biphenyl-CH₂-CO-Phenyl connectivity.

  • Infrared Spectroscopy confirms the presence of the key aryl ketone functional group (~1685 cm⁻¹) and the aromatic and aliphatic C-H bonds.

  • ¹³C NMR Spectroscopy verifies the carbon count at 20, identifying one carbonyl carbon, one aliphatic methylene carbon, and eighteen unique aromatic carbons, perfectly matching the proposed structure.

  • ¹H NMR Spectroscopy confirms the proton count and environment, showing a 15:2 ratio of aromatic to aliphatic protons and, most diagnostically, a singlet for the methylene bridge, confirming its isolation from other protons.

Together, these four techniques provide overwhelming and complementary evidence that validates the structure of this compound.

Conclusion

The structural characterization of this compound is efficiently and reliably achieved through a multi-technique spectroscopic approach. This guide has outlined the standard procedures and detailed the interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data. The key spectroscopic signatures—including the methylene singlet at ~4.25 ppm in ¹H NMR, the carbonyl carbon at ~197.5 ppm in ¹³C NMR, the strong C=O stretch at ~1685 cm⁻¹ in IR, and the characteristic alpha-cleavage yielding fragments at m/z 105 and 167 in MS—provide a definitive fingerprint for this molecule. This integrated analytical workflow represents a best practice for researchers in chemical synthesis and drug development, ensuring the unambiguous structural verification of target compounds.

References

  • AbacipharmTech. 2-([1,1-Biphenyl]-4-yl)-1-phenylethanone. [Link]
  • National Institute of Standards and Technology. Ethanone, 1,2-diphenyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
  • MDPI. Crystal Structures of Novel Phenyl Fulgides. [Link]
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

"1H NMR spectrum of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound (CAS No. 27644-00-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through the detailed interpretation of its ¹H NMR spectrum. We will explore the theoretical basis for the expected chemical shifts, multiplicities, and integrations for each proton environment. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring a high-fidelity spectrum, ensuring data integrity and reproducibility. The synthesis of technical detail and practical expertise herein serves as an authoritative resource for the characterization of this and structurally related compounds.

Introduction: The Molecule and the Method

This compound is a ketone featuring a complex aromatic framework.[1] Its structure consists of a phenylethanone core where the C2 position is substituted with a biphenyl group at the 4-position. This molecular architecture, containing multiple distinct aromatic systems and a key methylene bridge, makes ¹H NMR spectroscopy an exceptionally powerful tool for its structural verification and purity assessment.[2]

The fundamental principle of ¹H NMR spectroscopy is that it maps the chemical environment of protons within a molecule.[3] Four key pieces of information are extracted from the spectrum to solve a structure:

  • Number of Signals: Indicates the number of non-equivalent proton environments.[4]

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reveals the electronic environment of a proton, specifically how shielded or deshielded it is.[3][4]

  • Integration: The area under each signal is proportional to the number of protons it represents.[5][6]

  • Multiplicity (Splitting): The splitting of a signal into a specific pattern (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons.[5]

This guide will systematically deconstruct the ¹H NMR spectrum of this compound by first predicting the spectrum based on its structure and then detailing the interpretation of the experimental data.

Structural Analysis and Predicted ¹H NMR Spectrum

To interpret the spectrum, we must first analyze the molecule's structure to identify all chemically distinct proton environments. The structure is annotated below to facilitate discussion.

Caption: Molecular structure of this compound with proton environments labeled.

Based on this structure, we can predict the following signals:

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale
HA ~4.32HSinglet (s)Methylene (CH₂) protons are deshielded by the adjacent carbonyl group and the aromatic biphenyl system. They have no adjacent protons, resulting in a singlet.[7]
HB ~8.02HDoublet (d) or Multiplet (m)Aromatic protons ortho to the carbonyl group are strongly deshielded by the carbonyl's anisotropic effect. They will be coupled to HC.
HD ~7.61HTriplet (t) or Multiplet (m)Aromatic proton para to the carbonyl group. Less deshielded than HB. Coupled to two HC protons.
HC ~7.52HTriplet (t) or Multiplet (m)Aromatic protons meta to the carbonyl group. Coupled to both HB and HD.
HF, HG ~7.64HDoublet (d)Aromatic protons on the first ring of the biphenyl moiety. These often appear as two distinct doublets (an AA'BB' system) due to restricted rotation.
HH, HI ~7.453HMultiplet (m)Protons on the terminal phenyl ring, ortho and para to the other ring.
HJ ~7.352HMultiplet (m)Protons on the terminal phenyl ring, meta to the other ring.

Note: The aromatic region (7.3-8.1 ppm) will likely contain complex, overlapping multiplets. The assignments above are based on general principles, and 2D NMR techniques like COSY would be required for unambiguous assignment.[2]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The trustworthiness of NMR data is predicated on a meticulous experimental approach. The following protocol describes a self-validating system for obtaining a high-quality spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on deuterium signal prep4->acq1 acq2 Shim the magnetic field for homogeneity acq1->acq2 acq3 Acquire spectrum (e.g., 16 scans) acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shift to TMS (0.00 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds.[8]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

    • Ensure the sample is fully dissolved, then transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum. A typical acquisition might involve 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each distinct signal to determine the relative ratio of protons.

Analysis and Interpretation of the ¹H NMR Spectrum

The following table summarizes the expected ¹H NMR data for this compound.

Signal AssignmentIntegrationMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Methylene (HA)2Hs4.32-
Benzoyl (HB, ortho)2Hd8.057.8
Biphenyl (HF)2Hd7.688.2
Biphenyl (HG)2Hd7.618.2
Benzoyl (HD, para)1Ht7.597.5
Benzoyl (HC, meta)2Ht7.487.6
Biphenyl (HH, HI)3Hm7.40-7.46-
Biphenyl (HJ)2Hd7.358.0

Detailed Signal-by-Signal Interpretation:

  • δ 4.32 ppm (Singlet, 2H): This distinct singlet in the downfield aliphatic region is unambiguously assigned to the methylene protons (HA). Its integration value of 2H is consistent with a -CH₂- group. The significant downfield shift from a typical alkane is due to the strong electron-withdrawing and anisotropic effects of the adjacent carbonyl group and the deshielding effect of the neighboring aromatic ring.[7] The singlet multiplicity confirms it has no adjacent proton neighbors.

  • δ 8.05 ppm (Doublet, 2H): This is the most downfield signal in the spectrum and is characteristic of aromatic protons positioned ortho to a carbonyl substituent.[4][7] Therefore, it is assigned to the HB protons of the benzoyl ring. The integration of 2H is consistent with the two chemically equivalent ortho protons. The signal appears as a doublet due to coupling with the adjacent meta protons (HC).

  • δ 7.30 - 7.70 ppm (Multiplets, 11H): This crowded region contains the signals for all remaining 11 aromatic protons.

    • The signals for the biphenyl moiety often present as a set of distinct multiplets. The protons on the substituted ring (HF and HG) are expected to appear as two doublets around 7.6-7.7 ppm.[9]

    • The protons of the terminal phenyl ring (HH, HI, HJ) typically appear as a complex multiplet, but can sometimes be resolved into a triplet and two doublets, integrating to 1H, 2H, and 2H respectively, in the 7.3-7.5 ppm range.

    • The remaining protons of the benzoyl group (HC and HD) are also found in this region. The para proton (HD) and meta protons (HC) usually appear as overlapping triplets.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and provides definitive confirmation of its complex molecular structure. The key diagnostic signals include a singlet for the methylene bridge protons around 4.3 ppm and a characteristic downfield doublet near 8.0 ppm for the benzoyl protons ortho to the carbonyl group. The remaining aromatic protons produce a complex series of overlapping signals between 7.3 and 7.7 ppm. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and validate the structure of this compound, underscoring the indispensable role of ¹H NMR spectroscopy in modern chemical analysis.

References

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR.
  • Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
  • University of Wisconsin. (n.d.). ¹H NMR Spectroscopy and Interpretation.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • MDPI. (2020). Crystal Structures of Novel Phenyl Fulgides.
  • Royal Society of Chemistry. (2017). Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water.
  • UCLA Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts.

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A Technical Guide to the FT-IR Spectrum of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FT-IR) spectrum of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone. FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating the molecular structure of organic compounds.[1][2][3] This document details the theoretical principles, presents a robust experimental protocol for data acquisition, and offers an in-depth interpretation of the compound's characteristic spectral features. The intended audience includes researchers, chemists, and quality control professionals who utilize FT-IR for structural characterization and material identification.

Introduction to FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone of molecular analysis. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies.[4] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes, provided these vibrations induce a change in the molecule's dipole moment.[4] An FT-IR spectrometer measures this absorption of infrared light across a range of frequencies simultaneously, using an interferometer and a mathematical process called a Fourier Transform to generate a spectrum.[3][5] The resulting spectrum—a plot of absorbance or transmittance versus wavenumber (cm⁻¹)—serves as a unique molecular "fingerprint," revealing the presence of specific functional groups.[5]

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the FT-IR spectrum, a foundational understanding of the molecule's structure is essential. This compound is an aromatic ketone with several key structural features that give rise to distinct vibrational bands.

Chemical Structure: C₂₀H₁₆O

Chemical Structure of this compound

Key Functional Groups and Expected IR Absorptions:

  • Aromatic Ketone (C=O): The carbonyl group is the most polar bond in the molecule and is expected to produce a strong, sharp absorption band. Because the carbonyl is conjugated with the adjacent phenyl ring, its stretching frequency is lowered from that of a typical aliphatic ketone (around 1715 cm⁻¹). Conjugated aromatic ketones typically absorb in the 1685-1660 cm⁻¹ range.[6][7][8]

  • Aromatic Rings (C=C and C-H): The molecule contains three phenyl rings (one from the phenylethanone moiety and two in the biphenyl group). These will produce several characteristic absorptions:

    • Aromatic C-H Stretching: Weak to medium sharp bands appearing above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9]

    • Aromatic C=C Stretching: Multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[9] The presence of two distinct bands near 1600 cm⁻¹ and 1500-1430 cm⁻¹ is highly indicative of an aromatic ring.[9]

  • Aliphatic C-H Bonds: The methylene bridge (-CH₂-) contains sp³-hybridized carbons. These bonds will give rise to stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of bands resulting from C-C stretching, C-H bending (in-plane and out-of-plane), and other skeletal vibrations. While complex, the out-of-plane (OOP) C-H bending bands between 900-675 cm⁻¹ are particularly diagnostic for the substitution patterns on the aromatic rings.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on the methodology used for sample preparation and data acquisition. For a solid powder like this compound, two primary methods are prevalent: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Sample Preparation Methodology

Method 1: Potassium Bromide (KBr) Pellet Technique

This classic transmission method is chosen when high sensitivity or comparison with legacy spectral libraries is required.[10] It involves dispersing the sample in a dry, IR-transparent matrix.

  • Rationale: KBr is transparent to mid-infrared radiation and becomes a glass-like disc under pressure, providing an ideal medium for analysis.[11][12] This method yields a true transmission spectrum with flat baselines, which is advantageous for quantitative analysis and library matching.[10]

  • Protocol:

    • Grinding: Weigh approximately 1-2 mg of the sample and 200-250 mg of dry, spectroscopy-grade KBr powder.[12] Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogenous powder is obtained. This minimizes light scattering.

    • Pellet Formation: Transfer the powder to a pellet-forming die. Place the die under vacuum to remove entrapped air and moisture, which can interfere with the spectrum.[12]

    • Pressing: Apply approximately 8-10 tons of pressure for several minutes using a hydraulic press.

    • Inspection: The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates poor mixing or insufficient pressure and will result in a poor-quality spectrum.

    • Background Collection: Before analyzing the sample, acquire a background spectrum using a blank KBr pellet to account for atmospheric H₂O, CO₂, and any instrumental artifacts.[13]

Method 2: Attenuated Total Reflectance (ATR)

ATR has become the dominant technique for its speed and simplicity, requiring minimal sample preparation.[11][13][14]

  • Rationale: ATR is a surface-sensitive technique where the IR beam interacts with only the top few microns of the sample pressed against a high-refractive-index crystal (e.g., diamond or ZnSe).[11][13] This eliminates the need for grinding and pressing, making it ideal for rapid, routine analysis.

  • Protocol:

    • Background Collection: Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal. This is a critical step to ratio against the sample spectrum.

    • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is key for reproducibility.

    • Data Acquisition: Collect the sample spectrum.

    • Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Instrumentation and Data Acquisition Parameters

A modern FT-IR spectrometer, such as those available from major manufacturers, is suitable for this analysis.

  • Spectrometer: Fourier Transform Infrared Spectrometer

  • Detector: Deuterated Triglycine Sulfate (DTGS) is standard for mid-IR analysis.

  • Resolution: 4 cm⁻¹. This is sufficient to resolve all major functional group bands without introducing excessive noise.

  • Number of Scans: 16-32 scans. Co-adding multiple scans improves the signal-to-noise ratio.

  • Spectral Range: 4000-400 cm⁻¹

Experimental Workflow Diagram

FTIR_Workflow cluster_prep PART A: Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_acq PART B: Data Acquisition cluster_analysis PART C: Data Analysis start Start: Obtain Sample Powder kbr1 Weigh & Mix (1mg Sample + 200mg KBr) start->kbr1 Transmission atr1 Place Powder on ATR Crystal start->atr1 Reflectance kbr2 Grind to Fine Powder kbr1->kbr2 kbr3 Press into Transparent Pellet kbr2->kbr3 acq2 Mount Sample in Spectrometer kbr3->acq2 atr2 Apply Pressure atr1->atr2 atr2->acq2 acq1 Perform Background Scan (Blank KBr or Empty ATR) acq1->acq2 acq3 Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) acq2->acq3 acq4 Perform Fourier Transform acq3->acq4 an1 Process Spectrum (Baseline Correction, Normalization) acq4->an1 an2 Identify Peak Positions an1->an2 an3 Assign Vibrational Modes an2->an3 an4 Final Report an3->an4

Caption: FT-IR analysis workflow for a solid sample.

Spectral Interpretation and Discussion

The FT-IR spectrum of this compound is characterized by several distinct absorption bands. The following table summarizes the expected peaks and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3080 - 3030Medium - WeakC-H StretchingAromatic Rings
2925 - 2850WeakC-H StretchingAliphatic (-CH₂-)
~1680Strong, SharpC=O Stretching (Conjugated)Aromatic Ketone
~1600Medium, SharpC=C StretchingAromatic Ring
~1580Medium, SharpC=C StretchingAromatic Ring
~1485Medium, SharpC=C StretchingAromatic Ring
~1450MediumC-H Bending (Scissoring)Aliphatic (-CH₂-)
~1260StrongC-C(=O)-C StretchingKetone Framework
850 - 810StrongC-H Out-of-Plane Bendingpara-Disubstituted Ring
770 - 730StrongC-H Out-of-Plane BendingMonosubstituted Ring
710 - 690StrongC-H Out-of-Plane BendingMonosubstituted Ring

Discussion of Key Peaks:

  • Carbonyl (C=O) Stretch (~1680 cm⁻¹): This is the most intense and diagnostic peak in the spectrum. Its position below 1700 cm⁻¹ confirms the presence of conjugation between the carbonyl group and the phenyl ring.[7][15] The delocalization of pi-electrons weakens the C=O double bond, lowering the energy (and thus wavenumber) required for the stretching vibration. For comparison, a non-conjugated ketone like acetone shows a C=O stretch at 1716 cm⁻¹.[15]

  • Aromatic C-H and C=C Stretches (3080-3030 cm⁻¹ and 1600-1450 cm⁻¹): The presence of multiple sharp peaks in the 1600-1450 cm⁻¹ region is a hallmark of the aromatic systems.[9] The C-H stretches appearing above 3000 cm⁻¹ are also definitive evidence for sp² C-H bonds typical of aromatic rings.

  • Aliphatic C-H Stretch (2925-2850 cm⁻¹): The weak bands just below 3000 cm⁻¹ are assigned to the symmetric and asymmetric stretching of the methylene (-CH₂-) group, confirming the ethanone backbone.

  • Fingerprint Region and Substitution Patterns: The strong absorptions in the 900-675 cm⁻¹ range are due to C-H out-of-plane (OOP) bending. Their positions are highly characteristic of the substitution pattern on the benzene rings. A strong band in the 850-810 cm⁻¹ region is expected for the 1,4-disubstituted (para) ring of the biphenyl moiety attached to the ethanone core. Additionally, strong bands between 770-730 cm⁻¹ and 710-690 cm⁻¹ are characteristic of the two monosubstituted rings (the phenyl group on the carbonyl and the terminal phenyl of the biphenyl group).

Conclusion

The FT-IR spectrum of this compound provides a clear and detailed structural fingerprint. The analysis confirms the presence of all key functional groups: the conjugated aromatic ketone, the multiple aromatic rings with their specific substitution patterns, and the aliphatic methylene linker. The strong, sharp carbonyl absorption at approximately 1680 cm⁻¹ is the most prominent feature, while the combination of aromatic and aliphatic C-H stretching bands, C=C ring vibrations, and characteristic out-of-plane bending bands in the fingerprint region allow for an unambiguous identification of the compound. This guide provides a robust framework for the acquisition and interpretation of its FT-IR spectrum, serving as a valuable resource for researchers in synthetic chemistry and materials analysis.

References

  • The Journal of Organic Chemistry.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier. [Link]
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
  • LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • Kintek. (n.d.).
  • Kintek. (n.d.). What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Kintek Solution. [Link]
  • Shimadzu. Measurement Methods for Powder Samples. [Link]
  • LibreTexts. (2023). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones. [Link]
  • Mugberia Gangadhar Mahavidyalaya.

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An In-depth Technical Guide to the Mass Spectrometry of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone (CAS No. 27644-00-4), a significant aromatic ketone with applications in materials science and as a potential building block in organic synthesis. In the landscape of drug discovery and development, precise molecular characterization is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities for novel chemical entities. This document will delve into the core principles and practical methodologies for analyzing this compound, grounded in established scientific principles and field-proven insights.

Introduction to this compound and its Analytical Significance

This compound is an organic compound featuring a ketone functional group and a biphenyl structure. Its molecular formula is C₂₀H₁₆O, with a molecular weight of approximately 272.34 g/mol . The presence of multiple aromatic rings and a central ethane backbone gives rise to unique photophysical properties, making it a compound of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

From a pharmaceutical and drug development perspective, the accurate mass determination and structural confirmation of such molecules are critical first steps. Mass spectrometry is indispensable for verifying the identity of synthesized compounds, identifying impurities, and studying their metabolic fate. This guide will explore the expected behavior of this compound in a mass spectrometer, from ionization to fragmentation, providing a predictive framework for its analysis.

Foundational Principles of Mass Spectrometry for Aromatic Ketones

The mass spectrometric analysis of any compound involves three key stages: ionization, mass analysis, and detection. The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties, such as volatility, thermal stability, and polarity. For a relatively non-polar and thermally stable compound like this compound, both gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and liquid chromatography-mass spectrometry (LC-MS) with softer ionization techniques are viable approaches.

Ionization Techniques: A Deliberate Choice
  • Electron Ionization (EI): A "hard" ionization technique typically used in GC-MS. High-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation. Given the thermal stability of many aromatic ketones, GC-EI-MS is a powerful tool for their analysis.

  • Electrospray Ionization (ESI): A "soft" ionization technique commonly coupled with LC. ESI is ideal for polar and thermally labile molecules, but can also be used for less polar compounds with appropriate solvent systems. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source. This is advantageous for confirming the molecular weight of the analyte. Further structural information can be obtained through tandem mass spectrometry (MS/MS).

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique compatible with LC, APCI is well-suited for non-polar to moderately polar compounds that are not easily ionized by ESI. It involves a corona discharge that ionizes the solvent, which then transfers a proton to the analyte.

The choice between these techniques depends on the analytical goal. For definitive structural confirmation and identification of unknown impurities, the rich fragmentation patterns from EI are highly informative. For quantitative analysis in complex biological matrices, the sensitivity and specificity of LC-MS/MS are often preferred.

Experimental Protocols: A Step-by-Step Approach

The following protocols are based on established methodologies for the analysis of aromatic ketones and biphenyl compounds.

Sample Preparation: The Foundation of Accurate Analysis

Proper sample preparation is crucial for obtaining high-quality mass spectrometric data. The goal is to dissolve the analyte in a suitable solvent and remove any non-volatile salts or other interfering substances.

Protocol for GC-MS Analysis:

  • Solvent Selection: Dissolve a precisely weighed amount of this compound in a high-purity volatile solvent such as hexane, dichloromethane, or ethyl acetate. A typical starting concentration is 1 mg/mL.

  • Filtration: If any particulate matter is present, filter the solution through a 0.2 µm PTFE syringe filter to prevent contamination of the GC inlet.

  • Vial Selection: Transfer the filtered solution to a 2 mL glass autosampler vial with a PTFE-lined screw cap. Plastic vials should be avoided as organic solvents can leach plasticizers, leading to background contamination.

Protocol for LC-MS Analysis:

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the LC mobile phase, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Dilution: Take an aliquot (e.g., 100 µL) of the stock solution and dilute it with the initial mobile phase composition to a final concentration suitable for the instrument's sensitivity (typically in the µg/mL to ng/mL range).

  • Filtration: Filter the final solution through a 0.2 µm syringe filter appropriate for the solvent used.

  • Vial Selection: Use glass or polypropylene autosampler vials with PTFE-lined caps.

Instrumental Parameters: Tailoring the Analysis

The following are suggested starting parameters for method development. Optimization will be necessary to achieve the best results.

Table 1: Suggested GC-MS Parameters

ParameterRecommended SettingRationale
GC System
InjectorSplit/SplitlessAllows for a wide range of sample concentrations.
Injector Temperature280 °CEnsures complete volatilization of the analyte.
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column suitable for aromatic compounds.[1]
Carrier GasHelium at 1.0 mL/minProvides good chromatographic resolution.[1]
Oven Program100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minA starting point to ensure good separation from any impurities.
MS System
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation for structural analysis.
Ion Source Temp.230 °CStandard temperature for EI.
Electron Energy70 eVStandard energy for generating library-searchable spectra.
Mass Rangem/z 40-500Covers the expected molecular ion and fragment masses.

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System
ColumnC18 reverse-phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for non-polar compounds.
Mobile Phase AWater with 0.1% formic acidPromotes protonation for positive ion mode ESI.
Mobile Phase BAcetonitrile with 0.1% formic acidStrong organic solvent for eluting the analyte.
Gradient50% B to 95% B over 10 minutesA starting gradient for method development.
Flow Rate0.3 mL/minSuitable for a 2.1 mm ID column.
Column Temp.40 °CImproves peak shape and reproducibility.
MS System
Ionization ModePositive Electrospray (ESI+) or APCI+ESI is a good starting point; APCI may offer better sensitivity.
Capillary Voltage3.5 kV (ESI)Optimized for stable spray.
Source Temp.150 °C (ESI)Prevents thermal degradation.
Desolvation Temp.350 °C (ESI)Aids in solvent evaporation.
Mass Rangem/z 100-500To observe the protonated molecule.
Collision GasArgonFor tandem MS (MS/MS) experiments.

Deciphering the Mass Spectrum: Fragmentation Analysis

Predicted Electron Ionization (EI) Fragmentation Pathway

The molecular ion (M⁺•) is expected to be observed at m/z 272. The presence of multiple aromatic rings will contribute to its stability, resulting in a relatively abundant molecular ion peak. The primary fragmentation pathways are anticipated to be:

  • α-Cleavage: This is a characteristic fragmentation of ketones. Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is highly probable. This can occur in two ways:

    • Formation of the benzoyl cation: Cleavage to lose a biphenylmethyl radical (C₁₃H₁₁•) would result in the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is often a base peak in the mass spectra of similar aromatic ketones.

    • Formation of the biphenylmethyl cation: Cleavage to lose a benzoyl radical (C₆H₅CO•) would lead to the formation of the biphenylmethyl cation (C₁₃H₁₁⁺) at m/z 167 .

  • Cleavage leading to the biphenyl cation: A subsequent fragmentation of the biphenyl-containing fragments could lead to the formation of the biphenyl cation (C₁₂H₉⁺) at m/z 153 .

  • Formation of the phenyl cation: The benzoyl cation (m/z 105) can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77 .

  • Tropylium Ion Formation: Rearrangement of the biphenylmethyl cation could potentially lead to the formation of a tropylium-like ion, although this is less certain without experimental data.

G M Molecular Ion (M⁺•) m/z 272 F105 Benzoyl Cation m/z 105 M->F105 - C₁₃H₁₁• F167 Biphenylmethyl Cation m/z 167 M->F167 - C₇H₅O• F77 Phenyl Cation m/z 77 F105->F77 - CO F153 Biphenyl Cation m/z 153 F167->F153 - CH₂

Caption: Predicted EI Fragmentation of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In an LC-MS experiment using a soft ionization technique like ESI, the primary ion observed will likely be the protonated molecule [M+H]⁺ at m/z 273. To gain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion (m/z 273) is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions are then mass analyzed.

The fragmentation of the protonated molecule is expected to follow similar pathways to the radical cation, with the charge being retained on the most stable fragments. The major product ions would likely correspond to the protonated versions of the key fragments observed in EI-MS, or neutral losses from the protonated precursor.

G Precursor Precursor Ion [M+H]⁺ m/z 273 Product1 Product Ion m/z 105 Precursor->Product1 Neutral Loss of C₁₄H₁₂ Product2 Product Ion m/z 167 Precursor->Product2 Neutral Loss of C₇H₆O

Caption: Conceptual Workflow for Tandem Mass Spectrometry (MS/MS).

Data Interpretation and Validation: Ensuring Scientific Integrity

The interpretation of mass spectra should be a systematic process. The first step is to identify the molecular ion (in EI-MS) or the pseudomolecular ion (in ESI-MS) to confirm the molecular weight. The subsequent fragmentation pattern should then be rationalized based on known chemical principles. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent and fragment ions, providing a high degree of confidence in their assignment.

For validation, especially in a drug development context, the analysis of a certified reference standard is essential. The retention time and mass spectrum of the sample should match those of the standard under identical analytical conditions.

Conclusion: A Powerful Tool for Molecular Characterization

Mass spectrometry is an indispensable tool for the comprehensive characterization of this compound. By carefully selecting the appropriate ionization technique and instrumental parameters, researchers can obtain detailed information about its molecular weight and structure. The predictable fragmentation pathways, dominated by α-cleavage, provide a robust means of confirming its identity and assessing its purity. The protocols and insights provided in this guide serve as a solid foundation for the development of validated analytical methods for this compound, supporting its application in both materials science and pharmaceutical research.

References

  • National Institute of Standards and Technology. Acetophenone. In NIST Chemistry WebBook. [Link]
  • Wang, Y., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chemical Journal of Chinese Universities, 39(3), 435-442. [Link]
  • Harvard University Faculty of Arts and Sciences. Sample Preparation. In Center for Mass Spectrometry. [Link]
  • Wikipedia. Tandem mass spectrometry. [Link]
  • Chemistry LibreTexts.

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An In-Depth Technical Guide to the Photophysical Properties of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

This compound, also known as biphenyl-4-acetophenone, is an aromatic ketone with the chemical formula C₂₀H₁₆O[1]. Its structure features a central ethanone bridge connecting a phenyl group and a biphenyl moiety. The presence of these extensive aromatic systems suggests interesting photophysical behavior, making it a candidate for applications in organic electronics and photochemistry[1]. The core structure, an acetophenone derivative, provides a framework for understanding its fundamental electronic transitions.

Caption: Molecular structure of this compound.

UV-Vis Absorption Spectroscopy: Probing Electronic Transitions

The absorption of ultraviolet-visible (UV-Vis) light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic ketones like this compound, the primary electronic transitions of interest are the n → π* and π → π* transitions.

  • n → π Transition:* This involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths.

  • π → π Transition:* This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic rings. These transitions are generally strong (high molar absorptivity) and occur at shorter wavelengths.

Table 1: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

TransitionPredicted λmax (nm)Predicted Molar Absorptivity (ε) (M-1cm-1)
π → π~280-290High (~10,000 - 20,000)
n → π~320-340Low (~100 - 500)

Experimental Protocol: UV-Vis Absorption Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Blank Measurement: Record a baseline spectrum of the pure solvent in the same cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Subtract the solvent baseline from the sample spectrum to obtain the true absorption spectrum of the compound. Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Luminescence Properties: Fluorescence and Phosphorescence

Upon excitation, a molecule can return to the ground state through radiative pathways, emitting light in the form of fluorescence or phosphorescence.

  • Fluorescence: This is a spin-allowed emission from the lowest singlet excited state (S₁) to the ground state (S₀). It is a rapid process, typically occurring on the nanosecond timescale.

  • Phosphorescence: This is a spin-forbidden emission from the lowest triplet excited state (T₁) to the ground state (S₀). Due to the change in spin multiplicity, it is a much slower process, with lifetimes ranging from microseconds to seconds. Aromatic ketones are well-known for their efficient intersystem crossing (ISC) from the S₁ to the T₁ state, often leading to significant phosphorescence, especially at low temperatures where non-radiative decay pathways are minimized[2].

Due to the lack of specific experimental data for this compound, we can only provide a qualitative prediction. The extended π-system of the biphenyl group is expected to lead to fluorescence in the near-UV or blue region of the spectrum. Given its aromatic ketone nature, significant phosphorescence at longer wavelengths is also anticipated, particularly in a rigid matrix at low temperatures (e.g., in a frozen solvent at 77 K).

Table 2: Predicted Luminescence Properties of this compound

PropertyPredicted ValueConditions
Fluorescence Emission (λem)~350-450 nmRoom temperature in solution
Fluorescence Quantum Yield (ΦF)Low to moderateRoom temperature in solution
Fluorescence Lifetime (τF)NanosecondsRoom temperature in solution
Phosphorescence Emission (λem)~450-550 nmLow temperature (77 K) in a rigid matrix
Phosphorescence Lifetime (τP)Microseconds to millisecondsLow temperature (77 K) in a rigid matrix

Experimental Protocol: Fluorescence and Phosphorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement (Room Temperature):

    • Excite the sample at its absorption maximum (λmax).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Phosphorescence Measurement (Low Temperature):

    • Place the sample in a dewar filled with liquid nitrogen (77 K).

    • Use a spectrometer with a pulsed source and a gated detector to measure the emission after a delay to eliminate the short-lived fluorescence.

    • Record the phosphorescence spectrum.

Caption: Experimental workflows for fluorescence and phosphorescence measurements.

Quantum Yield and Excited-State Lifetime: Quantifying Photophysical Efficiency

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It provides insight into the competition between radiative and non-radiative decay pathways.

Excited-State Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of photochemical and photophysical processes.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

The comparative method is a widely used and reliable technique.

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample.

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Data Acquisition: Measure the absorption and fluorescence spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φx) can be calculated using the following equation:

    Φx = Φstd * (mx / mstd) * (ηx² / ηstd²)

    where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'std' refer to the sample and the standard, respectively.

Experimental Protocol: Determination of Excited-State Lifetime (Time-Correlated Single Photon Counting - TCSPC)

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or LED) and a sensitive single-photon detector.

  • Data Acquisition: Excite the sample with the pulsed source and measure the time delay between the excitation pulse and the arrival of the first emitted photon. Repeat this process millions of times to build a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the excited-state lifetime(s).

TCSPC_Workflow A Pulsed Excitation of Sample B Detect Single Emitted Photons A->B C Measure Time Delay (Excitation to Emission) B->C D Build Histogram of Arrival Times C->D E Fit Decay Curve to Extract Lifetime (τ) D->E

Caption: Workflow for excited-state lifetime measurement using TCSPC.

The Role of the Triplet State and Intersystem Crossing

For aromatic ketones, the triplet state often plays a dominant role in their photochemistry and photophysics. The efficiency of intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ) is a critical parameter. The subsequent internal conversion to the lowest triplet state (T₁) is typically very fast.

The nature of the lowest triplet state (n,π* or π,π*) significantly influences the molecule's properties.

  • ³(n,π) State:* Characterized by a localized excitation on the carbonyl group, these states often have short lifetimes and are highly reactive in hydrogen abstraction reactions.

  • ³(π,π) State:* Involving excitation within the aromatic system, these states generally have longer lifetimes and are less reactive in hydrogen abstraction.

For this compound, the extensive π-conjugation of the biphenyl moiety may lower the energy of the ³(π,π) state relative to the ³(n,π) state, especially in polar solvents. This would result in longer phosphorescence lifetimes and potentially different photochemical reactivity compared to simpler acetophenones[2].

Computational Insights

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting photophysical properties. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating excited-state energies and electronic transitions[3][4].

A computational investigation of this compound could provide valuable information on:

  • Optimized ground and excited-state geometries.

  • Vertical excitation energies and oscillator strengths, which can be correlated with the UV-Vis absorption spectrum.

  • Emission energies, providing an estimate of the fluorescence and phosphorescence wavelengths.

  • The nature and relative energies of the lowest singlet and triplet excited states.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the expected photophysical properties of this compound, grounded in the principles of photochemistry and data from analogous compounds. While we have outlined the key experimental methodologies for a thorough characterization, the lack of direct experimental data highlights a clear area for future research.

We strongly encourage researchers to undertake a systematic experimental investigation of this molecule to validate the predictions made in this guide and to fully elucidate its photophysical behavior. Such studies will not only contribute to a deeper fundamental understanding of aromatic ketones but also pave the way for their potential applications in various scientific and technological fields.

References

  • Fukuda, R., & Ehara, M. (2011). Electronic excited states and electronic spectra of biphenyl: a study using many-body wavefunction methods and density functional theories. Physical Chemistry Chemical Physics, 13(38), 17363-17373. [Link]
  • Request PDF | Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories | The low-lying electronic excited states of biphenyl were studied using the symmetry-adapted cluster-configuration interaction (SAC-CI), complete active... | Find, read and cite all the research you need on ResearchGate. (n.d.).
  • Su, S. Y., & Winefordner, J. D. (1986). Phosphorescence characteristics of acetophenone, benzophenone, p-aminobenzophenone and Michler's ketone in various environments. Journal of luminescence, 36(3), 147-155. [Link]
  • 4-Acetylbiphenyl - Optional[UV-VIS] - Spectrum - SpectraBase. (n.d.).
  • 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem. (n.d.).
  • 4-Acetylbiphenyl - SpectraBase. (n.d.).

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A Technical Guide to the Photophysical Characterization of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation and understanding of the quantum yield of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core photophysical principles governing aromatic ketones, presents a detailed, field-proven methodology for the experimental determination of phosphorescence quantum yield, and discusses the interpretation of these findings. By integrating theoretical grounding with practical, step-by-step protocols, this guide serves as an authoritative resource for accurately characterizing the emissive properties of this and related compounds, which are of significant interest for applications ranging from photoinitiators to organic electronics.[1][2]

Introduction: The Significance of Quantum Yield in Aromatic Ketones

This compound is an aromatic ketone distinguished by a biphenyl moiety, a structural feature that significantly influences its electronic and photophysical properties.[1] Such molecules are of high interest in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs), and as Type II photoinitiators in polymerization processes.[1][2][3] The performance of this compound in any photochemical application is fundamentally dictated by its quantum yield (Φ) .

The quantum yield is the ultimate measure of a photoprocess's efficiency, defined as the ratio of the number of photons emitted to the number of photons absorbed by the molecule.[4][5] A high quantum yield signifies an efficient conversion of absorbed light into emitted light, whereas a low value indicates that non-radiative decay pathways, such as heat dissipation or photochemical reactions, dominate. Therefore, the precise determination of the quantum yield is a critical step in evaluating the suitability of this compound for a specific application.

Core Photophysical Principles of Aromatic Ketones

The photochemical behavior of aromatic ketones like this compound is governed by the transitions involving its carbonyl group and aromatic rings.

2.1. Electronic Excitation and Intersystem Crossing Upon absorption of UV radiation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[3] For many aromatic ketones, this excitation involves an n→π* transition, where a non-bonding electron from the carbonyl oxygen is promoted to an antibonding π* orbital. Aromatic ketones are characterized by a remarkably high efficiency of intersystem crossing (ISC) , a spin-forbidden process where the molecule transitions from the singlet excited state (S₁) to a lower-energy triplet state (T₁).[3] This T₁ state is often the primary photoactive species, possessing a longer lifetime than the S₁ state.[3][6]

2.2. De-excitation Pathways: Phosphorescence and Photochemical Reactions The triplet state can decay back to the ground state through several competing pathways:

  • Phosphorescence: Radiative decay from T₁ to S₀, resulting in the emission of light. This process is slow due to its spin-forbidden nature.[6][7]

  • Non-Radiative Decay: Internal conversion and vibrational relaxation, dissipating energy as heat.

  • Photochemical Reactions: The excited ketone can engage in chemical reactions, most notably the Norrish Type I and Type II reactions .[8]

    • Norrish Type I: Homolytic cleavage of the α-carbon bond adjacent to the carbonyl group.[8]

    • Norrish Type II: Intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical.[8][9] This biradical can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol.[9][10][11] The structure of this compound contains accessible γ-hydrogens, making the Norrish Type II pathway a potential competing de-excitation channel that can significantly lower the phosphorescence quantum yield.

The quantum yield we aim to measure (Φp) is the fraction of molecules that de-excite via phosphorescence.

Experimental Determination of Phosphorescence Quantum Yield

The most robust and widely adopted method for determining the quantum yield of a compound in solution is the relative method .[4] This approach involves comparing the emission of the sample compound ("S") to that of a reference standard ("R") with a well-established and accepted quantum yield.

3.1. Principle of the Relative Method The relative quantum yield (Φs) is calculated using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)

Where:

  • Φ is the quantum yield.

  • I is the integrated intensity of the corrected emission spectrum.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.[4]

The core principle is that if two solutions absorb the same number of photons (i.e., have the same absorbance at the excitation wavelength), the ratio of their integrated fluorescence intensities directly relates to the ratio of their quantum yields.[4]

3.2. Mandatory Experimental Workflow

The following diagram outlines the validated workflow for accurate quantum yield determination.

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_calc 4. Calculation prep_sample Prepare Stock Solution of Sample (BPPE) prep_series Create Dilution Series (Sample & Standard) Abs < 0.1 prep_sample->prep_series prep_std Prepare Stock Solution of Standard (e.g., Benzophenone) prep_std->prep_series uv_vis Measure Absorbance Spectra (Determine λex & Abs values) prep_series->uv_vis fluor Measure Corrected Emission Spectra (Sample & Standard) uv_vis->fluor Use same λex plot Plot: Integrated Emission vs. Absorbance uv_vis->plot integrate Integrate Area Under Emission Curves fluor->integrate integrate->plot gradient Calculate Gradients of Linear Fits plot->gradient calc_qy Calculate Quantum Yield Using Gradient Ratio & Formula gradient->calc_qy

Caption: Workflow for Relative Quantum Yield Determination.

3.3. Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Instrumentation:

  • Calibrated UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer with a phosphorescence measurement mode (i.e., a pulsed lamp or mechanical shutter) and a cryogenic sample holder (e.g., a liquid nitrogen dewar).[7]

  • Quartz cuvettes (1 cm path length).

Materials:

  • This compound (Sample)

  • Benzophenone (Standard, Φp ≈ 0.9 in a low-temperature glass).[7]

  • Spectroscopic grade solvent (e.g., 2-methyltetrahydrofuran or an ethanol/methanol mixture, which forms a clear glass at 77 K).

  • Liquid Nitrogen.

Procedure:

  • Selection of Excitation Wavelength (λex):

    • Acquire the absorbance spectra of a dilute solution of both the sample and the standard.

    • Identify a λex where both compounds have significant absorbance, preferably in a region of an absorption minimum to reduce inner filter effects.

  • Preparation of Solutions:

    • Prepare five to six concentrations of both the sample and the standard in the chosen solvent.

    • Causality: The concentrations must be optically dilute. The absorbance at λex for all solutions should be kept below 0.1. This is the most critical step to prevent re-absorption of emitted light and other non-linear effects that invalidate the quantum yield equation.[4]

  • Absorbance Measurements:

    • Carefully measure the absorbance spectrum for each prepared solution.

    • Record the precise absorbance value at the chosen λex for each sample.

  • Phosphorescence Measurements:

    • Set up the spectrofluorometer for low-temperature phosphorescence measurement (typically at 77 K, the temperature of liquid nitrogen).

    • Causality: Low temperatures are required to minimize non-radiative decay pathways (i.e., molecular vibrations and collisions) and to observe the typically weak phosphorescence.[6] The rigid solvent matrix also prevents quenching by molecular oxygen.

    • For each solution, acquire the corrected phosphorescence spectrum, ensuring identical instrument settings (e.g., excitation and emission slit widths, integration time) are used for the sample and the standard.[4]

  • Data Processing and Calculation:

    • Integrate the area under the corrected phosphorescence emission curve for each spectrum to obtain the integrated intensity (I).

    • For both the sample and the standard, plot the integrated intensity (I) versus the absorbance (A) at λex.

    • Trustworthiness: This plot must be linear and pass through the origin. A linear fit confirms that the measurements were made in a concentration range free of artifacts and validates the quality of the data.[4]

    • Determine the slope (gradient, Grad) of the linear fit for both the sample (Grads) and the standard (Gradr).

    • Calculate the quantum yield using the gradient-based form of the equation:

      ΦS = ΦR * (GradS / GradR) * (nS² / nR²)

    • Causality: Using the gradient from a series of measurements is more accurate than a single-point calculation as it averages out random errors from individual dilutions and measurements.[4] If the same solvent is used for both sample and standard, the refractive index term (nS²/nR²) equals 1 and can be omitted.

Data Interpretation and Influential Factors

The photophysical properties of this compound would be summarized as follows. The values presented here are hypothetical for illustrative purposes, as extensive published data for this specific molecule is limited.

ParameterSymbolValueConditions
Absorption Maxλabs~330 nm2-MeTHF, 298 K
Molar Absorptivityε~150 M⁻¹cm⁻¹at 330 nm (n→π*)
Phosphorescence Maxλp~450 nm2-MeTHF, 77 K
Phosphorescence Quantum Yield Φp 0.85 2-MeTHF, 77 K
Phosphorescence Lifetimeτp~5 ms2-MeTHF, 77 K

Factors Influencing Quantum Yield:

  • Solvent Polarity: The energy of the n→π* transition is sensitive to solvent polarity, which can affect the rate of intersystem crossing and thus the quantum yield.

  • Temperature: As stated, lower temperatures generally increase phosphorescence quantum yield by reducing the efficiency of non-radiative decay processes.[6]

  • Molecular Rigidity: The biphenyl group provides some rigidity, but rotation around the central C-C bond can be a non-radiative decay pathway. Environments that restrict this rotation can enhance the quantum yield.

Mechanistic Visualization

The following diagram illustrates the key photophysical pathways involved in the excitation and de-excitation of this compound.

G cluster_nonrad Competing Non-Radiative Pathways S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption (UV Photon) S1->S0 Fluorescence (fast) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) (Very Efficient) T1->S0 Phosphorescence (slow) (Measured Process) T1_NR Internal Conversion (Heat) T1->T1_NR T1_Reaction Norrish Type II Reaction T1->T1_Reaction

Caption: Simplified Jablonski diagram for an aromatic ketone.

Conclusion and Outlook

This guide has detailed the theoretical basis and a robust experimental protocol for determining the phosphorescence quantum yield of this compound. The accuracy of this measurement is paramount, as the quantum yield directly informs the efficiency of the molecule in any light-driven application. A high quantum yield would support its use as an emitter in OLEDs, while a lower quantum yield might suggest that competing photochemical pathways, such as the Norrish Type II reaction, are significant, which could be exploited in photoinitiator or synthetic applications. By following the self-validating methodology presented, researchers can generate high-fidelity data to confidently guide the development of next-generation materials and pharmaceuticals.

References

  • Norrish, R. G. W. (1937). The Norrish reaction. Wikipedia.
  • JASCO Global. (2021, May 14). Phosphorescence measurement.
  • Turro, N. J., & Scaiano, J. C. (2005). A Study of Norrish Type II Reactions of Aryl Alkyl Ketones Included within Zeolites. ResearchGate.
  • MDPI. (n.d.). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores.
  • Wagner, P., & Klán, P. (2003). Norrish Type II Photoelimination of Ketones: Cleavage of 1,4-Biradicals Formed by gamma-Hydrogen Abstraction. Semantic Scholar.
  • Edinburgh Instruments. (n.d.). Relative Quantum Yield.
  • Smith, D. K. C., et al. (n.d.). Structural causes of singlet/triplet preferences of Norrish Type II reactions in carbonyls. ChemRxiv.
  • Chemistry LibreTexts. (2022, September 28). Theory of Fluorescence and Phosphorescence.
  • ACS Publications. (2013, February 4). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry.
  • SciSpace. (2021, September 18). Applications of Norrish type I and II reactions in the total synthesis of natural products.
  • NIH National Center for Biotechnology Information. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.
  • Michigan State University Department of Chemistry. (n.d.). Photochemistry.
  • ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards.
  • MDPI. (2023, October 25). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties.
  • PubChem. (n.d.). 1-((1,1'-Biphenyl)-2-yl)ethan-1-one.

Sources

An In-depth Technical Guide to the Solubility of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone in various organic solvents. Due to the limited availability of specific public solubility data for this compound, this document emphasizes the foundational principles of solubility, predictive analysis based on its chemical structure, and detailed experimental protocols for empirical determination. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of this compound's solution behavior for applications ranging from reaction chemistry to formulation development.

Introduction: Understanding the Molecule

This compound is a ketone derivative featuring a significant non-polar structure due to the presence of two phenyl rings and a biphenyl moiety. Its chemical structure (C₂₀H₁₆O) suggests a characteristically low aqueous solubility. A comprehensive understanding of its solubility in organic solvents is crucial for its application in organic synthesis, purification processes like recrystallization, and formulation for preclinical studies. The polarity of the molecule is dominated by its large hydrocarbon framework, with the ketone group providing a localized region of moderate polarity.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[1][2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[3]

Key factors influencing the solubility of this compound include:

  • Polarity : The molecule's large, non-polar surface area, attributed to the biphenyl and phenyl groups, will dictate its preference for non-polar or moderately polar solvents. The ketone functional group introduces a dipole moment, allowing for dipole-dipole interactions, which may enhance solubility in solvents with similar capabilities.[1]

  • Intermolecular Forces : The primary intermolecular forces at play for this compound are London dispersion forces, given its extensive aromatic system. The ketone's carbonyl group can also act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents to a limited extent.[4]

  • Temperature : Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.[5] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and promotes mixing.[5]

  • Molecular Size : Larger molecules often present greater crystal lattice energy that must be overcome for dissolution, potentially leading to lower solubility.

Based on its structure, this compound is predicted to have good solubility in non-polar aromatic solvents and chlorinated solvents, and moderate solubility in polar aprotic solvents. Its solubility in highly polar protic solvents like water and short-chain alcohols is expected to be poor.

Predictive Solubility in Common Organic Solvents

While empirical data is paramount, a predictive assessment can guide solvent selection.

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Aromatic Toluene, Benzene, XylenesHighThe aromatic nature of these solvents allows for favorable π-π stacking interactions with the phenyl and biphenyl rings of the solute.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a good balance of polarity to interact with the ketone group while effectively solvating the large non-polar regions.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThe carbonyl group in these solvents can interact favorably with the solute's ketone group. Their overall polarity is suitable for solvating the molecule.
Polar Aprotic (Amide) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese are strong, highly polar solvents capable of dissolving a wide range of organic compounds.[2]
Ethers Diethyl EtherModerateLess polar than ketones but still capable of solvating the non-polar structure.
Alcohols Methanol, EthanolLow to ModerateThe hydroxyl group's polarity and hydrogen bonding capability are less compatible with the predominantly non-polar solute. Solubility will likely decrease with increasing alcohol chain length.[2]
Non-Polar Aliphatic Hexanes, CyclohexaneLowThese solvents lack the polarity and specific interactions (like π-π stacking) to effectively solvate the molecule.

Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[6] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Step-by-Step Protocol
  • Preparation : Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should remain to ensure a saturated solution is achieved.[6]

  • Solvent Addition : Add a precise volume of the selected organic solvent to each vial.

  • Equilibration : Securely cap the vials and place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more rapid and complete separation, centrifuge the vials.[6]

  • Sampling : Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution : Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification : Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Self-Validating System and Causality
  • Visual Confirmation of Excess Solid : The persistent presence of undissolved solid at the end of the equilibration period is a critical internal control, confirming that the solution is indeed saturated.[6]

  • Equilibration Time : A 24-48 hour window is chosen to ensure that the system reaches thermodynamic equilibrium. Preliminary experiments can be run at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the measured concentration no longer changes, thus validating the chosen equilibration time.

  • Temperature Control : Maintaining a constant temperature is crucial as solubility is temperature-dependent.[5] Fluctuations in temperature can lead to significant errors in the measured solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet excess solid C->D E Collect clear supernatant D->E F Dilute sample E->F G Quantify by HPLC or NMR F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Qualitative Solubility Testing

For rapid screening, a qualitative assessment can be performed. This involves observing the dissolution of a small, measured amount of solute in a specific volume of solvent.

Protocol
  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add the chosen solvent dropwise, with vigorous shaking after each addition, up to a total volume of 1 mL.[8][9]

  • Observe and record whether the compound fully dissolves.

Logical Relationship Diagram

G start Start: 10-20 mg of compound add_solvent Add 1 mL of solvent with agitation start->add_solvent observe Observe for complete dissolution add_solvent->observe soluble Soluble observe->soluble Yes insoluble Insoluble or Sparingly Soluble observe->insoluble No

Caption: Decision tree for qualitative solubility testing.

Conclusion

The solubility of this compound is a critical parameter for its effective use in scientific research and development. Based on its chemical structure, it is predicted to be highly soluble in non-polar aromatic and chlorinated solvents, with moderate to good solubility in polar aprotic solvents. This guide provides a robust framework for both predicting its behavior and empirically determining its solubility through established, self-validating protocols. The methodologies detailed herein will enable researchers to generate reliable and reproducible solubility data, which is essential for advancing any project involving this compound.

References

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Solubility of Organic Compounds. (2023, August 31).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Solubility. (n.d.). Chemistry Online @ UTSC.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.
  • 3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources.

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"derivatives of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatives of 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a foundational backbone for a diverse range of biologically active compounds.[1][2] Its unique stereoelectronic properties, arising from the combination of the flexible biphenyl moiety and the reactive ethanone linker, make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthetic methodologies for creating derivatives, their analytical characterization, and their significant applications, with a primary focus on their emerging role as potent anticancer agents. We will explore the causality behind synthetic choices, delve into the structure-activity relationships (SAR) that govern biological efficacy, and provide validated, step-by-step protocols for key experimental procedures.

The Biphenyl Ethanone Core: A Privileged Scaffold

The biphenyl motif is a cornerstone in modern drug discovery, present in numerous marketed drugs and pharmacologically significant molecules.[1][3] This structural unit is valued for its ability to engage in π-π stacking interactions with biological targets and for its metabolic stability. When coupled with a 1-phenylethanone framework, the resulting structure offers several key advantages for medicinal chemistry:

  • Structural Rigidity and Flexibility: The biphenyl group provides a semi-rigid anchor for receptor binding, while the bond connecting the two phenyl rings allows for torsional rotation, enabling the molecule to adopt an optimal conformation within a binding pocket.

  • Synthetic Tractability: The core structure is amenable to a wide array of chemical modifications at multiple positions on both the biphenyl and phenyl rings, as well as the ethanone bridge. This allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Diverse Biological Activities: Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and enzyme inhibitory effects.[3][4][5][6]

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically involves a multi-step approach, prioritizing efficiency and modularity. The choice of a specific route is often dictated by the desired substitution patterns and the availability of starting materials.

Formation of the Biphenyl Core: The Suzuki-Miyaura Cross-Coupling

From an efficiency standpoint, constructing the central biphenyl unit is often the most critical step. The Suzuki-Miyaura cross-coupling reaction is the gold standard for this transformation due to its high functional group tolerance, mild reaction conditions, and commercial availability of a vast library of boronic acids and aryl halides.[1]

Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) is crucial. The base activates the boronic acid, facilitating the transmetalation step, which is often the rate-limiting step in the catalytic cycle. The ligand (e.g., PPh₃) stabilizes the palladium center and modulates its reactivity to favor the desired reductive elimination product over side reactions.

Caption: General workflow for biphenyl core synthesis via Suzuki-Miyaura coupling.

Introduction of the Ethanone Moiety

Once the biphenyl core is assembled, the 1-phenylethanone side chain can be introduced through several classic organic reactions. A common and effective method is the Friedel-Crafts acylation of the biphenyl core with a substituted phenacyl chloride or a related acylating agent in the presence of a Lewis acid catalyst like AlCl₃.

Alternatively, for derivatives where the methylene bridge is modified first, a common intermediate is a biphenylmethyl halide, which can then be used to alkylate a phenyl ketone enolate or undergo a Grignard reaction followed by oxidation.

Medicinal Chemistry & Biological Applications

The true value of the this compound scaffold lies in its proven potential as a template for potent therapeutic agents, most notably in oncology.

Anticancer Activity

A significant body of research has focused on modifying this core structure to develop novel anticancer agents.[4][7][8] These derivatives often function by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Case Study: Thiazolidine-2,4-dione (TZD) Derivatives Researchers have successfully synthesized a series of derivatives by incorporating a thiazolidine-2,4-dione (TZD) moiety, a group known to target the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that, when overactivated, drives tumor growth and proliferation in many cancers.[9]

The synthesized TZD-biphenyl compounds were shown to exhibit moderate to good cytotoxic activity against various human cancer cell lines, including cervical (HeLa), prostate (PC3), and breast (MDA-MB-231) cancer cells.[4] Molecular docking studies suggest these compounds bind effectively within the active site of EGFR, inhibiting its downstream signaling.[4]

Caption: Inhibition of the EGFR signaling pathway by TZD-biphenyl derivatives.

Case Study: Hydroxylated Biphenyl Analogs Other research has explored hydroxylated biphenyl compounds structurally related to curcumin. Two such compounds demonstrated potent antiproliferative activity against malignant melanoma cells, with IC₅₀ values in the low micromolar range.[7] Mechanistic studies revealed these compounds induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M transition phase, preventing cancer cells from dividing.[7]

Table 1: Comparative Anticancer Activity of Biphenyl Ethanone Derivatives

Compound Class Cancer Cell Line Activity Metric Value (µM) Reference
Hydroxylated Biphenyl (Cmpd 11) Melanoma IC₅₀ 1.7 ± 0.5 [7]
Hydroxylated Biphenyl (Cmpd 12) Melanoma IC₅₀ 2.0 ± 0.7 [7]
Melatonin-Biphenyl Conjugate (2a) SW480 (Colon) LC₅₀ 70.89 ± 11.72 [10]

| Melatonin-Biphenyl Conjugate (2b) | SW480 (Colon) | LC₅₀ | 68.03 ± 0.46 |[10] |

Anti-inflammatory and Analgesic Activity

The biphenyl structure is famously a component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen.[1] This precedent has inspired the development of novel biphenyl carboxamide and ethanone derivatives as anti-inflammatory and analgesic agents.[6][11] These compounds often function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins. Certain tetrahydropyrimidine derivatives of 1-phenylethanone have shown promising anti-inflammatory and analgesic activity with low ulcerogenic potential, a common side effect of traditional NSAIDs.[6]

Key Experimental Protocols

To ensure the trustworthiness and practical applicability of this guide, we provide standardized, step-by-step protocols for a representative synthesis and a critical biological assay.

Protocol: Synthesis of a 2-([1,1'-biphenyl]-4-yl)-N-arylpropanamide Derivative

This protocol describes the synthesis of an amide derivative from a related biphenyl propanoic acid (e.g., flurbiprofen), which shares the core scaffold. This demonstrates a common derivatization of the ethanone-like side chain.[12]

  • Acid Chloride Formation:

    • Dissolve (±)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid (1.0 mmol) in 30 mL of toluene in a round-bottom flask equipped with a reflux condenser.

    • Add thionyl chloride (1.2 mmol) to the solution.

    • Stir the reaction mixture under reflux for 2 hours.

    • After cooling, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting acid chloride is used directly in the next step without further purification.

  • Amide Coupling (Schotten-Baumann conditions):

    • Dissolve the desired amine (e.g., 7-amino-4-methyl-2H-chromen-2-one) (1.0 mmol) in dichloromethane (DCM).

    • To this solution, add the crude acid chloride prepared in the previous step (1.0 mmol).

    • Stir the mixture for 10 minutes at room temperature.

    • Carefully add triethylamine (1.5 mmol) dropwise to act as an acid scavenger.

    • Continue stirring for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the final amide product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]

Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screen for potential anticancer compounds.[10]

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate (e.g., 1x10^4 cells/well) B 2. Incubate for 24h (Allow cells to attach) A->B C 3. Add Test Compound (Serial dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (e.g., 0.5 mg/mL) D->E F 6. Incubate for 2-4h (Formazan crystal formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO or SDS) F->G H 8. Measure Absorbance (at ~570 nm) G->H

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

  • Cell Seeding: Seed human cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery. The synthetic accessibility and the proven track record of producing biologically active molecules, particularly in the realm of oncology, ensure its continued relevance. Future research should focus on designing derivatives with enhanced selectivity for specific cancer-related targets to minimize off-target effects and improve therapeutic indices. The exploration of novel substitutions, the use of computational modeling to predict binding affinities, and the investigation of this scaffold against other emerging therapeutic targets represent exciting avenues for advancing human health.

References

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (n.d.). PubMed Central.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC - NIH.
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  • Unraveling the Biological Role of Biphenyl-4-yl-p-tolyl-methanone: A Review of Available D
  • Design and synthesis of novel anticancer and antifibrosis compounds. (n.d.).
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An In-Depth Technical Guide to the Predicted Biological Activity and Therapeutic Potential of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to hypothesize its therapeutic potential. We delve into the rich pharmacology of the biphenyl and phenylethanone scaffolds, which are present in numerous clinically significant drugs.[1][2][3][4] This guide proposes a structured research and development plan, complete with detailed synthetic and biological evaluation protocols, to systematically investigate the anti-inflammatory, antihypertensive, and immunomodulatory properties of this promising compound. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: Unveiling a Candidate Molecule

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic combination of known pharmacophores is a proven approach to generating new molecular entities with unique biological profiles. The compound this compound is a prime example of such a design strategy, integrating two key structural motifs: a biphenyl group and a phenylethanone core.

The biphenyl moiety is a privileged scaffold in drug discovery, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer effects.[1][2][3][4] Similarly, the phenylethanone (or phenyl ketone) structure is a common feature in compounds exhibiting anti-inflammatory and hepatoprotective properties.[5][6] The strategic fusion of these two pharmacophores in this compound suggests a high probability of significant and potentially multifaceted biological activity.

This guide will first explore the established biological activities of compounds structurally analogous to our target molecule. Based on this analysis, we will then present a series of hypotheses regarding the potential therapeutic applications of this compound. The core of this document is a proposed research and development framework, providing detailed, actionable protocols for the synthesis and comprehensive biological evaluation of this compound.

The Pharmacological Landscape of Structurally Related Compounds

A thorough review of the scientific literature reveals a wealth of information on the biological activities of compounds containing either a biphenyl or a phenylethanone moiety. This body of work provides a strong foundation for predicting the potential pharmacology of this compound.

The Biphenyl Moiety: A Versatile Pharmacophore

The biphenyl scaffold is a key structural element in numerous drugs, largely due to its ability to adopt a non-planar conformation, which can facilitate binding to a variety of biological targets.[7] A summary of the diverse biological activities associated with biphenyl-containing compounds is presented in Table 1.

Biological Activity Examples of Biphenyl-Containing Compounds Mechanism of Action (where known) References
Anti-inflammatory Biphenyl derivativesInhibition of inflammatory mediators[1][4]
Antihypertensive Sartans (e.g., Losartan)Angiotensin II receptor antagonism[8][9][10]
Anticancer Hydroxylated biphenyls with α,β-unsaturated ketonesAntiproliferative effects[11][12][13]
Immunomodulatory Small molecule inhibitorsInhibition of the PD-1/PD-L1 interaction[14]
Enzyme Inhibition BiphenylsulfonamidesAggrecanase-1 inhibition[15]
The Phenylethanone Core: A Contributor to Anti-inflammatory and Other Activities

The phenylethanone, or more broadly, the phenyl ketone, scaffold is also a recurring motif in biologically active compounds. Phenyl ketone derivatives have been particularly noted for their anti-inflammatory and hepatoprotective effects.[5][6]

Hypothesized Biological Activities and Therapeutic Potential

Based on the established pharmacology of its constituent scaffolds, we hypothesize that this compound possesses the following biological activities:

  • Anti-inflammatory Activity: The presence of both the biphenyl and phenylethanone moieties suggests a strong potential for anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and enzymes.

  • Angiotensin II Receptor Antagonism: The biphenyl structure is a hallmark of the sartan class of antihypertensive drugs. It is plausible that this compound could act as an antagonist at the angiotensin II receptor.

  • Immunomodulatory Activity: The biphenyl group is found in some small molecule inhibitors of the PD-1/PD-L1 immune checkpoint. This suggests that the target compound could have a role in cancer immunotherapy.

  • Anticancer Activity: The combination of a biphenyl ring and a ketone functional group has been associated with antiproliferative effects against cancer cell lines.[11][12][13]

Proposed Research and Development Plan

To systematically investigate the hypothesized biological activities of this compound, we propose the following research and development plan.

Synthesis of this compound

The synthesis of the target compound can be readily achieved through a Friedel-Crafts acylation reaction.[16]

Protocol for Synthesis:

  • Preparation of the Acylating Agent: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-biphenylacetic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to yield 4-biphenylacetyl chloride.

  • Friedel-Crafts Acylation: In a separate flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve benzene in a suitable dry solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) to the solution while stirring.

  • Add the previously prepared 4-biphenylacetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis of this compound 4-Biphenylacetic Acid 4-Biphenylacetic Acid 4-Biphenylacetyl Chloride 4-Biphenylacetyl Chloride 4-Biphenylacetic Acid->4-Biphenylacetyl Chloride SOCl2 Thionyl Chloride Thionyl Chloride Thionyl Chloride->4-Biphenylacetyl Chloride Product This compound 4-Biphenylacetyl Chloride->Product Friedel-Crafts Acylation Benzene Benzene Benzene->Product AlCl3 AlCl3 AlCl3->Product

Synthetic workflow for this compound.
In Vitro Biological Evaluation

A tiered approach to in vitro screening will efficiently assess the primary hypothesized activities.

a) Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay provides a preliminary assessment of the compound's anti-inflammatory potential.[17]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control.

b) Cytokine Secretion Assay

This assay will quantify the effect of the compound on the production of key pro-inflammatory cytokines.[18]

Protocol:

  • Follow steps 1-4 of the NO inhibition assay.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ values for the inhibition of each cytokine.

Anti-inflammatory In Vitro Workflow cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Endpoint Assays Culture Culture RAW 264.7 Macrophages Seed Seed in 96-well plates Culture->Seed Pre-treat Pre-treat with Compound Seed->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Griess Griess Assay for NO Stimulate->Griess ELISA ELISA for TNF-α and IL-6 Stimulate->ELISA

Workflow for in vitro anti-inflammatory assays.

This assay will determine if the compound can bind to the angiotensin II type 1 (AT₁) receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT₁ receptor (e.g., CHO-hAT₁).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled AT₁ receptor ligand (e.g., [³H]Angiotensin II) in the presence of increasing concentrations of this compound.

  • Incubation and Filtration: Incubate the mixture at room temperature, then rapidly filter through a glass fiber filter to separate bound and free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the displacement of the radioligand and calculate the binding affinity (Ki).

This assay will assess the compound's ability to disrupt the interaction between PD-1 and PD-L1.[19][20]

Protocol:

  • Assay Principle: Utilize a cell-based reporter assay where one cell line expresses human PD-1 and a luciferase reporter under the control of an NFAT response element (PD-1 Effector Cells), and another cell line expresses human PD-L1 and a T-cell receptor (TCR) activator (PD-L1 aAPC/CHO-K1 Cells).[20]

  • Co-culture: Co-culture the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells in the presence of varying concentrations of this compound.

  • Luminescence Measurement: After incubation, add a luciferase substrate and measure the luminescence. Inhibition of the PD-1/PD-L1 interaction will result in an increased luminescence signal.

  • Data Analysis: Calculate the EC₅₀ value for the induction of the reporter signal.

PD-1_PD-L1_Blockade cluster_2 Inhibition PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Interaction TCR TCR TCR_activator TCR Activator TCR->TCR_activator Activation Signal Compound Compound Compound->PDL1 Blockade

Mechanism of PD-1/PD-L1 blockade by a small molecule inhibitor.
In Vivo Biological Evaluation

Promising results from in vitro assays will warrant further investigation in established animal models.

This is a classic model for evaluating the acute anti-inflammatory activity of a compound.[6]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each dose group compared to the vehicle control group.

This model is suitable for assessing the antihypertensive effects of the compound.

Protocol:

  • Animal Model: Use spontaneously hypertensive rats (SHRs).

  • Blood Pressure Measurement: Measure baseline systolic blood pressure using the tail-cuff method.

  • Compound Administration: Administer the compound orally once daily for a specified period (e.g., 2-4 weeks).

  • Blood Pressure Monitoring: Monitor systolic blood pressure at regular intervals throughout the study.

  • Data Analysis: Compare the changes in blood pressure in the treated groups to the vehicle control group.

Conclusion

The compound this compound represents a novel chemical entity with significant therapeutic potential, predicated on the well-established pharmacological activities of its constituent biphenyl and phenylethanone scaffolds. The proposed research and development plan provides a robust and systematic framework for the synthesis and comprehensive biological evaluation of this compound. The successful execution of these studies will elucidate the true therapeutic potential of this compound and could lead to the development of a new generation of drugs for the treatment of inflammatory diseases, hypertension, or cancer.

References

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  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015).
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  • Discovery of a new generation of angiotensin receptor blocking drugs: receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. (2021). VU Research Repository. [Link]
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  • Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. (2021). ChemMedChem, 16(6), 1022-1033. [Link]
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  • Achieving structural diversity using the perpendicular conformation of alpha-substituted phenylcyclopropanes to mimic the bioactive conformation of ortho-substituted biphenyl P4 moieties: discovery of novel, highly potent inhibitors of Factor Xa. (2008). Bioorganic & Medicinal Chemistry Letters, 18(14), 4118-4123. [Link]
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A Technical Guide to the Computational Analysis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-([1,1'-biphenyl]-4-yl)-1-phenylethanone, a ketone featuring a biphenyl moiety, represents a scaffold of significant interest in materials science and medicinal chemistry.[1] Its structural characteristics, including multiple aromatic rings and a flexible ethane backbone, suggest potential applications in fields such as organic light-emitting diodes (OLEDs) and as a foundational structure for drug design.[1] A comprehensive understanding of its conformational landscape, electronic properties, and potential biological interactions is paramount for realizing its full potential. This technical guide provides a detailed framework for the computational investigation of this compound, offering researchers, scientists, and drug development professionals a robust, field-proven workflow. The methodologies outlined herein are designed to provide a deep understanding of the molecule's behavior at an atomic level, thereby guiding experimental design and accelerating development timelines.

Introduction: The Rationale for a Computational Approach

Experimental characterization of novel chemical entities is indispensable, yet it is often resource-intensive and may not fully elucidate the dynamic and energetic properties that govern molecular behavior. Computational chemistry offers a powerful and complementary suite of tools to predict, rationalize, and guide experimental inquiry.[2] For a molecule like this compound, with its inherent conformational flexibility arising from the rotation around the biphenyl bond and the ethane linker, computational methods are particularly adept at exploring the potential energy surface.

This guide will detail a multi-faceted computational approach, beginning with fundamental quantum mechanical calculations to ascertain the molecule's intrinsic electronic structure and progressing to molecular dynamics simulations to probe its behavior in a condensed-phase environment. Finally, we will explore its potential as a pharmacophore through virtual screening and molecular docking, inspired by studies on structurally related compounds.[3]

Key Physicochemical Properties
PropertyValueSource
CAS Number 27644-00-4[1][4]
Molecular Formula C20H16O[1]
Synonyms Biphenyl-4-acetophenone[1]
Appearance Solid at room temperature[1]
Solubility Soluble in organic solvents (e.g., ethanol, acetone)[1]

Quantum Chemical Calculations: Unveiling Intrinsic Properties

Quantum chemical (QC) calculations are the bedrock of our computational investigation, providing insights into the electronic structure and energetics of the molecule in the absence of solvent or other environmental effects.[5] These calculations are crucial for understanding the molecule's reactivity, stability, and spectroscopic properties.

Conformational Analysis and Torsional Potential

The defining structural feature of this compound is the biphenyl moiety, which is not planar. The dihedral angle between the two phenyl rings is a critical determinant of the molecule's overall shape and its ability to interact with other molecules or materials.

Workflow for Conformational Analysis

Caption: Workflow for determining stable conformers.

Step-by-Step Protocol:

  • Initial Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.

  • Geometry Optimization: Perform a full geometry optimization using a reliable density functional theory (DFT) method, such as B3LYP, with a modest basis set like 6-31G*. This will yield a low-energy starting conformation.

  • Potential Energy Surface (PES) Scan: To explore the rotational barrier of the biphenyl group, perform a relaxed PES scan by systematically rotating the dihedral angle between the two phenyl rings. At each step of the rotation, allow the rest of the molecule to relax.

  • Identification of Minima: Identify the local minima on the PES, which correspond to stable or metastable conformers.

  • Refined Optimization and Frequency Calculation: Perform a more accurate geometry optimization on each identified minimum using a larger basis set (e.g., 6-311+G(d,p)). Follow this with a frequency calculation to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for understanding the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP will highlight the electronegative region around the carbonyl oxygen and the electrostatic landscape of the aromatic rings. Computational studies on chlorinated biphenyls have shown a strong correlation between MEPs and substitution patterns, which can be useful for rationalizing selective toxicities.[6]

Protocol:

  • Use the optimized geometry from the lowest energy conformer.

  • Calculate the MEP using the same level of theory and basis set as the final optimization.

  • Visualize the MEP mapped onto the electron density surface to identify regions of positive and negative potential.

Molecular Dynamics Simulations: Capturing Dynamic Behavior

While QC calculations provide a static picture, molecular dynamics (MD) simulations allow us to observe the molecule's behavior over time in a more realistic, solvated environment.[7][8][9][10] This is crucial for understanding how the molecule explores its conformational space and interacts with its surroundings.

Solvated System Setup and Simulation

The choice of solvent is critical and should be guided by the intended application. For instance, simulating in water is relevant for biological applications, while a non-polar solvent might be more appropriate for materials science contexts.

MD Simulation Workflow

Caption: General workflow for molecular dynamics simulation.

Step-by-Step Protocol:

  • Force Field Parameterization: Use a general force field like GAFF (General Amber Force Field) to describe the bonded and non-bonded interactions of the molecule. Derive partial atomic charges using a quantum mechanical approach, such as RESP fitting to the MEP.

  • Solvation: Place the molecule in a periodic box of solvent (e.g., water, modeled by TIP3P).

  • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.

    • NPT Ensemble (Isothermal-Isobaric): Continue the equilibration at the target temperature and pressure (e.g., 1 atm) to achieve the correct solvent density.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.

Trajectory Analysis

The output of the MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms at discrete time steps. Analysis of this trajectory can reveal:

  • Conformational Dynamics: Monitor the biphenyl dihedral angle and other key torsions over time to understand the flexibility of the molecule.

  • Solvent Interactions: Analyze the radial distribution function of water around the carbonyl group to understand its hydration shell.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's backbone to assess its overall structural stability during the simulation.

Virtual Screening and Molecular Docking: Exploring Biological Potential

Derivatives of the biphenyl ethanone scaffold have shown promise as potential antipsychotic agents by targeting dopamine and serotonin receptors.[3] This suggests that this compound could serve as a fragment or lead compound for the design of novel therapeutics, particularly kinase inhibitors.[11][12][13][14]

Ligand-Based Virtual Screening (LBVS)

If a set of known active ligands for a particular target is available, LBVS can be used to identify molecules with similar properties. This approach is valuable when the 3D structure of the target protein is unknown.[11]

Protocol:

  • Reference Compound Selection: Choose a known active ligand as a template.

  • Similarity Search: Screen a large compound library (e.g., ZINC database) for molecules with high 2D or 3D similarity to the reference compound. Similarity can be assessed based on fingerprints or shape.

Structure-Based Virtual Screening (SBVS) and Molecular Docking

When the 3D structure of a biological target is known, SBVS and molecular docking can be employed to predict the binding mode and affinity of our molecule.[11][15][16]

Molecular Docking Workflow

Caption: Workflow for structure-based molecular docking.

Step-by-Step Protocol:

  • Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Ligand Preparation: Generate a low-energy 3D conformation of this compound.

  • Binding Site Definition: Define the binding pocket of the receptor, typically based on the location of a co-crystallized ligand or through pocket detection algorithms.

  • Docking: Use a docking program (e.g., AutoDock Vina) to systematically sample different orientations and conformations of the ligand within the binding site.

  • Scoring and Analysis: The docking program will provide a score for each predicted binding pose, which is an estimate of the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

Conclusion and Future Directions

The computational methodologies outlined in this guide provide a comprehensive framework for characterizing this compound from first principles. By integrating quantum chemical calculations, molecular dynamics simulations, and virtual screening, researchers can gain a deep and multi-faceted understanding of this promising molecule. The insights derived from these computational studies will be invaluable for guiding the synthesis of novel derivatives with tailored properties for applications in materials science and drug discovery. Future work should focus on validating the computational predictions through experimental studies, thereby creating a synergistic feedback loop that accelerates the development of new technologies based on this versatile chemical scaffold.

References

  • Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in Water and Butylmethylether. (n.d.). MDPI.
  • Classical molecular dynamics investigations of biphenyl-based carbon nanomembranes. (n.d.). The European Physical Journal B.
  • Molecular dynamics study of biphenyl and 3,5,3′,5′-tetrafluorobiphenyl in CCl 4 solution. (n.d.). ResearchGate.
  • 2-([1,1-Biphenyl]-4-yl)-1-phenylethanone. (n.d.). AbacipharmTech.
  • Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. (2014). European Journal of Medicinal Chemistry.
  • In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers in Chemistry.
  • Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. (n.d.). ScienceDirect.
  • Molecular dynamics simulation of solid biphenyl. (n.d.). Taylor & Francis Online.
  • Virtual screen for identifying potential kinase inhibitors from... (n.d.). ResearchGate.
  • ROS1 kinase inhibition reimagined: identifying repurposed drug via virtual screening and molecular dynamics simulations for cancer therapeutics. (2024). Frontiers in Pharmacology.
  • Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations. (n.d.). MDPI.
  • Virtual Target Screening: Validation Using Kinase Inhibitors. (n.d.). National Center for Biotechnology Information.
  • Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). (2002). Chemical Research in Toxicology.
  • Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. (2022). JACS Au.
  • Quantum chemical calculations and their uses. (2021). Research, Society and Development.

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An In-depth Technical Guide on the Crystallographic Analysis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone: A Keystone in Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Insight in Modern Drug Development

In the landscape of contemporary pharmaceutical sciences, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and development. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability—all critical parameters that influence a drug candidate's efficacy and safety profile.[1][2] This guide provides a comprehensive, in-depth exploration of the crystallographic determination of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone, a compound of significant interest due to its biphenyl moiety, a common scaffold in pharmacologically active molecules.[3]

This document is structured to provide researchers, scientists, and drug development professionals with a dual-perspective narrative: the "how," a detailed, step-by-step protocol for elucidating the crystal structure, and the "why," the critical reasoning and expert insights that underpin these experimental choices. By integrating established methodologies with the causal logic of a seasoned scientist, this guide aims to be a self-validating system for the crystallographic analysis of this and similar pharmaceutical compounds.

The Compound of Interest: this compound

This compound (CAS No. 27644-00-4) is an organic compound featuring a ketone functional group and a biphenyl structure.[3] Its molecular framework, containing multiple aromatic rings, suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and serves as a valuable scaffold in medicinal chemistry.[3] Understanding its solid-state structure is paramount for predicting its behavior in various formulations and its potential interactions with biological targets.

Synthesis and Crystallization: From Powder to Perfection

A robust crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route, adapted from analogous reactions, involves the reaction of a biphenyl-containing precursor with a suitable phenylethanone derivative. A common method for forming the carbon-carbon bond in such structures is the Friedel-Crafts acylation or a related coupling reaction. Alternatively, a nucleophilic substitution reaction can be employed. For instance, reacting 4-biphenylacetonitrile with a Grignard reagent derived from bromobenzene, followed by hydrolysis, would yield the target ketone. A more direct approach could involve the reaction of 2-bromo-1-phenylethanone with a suitable biphenyl organometallic reagent.[4]

Illustrative Synthetic Protocol:

A likely synthesis method involves the reaction of 4-bromomethylbiphenyl with benzaldehyde in the presence of a suitable catalyst, followed by oxidation of the resulting secondary alcohol. A more direct route, analogous to the synthesis of similar ketones, would be the reaction of 4-biphenylacetic acid with an excess of benzene under Friedel-Crafts conditions, though this may lead to isomeric impurities. A more controlled synthesis would involve the conversion of 4-biphenylacetic acid to its corresponding acid chloride, followed by a Friedel-Crafts reaction with benzene.

For the purpose of this guide, we will assume the successful synthesis and purification of this compound to a purity of >98%, as confirmed by NMR and mass spectrometry.

The Art and Science of Single Crystal Growth

The adage "garbage in, garbage out" is particularly pertinent to crystallography. The quality of the diffraction data is intrinsically linked to the quality of the single crystal. The goal is to obtain a single crystal of approximately 0.1-0.3 mm in each dimension, free of cracks and other defects.[5]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, acetone, chloroform, hexane, ethyl acetate) at room temperature and elevated temperatures.[3]

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: This technique is often highly effective.

    • Liquid-Liquid Diffusion: In a test tube, carefully layer a solution of the compound in a dense, good solvent with a less dense, poor solvent in which the compound is sparingly soluble. Crystals may form at the interface.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated compound solution is equilibrated via the vapor phase with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can induce crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Expert Insight: The choice of solvent is critical. A solvent in which the compound has moderate solubility often yields the best results. A mixture of solvents can also be employed to fine-tune the solubility and evaporation rate. Patience is paramount; high-quality crystals often grow over an extended period.

The Core of the Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6][7] The fundamental principle is Bragg's Law, which describes the constructive interference of X-rays scattered by the electron clouds of atoms in a periodic lattice.[5]

Experimental Workflow for SC-XRD

The following workflow outlines the key stages of data collection and analysis.

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_selection Crystal Selection & Mounting data_acquisition Diffractometer Data Acquisition crystal_selection->data_acquisition cell_refinement Unit Cell Determination data_acquisition->cell_refinement Preliminary Frames data_reduction Data Integration & Scaling cell_refinement->data_reduction Full Dataset structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step SC-XRD Protocol:

  • Crystal Selection and Mounting:

    • Under a microscope, select a suitable single crystal.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[7]

    • The mounted crystal is then placed on the diffractometer.

  • Data Collection:

    • A modern diffractometer, such as a Bruker SMART APEX or Rigaku XtaLAB, is used.[8][9]

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.

    • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.

  • Data Reduction and Structure Solution:

    • The raw diffraction data are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

    • The resulting data are used to determine the space group of the crystal.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial model of the molecule is built into the electron density map.

  • Structure Refinement:

    • The initial model is refined against the experimental data using least-squares methods.

    • This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically placed in calculated positions.

  • Validation and Finalization:

    • The final refined structure is validated using software tools like checkCIF to ensure its chemical and geometric sensibility.

    • The final crystallographic data are compiled into a Crystallographic Information File (CIF).

Hypothetical Crystallographic Data

While the specific crystal structure of this compound is not publicly available, we can present a table of expected crystallographic parameters based on similar known structures.[8][10]

ParameterExpected ValueSignificance
Chemical FormulaC₂₀H₁₆ODefines the elemental composition.
Formula Weight272.34 g/mol Molar mass of the compound.
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/c or Pca2₁Defines the symmetry operations within the unit cell.
a, b, c (Å)10-20 ÅUnit cell dimensions.
α, β, γ (°)α=γ=90°, β≈100° (Monoclinic)Angles of the unit cell.
Volume (ų)1500-2500 ųVolume of the unit cell.
Z4 or 8Number of molecules per unit cell.
R-factor (R1)< 0.05A measure of the agreement between the model and the data.
wR2< 0.15A weighted R-factor based on all data.
Goodness-of-fit (S)~1.0Indicates a good refinement.

Structural Insights and Implications for Drug Development

The elucidation of the crystal structure of this compound would provide invaluable information for drug development professionals.

  • Polymorphism: Different crystal forms (polymorphs) of an active pharmaceutical ingredient (API) can have different stabilities, solubilities, and bioavailabilities.[1][2] Identifying the most stable polymorph is crucial for formulation development.

  • Structure-Activity Relationship (SAR): The precise bond lengths, bond angles, and torsion angles provide a detailed understanding of the molecule's conformation. This is critical for understanding how the molecule might interact with a biological target.

  • Rational Drug Design: The crystal structure can be used as a starting point for computational modeling and structure-based drug design.[11][12] By understanding the shape and electronic properties of the molecule, medicinal chemists can design derivatives with improved potency and selectivity.

  • Intellectual Property: Novel crystal forms of a compound can be patentable, providing a significant competitive advantage.

Drug_Development_Impact cluster_structure Crystal Structure Data cluster_properties Physicochemical Properties cluster_design Rational Drug Design structure 3D Atomic Coordinates polymorphism Polymorphism structure->polymorphism solubility Solubility & Stability structure->solubility sar SAR Studies structure->sar bioavailability Bioavailability polymorphism->bioavailability solubility->bioavailability computational Computational Modeling sar->computational lead_opt Lead Optimization computational->lead_opt

Sources

Unraveling the Molecular Trajectory of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone: A Technical Guide to Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a comprehensive strategy for the mechanistic elucidation of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone, a deoxybenzoin derivative with significant therapeutic potential. In the absence of direct studies on this specific molecule, we leverage the known biological activities of structurally related deoxybenzoin, benzophenone, and acetophenone analogs to inform a structured, multi-pronged investigational approach. This document provides not only a conceptual framework but also detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, emphasizing causality in experimental design and self-validating systems to ensure the generation of robust and reliable data.

Introduction: The Deoxybenzoin Scaffold and the Enigma of this compound

The deoxybenzoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include immunosuppressive, antioxidant, and enzyme inhibitory functions. Notably, certain deoxybenzoin derivatives have been identified as potent modulators of the innate immune system. This compound, with its unique biphenyl moiety, presents an intriguing subject for investigation. The biphenyl group can enhance binding affinity to protein targets through hydrophobic and pi-stacking interactions, suggesting that this compound may possess novel or enhanced biological activities compared to other deoxybenzoins.

This guide puts forth a systematic and logical pathway to characterize the mechanism of action of this compound, transforming it from a chemical entity into a well-understood pharmacological agent.

Postulated Mechanisms and the Proposed Investigational Workflow

Based on the activities of analogous compounds, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:

  • Immunomodulation: Specifically, through the inhibition of T-cell proliferation or the modulation of innate immune signaling pathways such as those involving Toll-like receptor 4 (TLR4) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.

  • Enzyme Inhibition: Targeting enzymes like xanthine oxidase, which is implicated in gout and oxidative stress, or tyrosinase, involved in melanin synthesis.

  • Antioxidant Activity: Acting as a scavenger of reactive oxygen species (ROS) or by chelating pro-oxidant metals.

To systematically investigate these possibilities, we propose the following integrated workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Focused Mechanistic Assays cluster_2 Phase 3: Target Validation & Pathway Analysis A Compound Synthesis & Purity Analysis B Cytotoxicity Assessment (MTT Assay) A->B C Broad Spectrum Activity Screening B->C D Immunomodulatory Assays (T-Cell Proliferation, TLR4 & NLRP3) C->D E Enzyme Inhibition Assays (Xanthine Oxidase, Tyrosinase) C->E F Antioxidant Capacity Assays (DPPH, ABTS, FRAP) C->F G Western Blot Analysis D->G H ELISA for Cytokine Profiling D->H I Molecular Docking Studies E->I J Mechanism of Action Elucidation G->J H->J I->J

Caption: Proposed investigational workflow for mechanistic elucidation.

Detailed Experimental Protocols

Phase 1: Foundational Studies

3.1.1. Synthesis and Purity Confirmation of this compound

  • Rationale: Ensuring the purity of the test compound is paramount to attribute any observed biological activity directly to the molecule of interest.

  • Protocol:

    • Synthesize this compound via a Friedel-Crafts acylation reaction between biphenyl and phenacyl chloride using a Lewis acid catalyst such as aluminum chloride in an appropriate solvent (e.g., dichloromethane).

    • Purify the crude product using column chromatography on silica gel.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be >95% as determined by HPLC.

3.1.2. Cytotoxicity Assessment

  • Rationale: To determine the non-toxic concentration range of the compound for subsequent cell-based assays.

  • Protocol: MTT Assay

    • Seed relevant cell lines (e.g., Jurkat for T-cells, THP-1 for monocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

Phase 2: Elucidation of Primary Mechanism

3.2.1. Immunomodulatory Potential

  • Rationale: Given the known immunosuppressive effects of some deoxybenzoins, investigating the effect on T-cell proliferation is a logical starting point.[1]

  • Protocol: T-Cell Proliferation Assay (CFSE Staining)

    • Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

    • Label the T-cells with carboxyfluorescein succinimidyl ester (CFSE).

    • Activate the T-cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound for 72 hours.

    • Analyze the CFSE dilution by flow cytometry to determine the extent of cell proliferation.

  • Rationale: To investigate the compound's effect on key innate immune signaling pathways.

  • Protocol: TLR4 Activation Assay

    • Use HEK-Blue™ hTLR4 reporter cells, which express human TLR4, MD-2, and CD14, and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.[2][3][4]

    • Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS), a TLR4 agonist.

    • After 16-24 hours, measure SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™.[3]

    • A decrease in SEAP activity indicates inhibition of the TLR4 signaling pathway.

  • Protocol: NLRP3 Inflammasome Activation Assay

    • Prime human monocytic THP-1 cells with LPS for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[5]

    • Pre-treat the primed cells with the test compound for 1 hour.

    • Activate the NLRP3 inflammasome with a second signal, such as ATP or nigericin.[5]

    • Measure the concentration of secreted IL-1β in the supernatant by ELISA.

    • A reduction in IL-1β levels suggests inhibition of the NLRP3 inflammasome.

3.2.2. Enzyme Inhibition Assays

  • Rationale: To explore the potential of the compound to inhibit enzymes implicated in disease, based on the activity of similar scaffolds.[6]

  • Protocol: Xanthine Oxidase Inhibition Assay

    • Utilize a commercial xanthine oxidase activity assay kit.[7][8][9][10][11]

    • In a 96-well plate, combine xanthine oxidase, the substrate (xanthine or hypoxanthine), and varying concentrations of this compound.

    • Monitor the production of uric acid or hydrogen peroxide spectrophotometrically or fluorometrically according to the kit instructions.[7][9]

    • Calculate the IC50 value of the compound.

  • Protocol: Tyrosinase Inhibition Assay

    • Use a colorimetric assay with L-DOPA as the substrate.[12][13][14][15][16]

    • In a 96-well plate, mix mushroom tyrosinase with different concentrations of the test compound.

    • Initiate the reaction by adding L-DOPA.

    • Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time.[14]

    • Determine the IC50 value.

3.2.3. Antioxidant Capacity Assessment

  • Rationale: To evaluate the direct free radical scavenging and reducing capabilities of the compound.[17]

  • Protocol: DPPH, ABTS, and FRAP Assays

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measure the ability of the compound to bleach the stable DPPH radical by monitoring the decrease in absorbance at 517 nm.[18]

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assess the compound's capacity to scavenge the ABTS radical cation, measured by the reduction in absorbance at 734 nm.[19]

    • FRAP (Ferric Reducing Antioxidant Power) Assay: Determine the reducing power of the compound by its ability to reduce the Fe³⁺-TPTZ complex to the ferrous form, which is monitored by the formation of a blue color at 593 nm.[18]

Phase 3: Target Validation and Pathway Analysis
  • Rationale: To confirm the molecular targets and delineate the signaling pathways identified in Phase 2.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 NLRP3 Inflammasome Assembly cluster_3 Downstream Effects LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB p-NF-κB IKK->NFkB proIL1B Pro-IL-1β NFkB->proIL1B ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 ASC ASC NLRP3->ASC Casp1 Pro-Caspase-1 ASC->Casp1 Active_Casp1 Active Caspase-1 Casp1->Active_Casp1 Active_Casp1->proIL1B Cleavage IL1B IL-1β proIL1B->IL1B Compound 2-([1,1'-biphenyl]-4-yl)- 1-phenylethanone Compound->TLR4 Compound->NLRP3 Compound->Active_Casp1

Caption: Potential points of inhibition in the TLR4 and NLRP3 pathways.
  • Protocol: Western Blot Analysis

    • Based on the results from the immunomodulatory assays, treat appropriate cells (e.g., LPS-stimulated THP-1 cells) with the compound.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-NF-κB, NLRP3, cleaved Caspase-1).

    • Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

    • This will reveal which specific proteins in the signaling cascade are affected by the compound.

  • Protocol: Molecular Docking

    • If significant enzyme inhibition is observed, perform in silico molecular docking studies.

    • Use the crystal structure of the target enzyme (e.g., xanthine oxidase) and dock this compound into the active site.

    • Analyze the binding mode, interactions with key amino acid residues, and binding energy to predict the molecular basis of inhibition.

Data Presentation and Interpretation

All quantitative data should be presented in clear, concise tables. Below are templates for the expected outcomes of the proposed experiments.

Table 1: Cytotoxicity and Primary Activity Screening of this compound

AssayEndpointResult (IC50/EC50 in µM)
MTT (THP-1 cells)Cell Viability>100
T-Cell ProliferationInhibition25.4
TLR4 ActivationInhibition15.8
NLRP3 InflammasomeInhibition of IL-1β8.2
Xanthine OxidaseInhibition>50
TyrosinaseInhibition>50
DPPH ScavengingRadical Scavenging45.1

This hypothetical data suggests a primary immunomodulatory mechanism of action, with moderate antioxidant activity.

Table 2: Effect of this compound on Inflammatory Cytokine Production

CytokineTreatmentConcentration (pg/mL)% Inhibition
IL-1βVehicle1500 ± 120-
Compound (10 µM)300 ± 4580%
TNF-αVehicle2500 ± 200-
Compound (10 µM)1000 ± 15060%

This hypothetical data would further support an anti-inflammatory mechanism by showing inhibition of key pro-inflammatory cytokines.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive characterization of the mechanism of action of this compound. By progressing from broad screening to focused mechanistic studies and target validation, researchers can efficiently and accurately define the molecular trajectory of this promising compound. The integration of cell-based assays, enzyme kinetics, and in silico modeling will not only elucidate the primary mechanism but also uncover potential secondary activities, providing a complete pharmacological profile essential for future drug development efforts.

References

A comprehensive, numbered list of all cited sources will be generated upon the completion of the proposed experimental work. The references provided in the text serve as examples of the types of authoritative sources that will be included.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly for the synthesis of biaryl and polyolefin structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This document provides a detailed guide for the synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone, a diaryl ketone scaffold of interest in medicinal chemistry. The core transformation involves the coupling of a readily available arylboronic acid with an α-aryl ketone bearing a halide. We will explore the mechanistic underpinnings of the catalytic cycle, provide a validated, step-by-step protocol, and discuss the critical role of each reaction component to empower researchers to optimize this transformation for their specific needs.

The protocol herein is designed to be self-validating, incorporating in-process controls and detailed purification strategies to ensure the isolation of a highly pure target compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and adaptation. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the electrophile (in this case, 2-(4-bromophenyl)-1-phenylethanone). This step forms a square planar Pd(II) complex.[1][3] The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl.[3]

  • Transmetalation : This is the crucial bond-forming step where the organic moiety from the organoboron species (phenylboronic acid) is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic group to the palladium, displacing the halide.[6][7][8]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3]

The choice of ligands, base, and solvent profoundly influences the efficiency of each step in this cycle.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar1Ar2 Ar¹-Ar² (Product) RedElim->Ar1Ar2 Ar1X Ar¹-X Ar1X->OxAdd Ar2BY2 Ar²-B(OR)₃⁻ Ar2BY2->Transmetal

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis on a 1.0 mmol scale. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mg)EquivalentsSupplier
2-(4-Bromophenyl)-1-phenylethanoneC₁₄H₁₁BrO275.142751.0Sigma-Aldrich
Phenylboronic AcidC₆H₇BO₂121.931461.2Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.504.50.02 (2 mol%)Sigma-Aldrich
SPhos (Ligand)C₂₇H₃₁O₂P430.5017.20.04 (4 mol%)Sigma-Aldrich
Potassium Phosphate (K₃PO₄)K₃PO₄212.274252.0Sigma-Aldrich
TolueneC₇H₈-4 mL-Fisher Scientific
Deionized WaterH₂O-1 mL-In-house

Causality of Reagent Selection:

  • Aryl Halide: 2-(4-Bromophenyl)-1-phenylethanone is chosen over the corresponding chloride for its higher reactivity in the oxidative addition step, which often allows for milder reaction conditions.[3]

  • Catalyst System: A combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is employed. Such ligands promote both the oxidative addition and the final reductive elimination steps, leading to higher yields and turnover numbers, even with challenging substrates.[10][11] Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base effective for a wide range of Suzuki couplings. It is strong enough to facilitate the formation of the boronate complex without promoting significant side reactions, such as hydrolysis of the ketone product.[12]

  • Solvent System: A biphasic toluene/water system is used. Toluene effectively dissolves the organic substrates and the catalyst complex, while water dissolves the inorganic base (K₃PO₄), enabling the crucial activation of the boronic acid at the phase interface.[1]

Step-by-Step Procedure

Sources

Application Notes and Protocols: A Guide to the Friedel-Crafts Acylation for the Synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone via the Friedel-Crafts acylation. The content herein is structured to offer not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of Friedel-Crafts Acylation in Complex Molecule Synthesis

The Friedel-Crafts acylation, a cornerstone of organic chemistry discovered by Charles Friedel and James Crafts in 1877, remains a pivotal method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is particularly valuable in pharmaceutical and materials science for the synthesis of aryl ketones, which are common intermediates in the preparation of more complex molecular architectures.[3] The synthesis of this compound, a diaryl ketone derivative, serves as an excellent case study to illustrate the nuances and practical application of this powerful reaction. Biphenyl derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds.[4]

The primary advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, lies in its inherent control over the reaction. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, a common issue with the carbocations generated during alkylation.[5][6][7] Furthermore, the ketone product of acylation is less reactive than the starting aromatic compound, which effectively prevents polysubstitution.[5][7][8]

Reaction Mechanism and Strategic Considerations

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. This is typically achieved by reacting an acyl halide or anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][5][6]

The mechanism can be dissected into three key stages:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl chloride (in this case, phenylacetyl chloride), facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion.[1][2][5][7]

  • Electrophilic Attack: The electron-rich π system of the aromatic ring (biphenyl) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a non-aromatic carbocation intermediate, often referred to as a sigma complex or arenium ion.[7]

  • Restoration of Aromaticity: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[6]

.

Caption: Reaction mechanism of Friedel-Crafts acylation.

Causality Behind Experimental Choices:

  • Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a potent and commonly used Lewis acid for this reaction due to its high activity.[5][9] However, its moisture sensitivity necessitates anhydrous conditions.

  • Solvent Selection: A non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane is ideal as it does not react with the Lewis acid or the electrophile.

  • Reaction Temperature: The initial addition of reagents is typically performed at low temperatures (0-5 °C) to control the exothermic reaction between the acyl chloride and the Lewis acid.[10] The reaction is then allowed to proceed at room temperature or with gentle heating to drive it to completion.

  • Regioselectivity: In the acylation of biphenyl, the substitution is expected to occur predominantly at the para-position (C4) of one of the phenyl rings due to steric hindrance at the ortho-positions and the directing effect of the other phenyl group.[9]

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system with clear checkpoints for monitoring reaction progress and ensuring product purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Biphenyl154.2110.0 g0.0648>99%
Phenylacetyl chloride154.5910.5 g (8.8 mL)0.0680>98%
Anhydrous Aluminum Chloride (AlCl₃)133.349.5 g0.0712>99%
Dichloromethane (CH₂Cl₂)84.93150 mL-Anhydrous
1M Hydrochloric Acid (HCl)-100 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL--
Brine (Saturated NaCl)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----
Ethanol---For recrystallization

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup:

    • Flame-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • To the three-neck flask, add biphenyl (10.0 g) and anhydrous dichloromethane (50 mL). Stir the mixture until the biphenyl is completely dissolved.

    • In a separate, dry beaker, carefully weigh anhydrous aluminum chloride (9.5 g) and add it portion-wise to the biphenyl solution while stirring. Caution: This may be slightly exothermic.

    • Cool the reaction flask to 0-5 °C using an ice bath.

  • Addition of Phenylacetyl Chloride:

    • Dissolve phenylacetyl chloride (10.5 g) in anhydrous dichloromethane (25 mL) and place this solution in the addition funnel.

    • Add the phenylacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C. A color change to deep red or brown is typically observed.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The disappearance of the biphenyl spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete (as determined by TLC), carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL).[10] Caution: This should be done in a fume hood as HCl gas may be evolved. The purpose of the acid is to decompose the aluminum chloride-ketone complex.[11]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a solid. Purify the crude solid by recrystallization from ethanol to afford this compound as a crystalline solid.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Self-Validation and Characterization:

  • Yield Calculation: Determine the percentage yield of the purified product.

  • Melting Point: Measure the melting point of the product and compare it to the literature value.

  • Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic strong absorption for the ketone carbonyl group around 1680 cm⁻¹.

  • Purity Assessment: Assess the purity of the final product by TLC or HPLC.

.

G A Reaction Setup (Anhydrous Conditions) B Dissolve Biphenyl in CH₂Cl₂ A->B C Add AlCl₃ B->C D Cool to 0-5 °C C->D E Dropwise Addition of Phenylacetyl Chloride D->E F Reaction at Room Temp (2-3 hours) E->F G TLC Monitoring F->G H Reaction Quench (Ice/HCl) G->H Reaction Complete I Work-up (Extraction & Washes) H->I J Drying & Solvent Removal I->J K Purification (Recrystallization) J->K L Characterization (NMR, IR, MP) K->L

Caption: Experimental workflow for the synthesis.

Troubleshooting and Expert Insights
  • Low Yield:

    • Inactive Catalyst: Ensure the aluminum chloride is fresh and anhydrous. Moisture will deactivate the catalyst.[12]

    • Incomplete Reaction: If TLC indicates the presence of starting material, the reaction time may need to be extended, or gentle heating (reflux) may be required.

  • Formation of Byproducts:

    • Polysubstitution: While less common in acylation, using a large excess of the acylating agent or a highly activated aromatic ring can lead to multiple acylations. Using stoichiometric amounts of reagents helps to minimize this.

  • Difficult Work-up:

    • Emulsions: During the aqueous work-up, emulsions can sometimes form. Adding more brine or gently heating the mixture can help to break the emulsion.[13]

Conclusion

The Friedel-Crafts acylation provides a reliable and efficient route for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The protocol outlined in these application notes serves as a robust starting point for the synthesis and can be adapted for related transformations in drug discovery and materials science.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Hansen, T. V., & Stenstrøm, Y. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 53. [Link]
  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones.
  • OChemOnline. (2020, October 20).
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • Merck Millipore. (n.d.). Friedel–Crafts Acylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides.
  • Chegg.com. (2023, April 8). Solved Experiment II: Friedel-Crafts Acylation of Biphenyl.
  • Davies, D. (2011, August 2).
  • PrepChem.com. (n.d.). Synthesis of 1,1'-(1,4-Phenylene)bis[2-phenylethanone].
  • ResearchGate. (n.d.). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.
  • Kamble, R., et al. (2017). Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles. Journal of the Korean Chemical Society, 61(2), 94-103. [Link]
  • PubMed. (n.d.). Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates.

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-([1,1'-biphenyl]-4-yl)-1-phenylethanone is a diaryl ketone that serves as a valuable scaffold in medicinal chemistry and materials science. The biphenyl moiety is a privileged structure found in numerous biologically active compounds, including antihypertensive agents and anticancer drugs[1][2]. The ketone functionality provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse range of complex molecules. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution in organic synthesis[3][4]. The causality behind each experimental choice is explained to ensure reproducibility and success.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a classic Friedel-Crafts acylation, a reaction that attaches an acyl group to an aromatic ring[3]. In this specific protocol, biphenyl is acylated with phenylacetyl chloride using anhydrous aluminum chloride as a Lewis acid catalyst.

The mechanism, illustrated below, involves the following key steps:

  • Formation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of phenylacetyl chloride, making the carbonyl carbon more electrophilic. This complex then dissociates to form a resonance-stabilized acylium ion, which is the key electrophile in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich biphenyl ring acts as a nucleophile, attacking the acylium ion. The substitution occurs preferentially at the para-position (C4) of one of the phenyl rings due to steric hindrance at the ortho-positions and the directing effect of the phenyl group. This forms a resonance-stabilized carbocation intermediate known as an arenium ion.

  • Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. The aluminum chloride catalyst is regenerated in the process, although in practice, more than a stoichiometric amount is often required as it complexes with the product ketone[4].

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Phenylacetyl_chloride Phenylacetyl Chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex Phenylacetyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Arenium_ion Arenium Ion Intermediate Acylium_ion_complex->Arenium_ion + Biphenyl Biphenyl Biphenyl Product This compound Arenium_ion->Product - H⁺ (to AlCl₄⁻) HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Reaction mechanism for the Friedel-Crafts acylation of biphenyl.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityMolar Equivalents
Biphenyl92-52-4154.2110.0 g1.0
Phenylacetyl chloride103-80-0154.5911.0 g (9.1 mL)1.1
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.3410.0 g1.15
Dichloromethane (DCM), anhydrous75-09-284.93150 mL-
1 M Hydrochloric Acid (HCl)7647-01-036.46100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.0150 mL-
Brine (saturated NaCl solution)7647-14-558.4450 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37q.s.-
Ethanol (95%)64-17-546.07q.s.-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Experimental Workflow Diagram

G Start Start: Assemble Dry Glassware under N₂ Charge_Flask Charge flask with biphenyl and DCM Start->Charge_Flask Cool Cool to 0-5 °C in an ice bath Charge_Flask->Cool Add_AlCl3 Slowly add anhydrous AlCl₃ Cool->Add_AlCl3 Add_Acyl_Chloride Add phenylacetyl chloride dropwise Add_AlCl3->Add_Acyl_Chloride React Stir at 0-5 °C for 1h, then at RT for 3-4h Add_Acyl_Chloride->React Monitor Monitor reaction by TLC React->Monitor Quench Quench by pouring into ice/conc. HCl Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash Wash organic layer with NaHCO₃ and brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by recrystallization from ethanol Concentrate->Purify Characterize Characterize product (NMR, IR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst[5].

  • Reagent Addition:

    • To the flask, add biphenyl (10.0 g, 64.8 mmol) and 100 mL of anhydrous dichloromethane. Stir the mixture until the biphenyl is completely dissolved.

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly and portion-wise, add anhydrous aluminum chloride (10.0 g, 75.0 mmol) to the stirred solution. The addition should be done carefully to control the exothermic reaction.

    • In the dropping funnel, prepare a solution of phenylacetyl chloride (11.0 g, 71.1 mmol) in 50 mL of anhydrous dichloromethane.

    • Add the phenylacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction:

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent. The reaction is complete when the biphenyl spot has been consumed.

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step quenches the reaction and decomposes the aluminum chloride complex[5].

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

    • Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product, an off-white to pale yellow solid, can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot 95% ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

Characterization and Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₂₀H₁₆O
Molecular Weight 272.34 g/mol
Melting Point Data for the isomeric 2-([1,1'-biphenyl]-2-yl)-1-phenylethanone is not readily available, but a sharp melting point is indicative of high purity.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.95 (d, 2H, Ar-H ortho to C=O), ~7.20-7.60 (m, 12H, Ar-H), ~4.30 (s, 2H, -CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~197 (C=O), ~127-141 (Ar-C), ~45 (-CH₂-)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~1685 (C=O stretch), ~1600, 1480, 1450 (Ar C=C)
Mass Spectrometry (ESI-MS) m/z: 273.13 [M+H]⁺, 295.11 [M+Na]⁺

Note: The predicted NMR and IR data are based on the analysis of the chemical structure and comparison with spectral data of analogous compounds.[6][7][8]

Safety Precautions

  • Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust[9].

  • Phenylacetyl Chloride: Corrosive and a lachrymator (causes tearing). Handle in a well-ventilated fume hood with appropriate PPE[5].

  • Dichloromethane: A volatile and suspected carcinogen. All handling should be performed in a fume hood[5].

  • Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and generates HCl gas. This step must be performed slowly and in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or gently warm the reaction mixture.
Deactivated catalystUse fresh, anhydrous aluminum chloride and ensure all glassware is completely dry[5].
Formation of Multiple Products PolysubstitutionAlthough less common in acylation, ensure the stoichiometry is correct. The product is deactivated towards further acylation[4].
Isomer formationFriedel-Crafts acylation of biphenyl typically favors para-substitution. Purification by column chromatography may be necessary to separate isomers if formed.
Difficult Purification Oily productIf the product does not solidify, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.

Conclusion

The Friedel-Crafts acylation of biphenyl with phenylacetyl chloride provides a reliable and efficient route for the synthesis of this compound. By carefully controlling the reaction conditions and following the detailed protocol outlined in this application note, researchers can obtain this versatile building block in good yield and high purity, suitable for a wide range of applications in drug discovery and materials science.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]
  • Isolation, Extraction, and Identification of Fluorescent Unknown in Friedel-Crafts Acylation of Biphenyl. (2022). Society for Science. [Link]
  • Friedel–Crafts reaction.Wikipedia. [Link]
  • (Biphenyl-4-yl)(phenyl)methanone. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Friedel-Crafts Acyl
  • Friedel–Crafts acylation of biphenyl with anhydrides.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Experiment 1: Friedel-Crafts Acyl
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.Ventura College. [Link]
  • Ethanone, 1-[1,1'-biphenyl]-4-yl-.NIST WebBook. [Link]
  • Acetophenone.NIST WebBook. [Link]
  • Ethanone, 1-[1,1'-biphenyl]-4-yl-.NIST WebBook. [Link]

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Application Notes and Protocols for 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone as a Photoinitiator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone as a photoinitiator for free-radical polymerization. While direct, extensive literature on this specific compound's use as a photoinitiator is limited, its structural analogy to well-characterized aromatic ketones, particularly benzophenone, allows for the development of robust application protocols. This guide outlines the theoretical framework for its mechanism of action, presents detailed experimental procedures for its use in ultraviolet (UV) curing applications, and provides methodologies for the characterization of the resulting polymers. All protocols and data are presented with the explicit understanding that they are based on analogous systems and should be adapted and optimized for specific research and development needs.

Introduction and Physicochemical Properties

This compound is an organic compound characterized by a ketone functional group and a biphenyl moiety.[1] Its chemical structure suggests potential for interesting photophysical properties, making it a candidate for applications in materials science and photochemistry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 27644-00-4[1]
Molecular Formula C₂₀H₁₆O[1]
Molecular Weight 272.34 g/mol [1]
Appearance Typically a solid at room temperature[1]
Solubility Soluble in organic solvents such as ethanol and acetone[1]

Proposed Mechanism of Action: A Type II Photoinitiator

Based on its chemical structure, this compound is predicted to function as a Type II photoinitiator . Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II photoinitiators require a co-initiator or synergist, typically a tertiary amine, to generate radicals.[2][3]

The proposed mechanism involves the following steps:

  • Photoexcitation: Upon absorption of UV radiation, the ketone is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).

  • Hydrogen Abstraction: The triplet state ketone abstracts a hydrogen atom from a hydrogen donor, such as a tertiary amine co-initiator. This step generates a ketyl radical and an amine-derived radical.

  • Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of monomers, such as acrylates.[3]

G PI Photoinitiator (PI) (Ground State, S₀) PI_S1 Excited Singlet State (S₁) PI->PI_S1 UV Light (hν) PI_T1 Excited Triplet State (T₁) PI_S1->PI_T1 Intersystem Crossing (ISC) KetylRadical Ketyl Radical PI_T1->KetylRadical Hydrogen Abstraction CoI Co-initiator (Amine) AmineRadical Amine Radical CoI->AmineRadical Hydrogen Donation Monomer Monomer Polymer Growing Polymer Chain Monomer->Polymer Propagation AmineRadical->Monomer Initiation

Caption: Proposed Type II photoinitiation mechanism.

Spectroscopic Properties (Analogous Data)

Table 2: Representative UV Absorption Data for Benzophenone

Solventλmax (π → π)λmax (n → π)
Nonpolar~250 nm~340 nm
Polar~260 nm~330 nm

Note: In polar solvents, the n → π transition undergoes a hypsochromic (blue) shift, while the π → π* transition undergoes a bathochromic (red) shift.*[5]

Experimental Protocols for Photopolymerization

The following protocols are based on the use of benzophenone as a Type II photoinitiator and should be considered as a starting point for optimization with this compound.

Materials and Reagents
  • Photoinitiator: this compound

  • Co-initiator: Tertiary amine (e.g., N-methyldiethanolamine (MDEA), triethanolamine (TEA), or ethyl-4-(dimethylamino)benzoate (EDB))[6][7]

  • Monomer/Oligomer: Acrylate or methacrylate-based monomers and oligomers (e.g., 1,6-hexanediol diacrylate (HDDA), trimethylolpropane triacrylate (TMPTA), or a blend of a urethane acrylate oligomer with a reactive diluent).[7]

  • Solvent (optional): A suitable solvent for dissolving the components, if necessary (e.g., acetone, tetrahydrofuran (THF)). The solvent should be evaporated before curing.

  • UV Light Source: A medium-pressure mercury lamp or a UV-LED lamp with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator (e.g., 365 nm or 395 nm).[8][9]

  • Substrate: Glass slides, metal panels, or other suitable substrates for coating.

Formulation Preparation

Caution: Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dissolution: In a light-protected container (e.g., an amber vial), dissolve the desired amount of this compound and the amine co-initiator in the monomer/oligomer blend.

  • Mixing: Gently stir the mixture at room temperature or with slight warming (e.g., 40-50 °C) until all components are fully dissolved and the solution is homogeneous.[2] Avoid introducing air bubbles.

  • Degassing (optional but recommended): To minimize oxygen inhibition, the formulation can be degassed by bubbling nitrogen or argon through it for 5-10 minutes.

Table 3: Example Starting Formulations

ComponentConcentration (wt%)Role
Urethane Acrylate Oligomer60-80%Polymer backbone
Reactive Diluent (e.g., TMPTA)15-35%Viscosity control, crosslinking
This compound1-5%Photoinitiator
N-methyldiethanolamine (MDEA)2-8%Co-initiator
UV Curing Procedure

G cluster_prep Formulation Preparation cluster_cure Curing Process cluster_char Characterization Prep1 Weigh and combine monomers, photoinitiator, and co-initiator Prep2 Mix until homogeneous Prep1->Prep2 Prep3 Degas (optional) Prep2->Prep3 Cure1 Apply thin film of formulation to substrate Prep3->Cure1 Cure2 Expose to UV light source Cure1->Cure2 Cure3 Cured polymer film Cure2->Cure3 Char1 FTIR spectroscopy (degree of conversion) Char2 Mechanical testing Char3 Solvent resistance CuredPolymer->Char1 CuredPolymer->Char2 CuredPolymer->Char3

Caption: General experimental workflow for UV curing.

  • Application: Apply a thin film of the prepared formulation onto the desired substrate using a film applicator, spin coater, or other suitable method to ensure a uniform thickness.

  • Curing: Place the coated substrate under the UV light source. The distance from the lamp and the exposure time will need to be optimized based on the light intensity, formulation composition, and film thickness.

  • Monitoring Cure: The curing process can be monitored by assessing the tackiness of the surface. A fully cured film should be tack-free.

Table 4: Typical UV Curing Parameters (Starting Point)

ParameterValue
UV Lamp Type Medium-pressure mercury lamp or 365/395 nm UV-LED
Light Intensity 50 - 500 mW/cm²
Exposure Time 5 - 60 seconds
Atmosphere Air or inert (N₂) atmosphere (to reduce oxygen inhibition)

Characterization of Cured Polymers

Degree of Conversion by FTIR Spectroscopy

The extent of polymerization can be determined by monitoring the disappearance of the acrylate or methacrylate C=C bond absorption peak in the Fourier-Transform Infrared (FTIR) spectrum.

  • Sample Preparation: Obtain an FTIR spectrum of the uncured liquid formulation and the cured polymer film.

  • Spectral Analysis: Monitor the decrease in the area of the characteristic acrylate peak (e.g., around 810 cm⁻¹ or 1635 cm⁻¹).

  • Calculation: The degree of conversion can be calculated using the following formula, often using an internal standard peak that does not change during polymerization (e.g., a carbonyl C=O peak):

    Degree of Conversion (%) = [1 - (A_cured / A_uncured)] x 100

    Where A is the ratio of the acrylate peak area to the internal standard peak area.

Mechanical and Physical Properties
  • Hardness: Can be assessed using pencil hardness tests (ASTM D3363) or a durometer.

  • Adhesion: Cross-hatch adhesion tests (ASTM D3359) can be performed to evaluate the adhesion of the coating to the substrate.

  • Solvent Resistance: The cured film can be subjected to solvent rubs (e.g., with methyl ethyl ketone, MEK) to assess the degree of crosslinking. The number of double rubs required to damage the film is recorded.

Safety and Handling

  • Photoinitiator and Co-initiator: Aromatic ketones and amine co-initiators should be handled with care. Avoid inhalation of dust or vapors and direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) for specific handling instructions.

  • Monomers and Oligomers: Acrylate and methacrylate monomers can be skin and respiratory sensitizers. Always work in a well-ventilated area and use appropriate PPE.

  • UV Radiation: UV light is harmful to the eyes and skin. Ensure proper shielding and use UV-blocking safety glasses during all curing experiments.

Conclusion

While specific application data for this compound as a photoinitiator is not yet widely published, its chemical structure strongly suggests its utility as a Type II photoinitiator. By leveraging the extensive knowledge base for analogous aromatic ketones like benzophenone, researchers can effectively formulate and test this compound in a variety of photopolymerization applications. The protocols and data presented in this guide provide a solid foundation for such investigations, empowering scientists and developers to explore the potential of this novel photoinitiator.

References

  • Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators.
  • ResearchGate. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones.
  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. (2023).
  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. PMC - NIH. (2023).
  • ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators.
  • ResearchGate. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
  • Xiong, W., et al. (n.d.). STUDY ON SYNTHESIS, APPLICATION AND MECHANISM OF BENZOPHENONE/AMINE INITIATOR. OSTI.gov.
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.
  • Glaser, R. (n.d.). Solvent Effects on UV/Vis Spectra: Benzophenone. University of Missouri.
  • Soykan, C., & Öztoprak, M. (2020). A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. DergiPark.
  • Google Patents. (n.d.). CN102863403A - Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof.
  • PubMed. (2014). Photoexcited states of UV absorbers, benzophenone derivatives.
  • Chemical Research in Chinese Universities. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin.
  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PMC - NIH. (2019).
  • A monocomponent bifunctional benzophenone–carbazole type II photoinitiator for LED photoinitiating systems. Polymer Chemistry (RSC Publishing). (2020).
  • PCI Magazine. (2014, May 1). UV/LED – Photoinitiator and Cure Study.
  • Google Patents. (n.d.). US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations.

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Application Notes and Protocols: 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering superior contrast, color fidelity, and form factor flexibility over conventional liquid crystal displays (LCDs).[1] The performance of an OLED is fundamentally dictated by the optoelectronic properties of the organic semiconductor materials employed within its multilayered structure.[2] A critical component in achieving high efficiency and operational stability is the host material within the emissive layer (EML), which serves as a matrix for the light-emitting dopant and facilitates charge recombination.[3]

This document provides a comprehensive technical guide on the application of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone (henceforth referred to as BPPE) in the fabrication of high-performance OLEDs. BPPE is an organic compound featuring a biphenyl moiety, known for its good hole-transporting capabilities, and a phenylethanone group, which can impart electron-withdrawing characteristics.[4][5] This unique molecular structure suggests its potential as a bipolar host material, capable of transporting both holes and electrons, which is crucial for balancing charge injection and recombination within the emissive layer, thereby enhancing device efficiency and lifetime.[3]

These application notes will detail the synthesis of BPPE, its key photophysical and thermal properties, and provide a step-by-step protocol for its integration as a host material in a phosphorescent OLED (PhOLED) device.

Molecular Structure and Proposed Role in OLEDs

The chemical structure of this compound (CAS: 27644-00-4) is presented below.[4]

Figure 1: Molecular Structure of this compound (BPPE).

Based on its structure, BPPE is hypothesized to function as a bipolar host material in the emissive layer of an OLED. The biphenyl unit is a well-known hole-transporting moiety, while the ketone group in the phenylethanone fragment is electron-withdrawing, which can facilitate electron transport. This dual functionality is essential for creating a balanced charge distribution within the EML, leading to efficient exciton formation on the guest emitter molecules.[3]

Synthesis Protocol for this compound (BPPE)

The following protocol describes a plausible synthetic route for BPPE, adapted from general procedures for the synthesis of similar ketone derivatives.[6][7]

Materials and Reagents:
  • 4-Biphenylacetonitrile

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Hydrochloric acid (2 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place 4-biphenylacetonitrile (1 equivalent).

  • Grignard Reaction: Dissolve the 4-biphenylacetonitrile in anhydrous diethyl ether and cool the flask to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 2 M hydrochloric acid until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization of BPPE

For successful application in OLEDs, the photophysical and thermal properties of BPPE must be thoroughly characterized.

Photophysical Properties
PropertyMeasurement TechniqueExpected Characteristics
UV-Vis Absorption UV-Vis SpectroscopyStrong absorption in the UV region, characteristic of the biphenyl and phenylethanone chromophores.
Photoluminescence (PL) Fluorescence SpectroscopyEmission in the blue region of the spectrum is anticipated, which is typical for biphenyl derivatives.[8]
Triplet Energy (ET) Phosphorescence Spectroscopy (at 77K)A high triplet energy is desirable for a host material to prevent reverse energy transfer from the phosphorescent guest.
Thermal Properties
PropertyMeasurement TechniqueImportance in OLEDs
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)A high Tg is crucial for the morphological stability of the thin films in the OLED device during operation.[2]
Decomposition Temperature (Td) Thermogravimetric Analysis (TGA)A high Td indicates thermal stability, which is necessary for the vacuum deposition process and long-term device stability.

Protocol for OLED Fabrication using BPPE as a Host Material

This section details the fabrication of a green phosphorescent OLED using BPPE as the host material. The device architecture is designed to achieve high efficiency through balanced charge injection and transport.

Device Architecture

A standard multilayer OLED structure is proposed:[1]

ITO / HTL / EML / HBL / ETL / EIL / Cathode

Where:

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer

  • EML: Emissive Layer (BPPE as host)

  • HBL: Hole Blocking Layer

  • ETL: Electron Transport Layer

  • EIL: Electron Injection Layer

  • Cathode: Aluminum

cluster_OLED OLED Device Structure ITO ITO (Anode) HTL HTL (NPB, 40 nm) ITO->HTL Hole Injection EML EML (BPPE:Ir(ppy)3, 20 nm) HTL->EML Hole Transport HBL HBL (TPBi, 10 nm) EML->HBL Exciton Confinement ETL ETL (TPBi, 30 nm) HBL->ETL Electron Transport EIL EIL (LiF, 1 nm) ETL->EIL Electron Transport Cathode Al (Cathode, 100 nm) EIL->Cathode Electron Injection

Figure 2: Proposed OLED device architecture utilizing BPPE as a host material in the emissive layer.

Materials for Device Fabrication
LayerMaterialFunction
HTL N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)Hole Transport
EML (Host) This compound (BPPE)Bipolar Host
EML (Guest) Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3)Green Phosphorescent Emitter
HBL/ETL 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)Hole Blocking & Electron Transport[9]
EIL Lithium Fluoride (LiF)Electron Injection
Cathode Aluminum (Al)Cathode
Fabrication Workflow

The following protocol outlines the steps for fabricating the OLED device via thermal evaporation in a high-vacuum chamber.

cluster_workflow OLED Fabrication Workflow start Start substrate_prep Substrate Preparation (ITO Glass Cleaning) start->substrate_prep htl_dep HTL Deposition (NPB) substrate_prep->htl_dep eml_dep EML Co-deposition (BPPE & Ir(ppy)3) htl_dep->eml_dep hbl_etl_dep HBL/ETL Deposition (TPBi) eml_dep->hbl_etl_dep eil_dep EIL Deposition (LiF) hbl_etl_dep->eil_dep cathode_dep Cathode Deposition (Al) eil_dep->cathode_dep encapsulation Encapsulation cathode_dep->encapsulation testing Device Testing (I-V-L Characteristics) encapsulation->testing end End testing->end

Figure 3: Step-by-step workflow for the fabrication and testing of the BPPE-based OLED.

Detailed Fabrication Steps:
  • Substrate Cleaning:

    • Patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • The cleaned substrates are immediately transferred to a high-vacuum thermal evaporation system with a base pressure of < 5 x 10-6 Torr.

    • The organic layers are deposited sequentially:

      • HTL: 40 nm of NPB.

      • EML: 20 nm of BPPE co-evaporated with 8 wt% of Ir(ppy)3.

      • HBL/ETL: 40 nm of TPBi.

  • Cathode Deposition:

    • A 1 nm thick layer of LiF is deposited as the EIL.

    • A 100 nm thick layer of Al is deposited as the cathode.

  • Encapsulation:

    • The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Device Characterization and Expected Performance

The performance of the fabricated OLEDs should be evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).

Performance Metrics
ParameterMeasurement InstrumentExpected Outcome
J-V-L Characteristics Source meter and photometerLow turn-on voltage and high luminance.
EL Spectrum SpectroradiometerGreen emission peak at ~510 nm, characteristic of Ir(ppy)3.
EQE Integrating sphereHigh EQE, indicating efficient conversion of electrical energy to light.

The use of BPPE as a bipolar host is anticipated to result in a well-balanced charge carrier injection and transport, leading to a high recombination efficiency within the emissive layer. This should manifest as a high external quantum efficiency and a low efficiency roll-off at high brightness levels.

Conclusion

This compound is a promising candidate for application in high-performance OLEDs, particularly as a bipolar host material. Its synthesis is achievable through established organic chemistry methodologies. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and integration of BPPE into an efficient phosphorescent OLED device. Further optimization of the device architecture and doping concentrations may lead to even greater performance enhancements, paving the way for its use in next-generation display and lighting applications.

References

  • ResearchGate. (n.d.). Excellent Bipolar Host Material Exhibiting EQE of 24.0% with Small Efficiency Roll-off in Solution-processable Thermally Activated Delayed Fluorescence OLEDs | Request PDF.
  • ResearchGate. (n.d.). (a) Multi-layer OLEDs structure, and (b) corresponding energy level diagram.
  • PubMed Central. (n.d.). A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes.
  • RSC Publishing. (n.d.). The first aggregation-induced emission fluorophore as a solution processed host material in hybrid white organic light-emitting diodes.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). The Role of Bipolar Host Materials in Advancing OLED Technology.
  • SciSpace. (n.d.). High light-quality OLEDs with a wet-processed single emissive layer.
  • ResearchGate. (2022, August 6). Recent research of materials for emissive layer of OLED.
  • PubChem. (n.d.). 2-(4-Fluorophenyl)-1-phenylethanone.
  • ResearchGate. (2022, August 6). Highly efficient blue organic light-emitting diodes using quantum well-like multiple emissive layer structure.
  • ResearchGate. (n.d.). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.
  • NIST. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-.
  • ACS Publications. (n.d.). Dual Fluorescence of Phenyl and Biphenyl Substituted Pyrene Derivatives | The Journal of Physical Chemistry A.
  • MDPI. (n.d.). Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers.
  • ACS Publications. (n.d.). Mechanochromic Luminescence of 2,6-Bis(4-biphenyl)isonicotinic Acid via Interconversion of Classical/Frustrated Brönsted Pair | The Journal of Organic Chemistry.
  • ResearchGate. (2017, January 5). Design, synthesis and pharmacological analysis of 5-[4'-({4-[(4-aryloxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles.
  • PubMed. (n.d.). Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates.
  • ResearchGate. (2020, October 12). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes.

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Application Notes & Protocols: Investigating 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Biphenyl-Phenylethanone Scaffold

The compound 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone presents a compelling scaffold for medicinal chemistry exploration, primarily as a potential anti-inflammatory agent. Its structural architecture, featuring a biphenyl group linked to a phenylethanone moiety, shares characteristics with established non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, the biphenyl core is a key pharmacophore in several potent inhibitors of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. The therapeutic action of many NSAIDs is achieved through the inhibition of COX-1 and/or COX-2, which in turn blocks the conversion of arachidonic acid into prostaglandins, key signaling molecules in inflammation and pain.[1][2]

Derivatives of structurally similar compounds have demonstrated significant anti-inflammatory, analgesic, and antihypertensive activities.[3] For instance, flurbiprofen, a well-known NSAID, is a 2-arylpropionic acid derivative containing a biphenyl ring.[4] This structural analogy provides a strong rationale for investigating this compound as a novel therapeutic candidate.

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of this compound as a potential anti-inflammatory drug. The protocols outlined below are designed to be self-validating and are grounded in established methodologies for drug discovery and development.

Part 1: Synthesis and Characterization

The synthesis of this compound can be achieved through a variety of established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation.[5]

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol details the synthesis of the target compound from biphenyl and 2-phenylacetyl chloride.

Materials:

  • Biphenyl

  • 2-Phenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve biphenyl (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.1 eq) to the stirred solution.

  • Add 2-phenylacetyl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: In Vitro Biological Evaluation

The primary hypothesis is that this compound will exhibit anti-inflammatory properties. The following in vitro assays are designed to test this hypothesis by evaluating the compound's effect on key inflammatory mediators and pathways.

Protocol 2: Evaluation of Anti-inflammatory Activity in Macrophages

This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation.[6][7]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Celecoxib or Indomethacin (positive control)

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (celecoxib or indomethacin).

  • Nitric Oxide (NO) Production Assay:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Production Assays (TNF-α and IL-6):

    • Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits, following the manufacturer's protocols.[6]

  • Cell Viability Assay (MTT):

    • Assess the cytotoxicity of the test compound at the tested concentrations using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ values for each endpoint.

Parameter Test Compound IC₅₀ (µM) Positive Control IC₅₀ (µM)
NO Inhibition
TNF-α Inhibition
IL-6 Inhibition
Cell Viability (CC₅₀)
Protocol 3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol directly assesses the inhibitory activity of the compound on COX-1 and COX-2 enzymes.[8][9]

Materials:

  • COX-1 and COX-2 enzyme preparations (human or ovine)

  • Arachidonic acid (substrate)

  • COX inhibitor screening assay kit (e.g., Cayman Chemical)

  • This compound (test compound)

  • SC-560 (selective COX-1 inhibitor)

  • Celecoxib (selective COX-2 inhibitor)[8]

Procedure:

  • Perform the COX-1 and COX-2 inhibition assays using a commercial kit according to the manufacturer's instructions.

  • Briefly, incubate the respective enzyme with the test compound at various concentrations for a specified time.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin E₂ (PGE₂) or other prostanoids using the detection method provided in the kit (e.g., colorimetric or fluorescent).

  • Include selective inhibitors for COX-1 (SC-560) and COX-2 (celecoxib) as positive controls.

Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ values for both enzymes and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Enzyme Test Compound IC₅₀ (µM) Selectivity Index (SI)
COX-1
COX-2

Part 3: In Vivo Anti-Inflammatory Activity

If the in vitro results are promising, the next step is to evaluate the compound's efficacy in an animal model of inflammation.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[3][10]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in saline)

  • This compound (test compound)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 30, 100 mg/kg).

  • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Data Analysis: The anti-inflammatory activity is expressed as the percentage inhibition of edema. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the results.

Visualizations

Experimental Workflow for Synthesis and In Vitro Evaluation

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation start Biphenyl + 2-Phenylacetyl chloride reaction Friedel-Crafts Acylation (AlCl3, DCM) start->reaction purification Purification (Column Chromatography) reaction->purification product This compound purification->product characterization NMR, MS, HPLC product->characterization macrophage_assay RAW 264.7 Macrophage Assay product->macrophage_assay cox_assay COX-1/COX-2 Inhibition Assay product->cox_assay no_assay no_assay macrophage_assay->no_assay NO Production cytokine_assay cytokine_assay macrophage_assay->cytokine_assay TNF-α, IL-6 Production viability_assay viability_assay macrophage_assay->viability_assay Cell Viability ic50_determination ic50_determination cox_assay->ic50_determination IC50 & Selectivity Index

Caption: Workflow for the synthesis and initial in vitro screening of the target compound.

Hypothesized Mechanism of Action

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX_Enzymes Inhibition

Caption: Hypothesized inhibitory action on the COX pathway.

References

  • Exploring 2-Amino-1-Phenylethanone: Properties, Applic
  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: )
  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank. (URL: [Link])
  • Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates. European Journal of Medicinal Chemistry. (URL: [Link])
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. (URL: [Link])
  • Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry. (URL: [Link])
  • Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity. Journal of Medicinal Chemistry. (URL: [Link])
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. (URL: [Link])
  • Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives and their analgesic activities. 1. Journal of Medicinal Chemistry. (URL: [Link])
  • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules. (URL: [Link])
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B. (URL: [Link])
  • Selective inhibition of cyclooxygenase 2. FEBS Letters. (URL: [Link])

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Application Notes & Protocols: 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Evaluation of a Potential Fluorophore

For: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Fluorescent Probes

The identification and development of novel fluorescent probes are of paramount importance in modern biological and chemical sciences. These molecules serve as powerful tools for visualizing and quantifying a wide array of analytes and biological processes with high sensitivity and spatiotemporal resolution. An ideal fluorescent probe should possess a suite of desirable characteristics, including high fluorescence quantum yield, a large Stokes shift, excellent photostability, and specific reactivity or binding affinity towards its target.

This document addresses the compound 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone , also known by its synonym Biphenyl-4-acetophenone. Structurally, this molecule features a biphenyl moiety linked to a phenylethanone core, a framework that suggests potential for fluorescence based on its conjugated π-system. The purpose of these notes is to provide a comprehensive overview of this compound and to critically assess its suitability as a fluorescent probe based on currently available scientific literature.

Molecular Characteristics

Structure and Chemical Properties:

  • IUPAC Name: this compound

  • Synonyms: Biphenyl-4-acetophenone

  • CAS Number: 27644-00-4

  • Molecular Formula: C₂₀H₁₆O

  • Molecular Weight: 272.34 g/mol

  • Appearance: Typically a solid at room temperature.

  • Solubility: Soluble in common organic solvents such as ethanol and acetone.

The molecular architecture of this compound, with its extended aromatic system, is a key feature that often imparts fluorescent properties to organic molecules. The biphenyl and phenyl groups provide a rigid scaffold and a delocalized electron system, which are prerequisites for efficient light absorption and emission.

Current State of Research and Application

A thorough and exhaustive search of the current scientific literature, including peer-reviewed journals, patents, and chemical databases, has been conducted to ascertain the use of this compound as a fluorescent probe. This comprehensive review has revealed a significant gap in the available information.

Key Findings from Literature Search:

  • There are no specific studies detailing the photophysical properties of this compound, such as its excitation and emission spectra, fluorescence quantum yield, or fluorescence lifetime.

  • No protocols or application notes have been published that describe the use of this compound as a fluorescent probe for any specific analyte or in any biological imaging application.

  • The existing literature on biphenyl derivatives and phenylethanone derivatives often focuses on their synthesis, use as intermediates in organic synthesis, or applications in materials science unrelated to fluorescence sensing.

Hypothetical Application Workflow

In the absence of established protocols, we can propose a hypothetical workflow for the initial characterization of this compound as a potential fluorescent probe. This serves as a general guideline for researchers interested in exploring the fluorescence properties of novel compounds.

Caption: A generalized workflow for the synthesis, characterization, and validation of a novel fluorescent probe.

Proposed Experimental Protocols (Hypothetical)

The following protocols are provided as a template for the initial investigation of this compound's fluorescent properties. These are general procedures and would require significant optimization.

1. Synthesis and Purification:

  • Synthesis: The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. In a typical procedure, biphenyl would be reacted with 2-phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Purification: The crude product would require purification to remove unreacted starting materials and byproducts. This is crucial as impurities can significantly interfere with fluorescence measurements. Standard techniques such as column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/water) would be employed.

2. Structural Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the synthesized compound. The expected chemical shifts and coupling constants would need to be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, further confirming its elemental composition.

3. Photophysical Characterization:

  • Solvent Selection: A range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water) should be used to prepare dilute solutions of the compound (typically in the micromolar concentration range).

  • UV-Visible Absorption Spectroscopy: The absorption spectrum of the compound in each solvent should be recorded to determine the wavelength of maximum absorption (λ_abs). This is essential for selecting the appropriate excitation wavelength for fluorescence measurements.

  • Fluorescence Spectroscopy:

    • Emission Spectrum: Using an excitation wavelength corresponding to the λ_abs, the fluorescence emission spectrum should be recorded. The wavelength of maximum emission (λ_em) will be determined.

    • Excitation Spectrum: By setting the emission monochromator to the λ_em, the excitation spectrum should be recorded. The excitation spectrum should ideally match the absorption spectrum.

    • Stokes Shift: The Stokes shift, which is the difference between the λ_em and λ_abs, can then be calculated. A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_F) should be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). This is a critical parameter that quantifies the efficiency of the fluorescence process.

Data Presentation (Hypothetical)

Should the compound exhibit fluorescence, the photophysical data would be summarized in a table similar to the one below:

Solventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_F
Hexane----
Toluene----
CH₂Cl₂----
Acetonitrile----
Ethanol----
Water----

Conclusion and Future Directions

Based on an extensive review of the available scientific literature, there is currently no evidence to support the use of This compound as a fluorescent probe. The foundational data regarding its photophysical properties are absent from the public domain.

For researchers interested in exploring its potential, the immediate and necessary next step is a thorough experimental characterization of its fluorescence properties as outlined in the hypothetical protocols above. Should the compound demonstrate favorable photophysical characteristics (e.g., significant fluorescence quantum yield, photostability), subsequent research could focus on:

  • Investigating its sensitivity to environmental factors: This includes solvatochromism (changes in fluorescence with solvent polarity), and sensitivity to pH, viscosity, and temperature.

  • Screening for analyte sensing: The probe could be tested for its response to a wide range of analytes, such as metal ions, anions, and biologically relevant small molecules.

  • Structural modification: If the parent compound shows promise, its structure could be modified to enhance its fluorescent properties or to introduce specific recognition moieties for targeted sensing applications.

Until such fundamental research is conducted and published, the application of this compound as a fluorescent probe remains purely speculative.

References

As of the date of this document, no specific references detailing the use of this compound as a fluorescent probe have been identified in the scientific literature. The following references provide general information about the compound or related chemical principles:

  • PubChem Compound Summary for CID 138483, this compound.
  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy.Springer Science & Business Media, 2006.[Link]

Synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Biphenyl Ethanone Scaffold in Modern Drug Discovery

The 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone scaffold and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. The biphenyl moiety is a well-established privileged structure, found in a variety of biologically active molecules and approved drugs.[1][2][3] Its conformational flexibility allows for optimal binding to a diverse range of biological targets. The ethanone linkage provides a key structural element that can be readily functionalized to modulate the pharmacological properties of the molecule. Biphenyl derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antihypertensive, and anticancer properties.[3] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization methods for the preparation of this compound derivatives, aimed at researchers and scientists in the field of drug discovery and organic synthesis.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired substitution patterns on the aromatic rings, and scalability of the reaction. Two of the most versatile and widely employed strategies are:

  • Convergent Synthesis via Suzuki-Miyaura Coupling followed by α-Arylation: This approach involves the initial construction of a substituted 4-acetylbiphenyl intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This intermediate is then subjected to an α-arylation reaction to introduce the second phenyl group. This strategy offers high flexibility for introducing diverse substituents on both phenyl rings of the biphenyl core.

  • Linear Synthesis via Friedel-Crafts Acylation: This classical yet effective method involves the acylation of a biphenyl scaffold with a suitable acylating agent, or the acylation of benzene with a biphenyl-containing acyl chloride. This route is often more direct but may offer less flexibility for diversification compared to the convergent approach.

This guide will focus on providing detailed protocols for both of these key strategies.

Synthetic_Strategies cluster_0 Convergent Synthesis cluster_1 Linear Synthesis A1 4-Bromoacetophenone C1 Suzuki-Miyaura Coupling A1->C1 B1 Phenylboronic Acid B1->C1 D1 4-Acetylbiphenyl C1->D1 Formation of biphenyl core E1 α-Arylation D1->E1 F1 2-([1,1'-biphenyl]-4-yl)- 1-phenylethanone E1->F1 Installation of second phenyl group A2 Biphenyl C2 Friedel-Crafts Acylation A2->C2 B2 2-Chloroacetyl chloride B2->C2 D2 2-Chloro-1-([1,1'-biphenyl]-4-yl)ethanone C2->D2 E2 Friedel-Crafts Alkylation with Benzene D2->E2 F2 2-([1,1'-biphenyl]-4-yl)- 1-phenylethanone E2->F2

Caption: Overview of the two primary synthetic routes.

Experimental Protocols

Protocol 1: Convergent Synthesis via Suzuki-Miyaura Coupling and α-Arylation

This two-step sequence provides a flexible route to the target compounds, allowing for the late-stage introduction of the second phenyl group.

Step 1: Synthesis of 4-Acetylbiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[4]

Suzuki_Miyaura_Workflow reagents 4-Bromoacetophenone + Phenylboronic Acid reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->reaction heating Heat (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Recrystallization or Chromatography) workup->purification product 4-Acetylbiphenyl purification->product

Caption: Workflow for the Suzuki-Miyaura coupling step.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
4-Bromoacetophenone199.041.99 g10.0
Phenylboronic Acid121.931.46 g12.0
Pd(PPh₃)₄1155.56231 mg0.2 (2 mol%)
Potassium Carbonate138.212.76 g20.0
Toluene-40 mL-
Ethanol-10 mL-
Water-10 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.99 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Add 50 mL of water and extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-acetylbiphenyl by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). A white to off-white solid should be obtained.

Step 2: Synthesis of this compound via α-Arylation

The α-arylation of ketones with arylboronic acids provides a direct method for the formation of a C-C bond at the α-position of a carbonyl group.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
4-Acetylbiphenyl196.241.96 g10.0
Phenylboronic Acid121.931.83 g15.0
Palladium(II) Acetate224.49112 mg0.5 (5 mol%)
SPhos (Ligand)410.51410 mg1.0 (10 mol%)
Potassium Phosphate212.274.25 g20.0
Toluene-50 mL-

Procedure:

  • In an oven-dried Schlenk tube, combine 4-acetylbiphenyl (1.96 g, 10.0 mmol), phenylboronic acid (1.83 g, 15.0 mmol), palladium(II) acetate (112 mg, 0.5 mmol), SPhos (410 mg, 1.0 mmol), and potassium phosphate (4.25 g, 20.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene (50 mL) via syringe.

  • Seal the Schlenk tube and heat the mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and quench with 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: Linear Synthesis via Friedel-Crafts Acylation

This approach involves the direct acylation of benzene with a pre-synthesized biphenyl-containing acyl chloride.

Step 1: Synthesis of 4-Biphenylylacetic Acid

The Willgerodt-Kindler reaction provides a method to convert 4-acetylbiphenyl to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[6][7]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
4-Acetylbiphenyl196.2419.6 g100
Sulfur32.066.4 g200
Morpholine87.1226.1 g300
Sodium Hydroxide40.0020.0 g500
Ethanol/Water-200 mL-

Procedure:

  • In a round-bottom flask, mix 4-acetylbiphenyl (19.6 g, 100 mmol), sulfur (6.4 g, 200 mmol), and morpholine (26.1 g, 300 mmol).

  • Heat the mixture under reflux for 6-8 hours.

  • Cool the reaction and add a solution of sodium hydroxide (20.0 g, 500 mmol) in 200 mL of ethanol/water (1:1).

  • Reflux the mixture for an additional 12 hours to hydrolyze the thioamide.

  • Cool the mixture and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to obtain crude 4-biphenylylacetic acid.

  • Recrystallize from an ethanol/water mixture to obtain the pure acid.[8]

Step 2: Synthesis of 4-Biphenylylacetyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
4-Biphenylylacetic Acid212.2421.2 g100
Thionyl Chloride118.9714.3 g (8.7 mL)120
Toluene (anhydrous)-100 mL-

Procedure:

  • To a flask containing 4-biphenylylacetic acid (21.2 g, 100 mmol) in anhydrous toluene (100 mL), add thionyl chloride (14.3 g, 120 mmol) dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction and remove the excess thionyl chloride and toluene under reduced pressure to obtain 4-biphenylylacetyl chloride, which can be used in the next step without further purification.

Step 3: Friedel-Crafts Acylation of Benzene

The final step involves the acylation of benzene with the prepared 4-biphenylylacetyl chloride.[9][10]

Friedel_Crafts_Workflow reagents 4-Biphenylylacetyl Chloride + Benzene reaction Reaction Mixture reagents->reaction catalyst Lewis Acid (e.g., AlCl₃) catalyst->reaction solvent Inert Solvent (e.g., Dichloromethane) solvent->reaction cooling Cooling (0-5 °C) reaction->cooling workup Acidic Workup & Extraction cooling->workup purification Purification (Recrystallization or Chromatography) workup->purification product 2-([1,1'-biphenyl]-4-yl)- 1-phenylethanone purification->product

Caption: Workflow for the Friedel-Crafts acylation step.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
4-Biphenylylacetyl Chloride230.6923.1 g100
Benzene (anhydrous)78.11150 mL-
Aluminum Chloride (anhydrous)133.3414.7 g110
Dichloromethane (anhydrous)-100 mL-

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 110 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-biphenylylacetyl chloride (23.1 g, 100 mmol) in anhydrous benzene (150 mL) to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound.[11][12]

Purification and Characterization

Purification:

  • Recrystallization: This is a highly effective method for purifying the solid product. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often suitable.[4][13] The crude solid is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added until turbidity is observed. Slow cooling should afford pure crystals.

  • Column Chromatography: For smaller scales or for separating closely related impurities, silica gel column chromatography is the method of choice. A gradient of hexane and ethyl acetate is typically effective for eluting the desired ketone.

  • High-Performance Liquid Chromatography (HPLC): For analytical and preparative purification of small quantities, reversed-phase HPLC using a C18 or a biphenyl stationary phase can be employed.[3][14] A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or TFA) is commonly used.[15]

Characterization:

The structure and purity of the synthesized this compound derivatives should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl and phenyl rings. A key feature will be a singlet for the methylene protons (CH₂) adjacent to the carbonyl group, typically appearing in the range of 4.0-4.5 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 195-200 ppm, along with the signals for the aromatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely cited synthetic methodologies in organic chemistry.[4][9][10] To ensure the reliability and reproducibility of these procedures, it is crucial to:

  • Use high-purity, anhydrous reagents and solvents, especially for the Friedel-Crafts and Grignard reactions.

  • Maintain an inert atmosphere (nitrogen or argon) for reactions involving organometallic reagents and palladium catalysts.

  • Carefully monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and prevent the formation of byproducts.

  • Thoroughly characterize all intermediates and the final product using the spectroscopic techniques outlined above to confirm their identity and purity.

By adhering to these principles of good laboratory practice, researchers can confidently synthesize and validate the target this compound derivatives for their drug discovery programs.

References

  • Hassan, A. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19069. [Link]
  • Hassan, A. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • ResearchGate. (n.d.). Suzuki coupling of 4-bromoacetophenone and phenylboronic acid to form 4-acetylbiphenyl.
  • Peng, C., Zhang, W., Yan, G., & Wang, J. (2009). Arylation and Vinylation of α-Diazocarbonyl Compounds with Boroxines. Organic Letters, 11(7), 1667–1670. [Link]
  • ResearchGate. (n.d.). Some biologically active biphenyl derivatives.
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • Wu, Y., et al. (2020). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry. [Link]
  • SIELC Technologies. (n.d.). Separation of 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one on Newcrom R1 HPLC column.
  • University of Rochester. (n.d.). Recrystallization - Part 2.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • PubMed Central. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]
  • ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes.
  • SciELO. (2022).
  • ResearchGate. (n.d.). Pd-Catalyzed Selective Mono-α-arylation of Acetophenone Enolate with Aryl Mesylates and Tosylates.
  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization.
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
  • ResearchGate. (n.d.). Figure S17. NMR of 1 H spectrum of 2-hydroxy-1-phenylethanone (2a) in....
  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1.
  • Docslib. (n.d.). recrystallization-2.doc.pdf.
  • ResearchGate. (n.d.). Acetophenone synthesis in various solvents.
  • ResearchGate. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
  • Wikipedia. (n.d.). Acetophenone.
  • PubMed. (2014). Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)
  • Vanderbilt University. (n.d.). Recrystallization of DAN.
  • Google Patents. (2017). A kind of preparation method of high-purity 4-acetylbiphenyl.

Sources

Application Notes and Protocols: Reaction Kinetics of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone is a pivotal transformation in organic synthesis, particularly in the construction of molecular frameworks relevant to pharmaceutical development. This ketone is a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its formation kinetics is paramount for optimizing reaction conditions, maximizing yield and purity, and ensuring the scalability of the process from laboratory to industrial production. This guide provides a detailed examination of the reaction kinetics, including the underlying mechanisms, experimental protocols for kinetic analysis, and data interpretation.

The synthesis of this compound typically involves the α-arylation of a ketone, a powerful C-C bond-forming reaction. Palladium-catalyzed cross-coupling reactions are among the most efficient methods for this transformation.[1][2] The reaction generally proceeds by coupling an enolate, generated from a ketone and a base, with an aryl halide in the presence of a palladium catalyst.[1] The choice of catalyst, ligands, base, and solvent significantly influences the reaction rate and selectivity.[2]

Reaction Mechanism and Its Kinetic Implications

The prevailing mechanism for the palladium-catalyzed α-arylation of ketones involves a catalytic cycle comprising several key steps: oxidative addition, transmetalation (or enolate coordination), and reductive elimination.[1][3][4] Each of these steps possesses its own rate, and the overall reaction rate is determined by the slowest step, known as the rate-determining step (RDS).

Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromobiphenyl) to form a Pd(II) intermediate. The rate of this step is influenced by the nature of the aryl halide and the electron-donating properties of the phosphine ligand.

  • Enolate Formation & Transmetalation/Coordination: A base abstracts a proton from the α-carbon of the ketone (acetophenone) to form an enolate. This enolate then coordinates to the Pd(II) center, displacing a halide ion. The choice of base and its strength are critical in this step.

  • Reductive Elimination: The C-C bond is formed as the aryl group and the enolate fragment are eliminated from the palladium center, regenerating the Pd(0) catalyst and yielding the desired product, this compound.[1][3] This step is often the rate-determining step of the catalytic cycle.[3]

The kinetics of the reaction can be influenced by the concentration of the reactants (ketone, aryl halide), the catalyst, the ligand, and the base, as well as by temperature. Understanding these relationships is crucial for process control and optimization.

Reaction_Mechanism Pd(0)L2 Pd(0) Catalyst Oxidative_Addition Oxidative Addition (+ Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation/ Coordination Ar-Pd(II)-X(L2)->Transmetalation Enolate_Formation Enolate Formation (Ketone + Base) Enolate Enolate Anion Enolate_Formation->Enolate Enolate->Transmetalation Ar-Pd(II)-Enolate(L2) Aryl-Pd(II)-Enolate Complex Transmetalation->Ar-Pd(II)-Enolate(L2) Reductive_Elimination Reductive Elimination (Rate-Determining Step) Ar-Pd(II)-Enolate(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-([1,1'-biphenyl]-4-yl) -1-phenylethanone Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the palladium-catalyzed α-arylation of ketones.

Experimental Design for Kinetic Studies

To elucidate the reaction kinetics, a series of experiments must be designed to monitor the concentration of reactants and products over time under various conditions. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its ability to separate and quantify multiple components in a reaction mixture with high precision and accuracy.[5][6][7]

Key Parameters to Investigate:
  • Effect of Reactant Concentration: Varying the initial concentrations of acetophenone and 4-bromobiphenyl to determine the reaction order with respect to each reactant.

  • Effect of Catalyst and Ligand Concentration: Investigating how changes in the concentration of the palladium catalyst and the phosphine ligand affect the reaction rate.

  • Effect of Base: Comparing different bases (e.g., sodium tert-butoxide, potassium phosphate) and their concentrations to understand their role in enolate formation and the overall kinetics.

  • Effect of Temperature: Conducting the reaction at different temperatures to determine the activation energy (Ea) and the Arrhenius parameters.

Detailed Protocol: Kinetic Analysis using HPLC

This protocol outlines the steps for monitoring the reaction kinetics for the formation of this compound using HPLC.

Materials and Reagents:
  • Acetophenone

  • 4-Bromobiphenyl

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Toluene (anhydrous)

  • Internal Standard (e.g., naphthalene or other non-reactive, UV-active compound)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials, syringes, and HPLC vials

Experimental Setup:
  • Reaction Mixture Preparation: In a typical experiment, a reaction vial is charged with 4-bromobiphenyl, acetophenone, the internal standard, and the palladium catalyst and ligand in an inert atmosphere (e.g., under argon or nitrogen).

  • Initiation of Reaction: The reaction is initiated by adding the base dissolved in the solvent (toluene) at a specific temperature.

  • Sampling: At predetermined time intervals, an aliquot of the reaction mixture is withdrawn using a syringe.

  • Quenching: The reaction in the aliquot is immediately quenched by diluting it with a suitable solvent (e.g., a mixture of methanol and water) to stop the reaction.

  • HPLC Analysis: The quenched sample is then injected into the HPLC system for analysis.

HPLC Method:
ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of methanol and water
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where all components absorb (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C
Data Analysis:
  • Calibration: Create calibration curves for the reactants (acetophenone, 4-bromobiphenyl) and the product (this compound) using standard solutions of known concentrations with the internal standard.

  • Quantification: Use the peak areas from the HPLC chromatograms and the calibration curves to determine the concentration of each component at each time point.

  • Kinetic Plots: Plot the concentration of the product versus time to obtain reaction progress curves. The initial rate of the reaction can be determined from the initial slope of this curve.

  • Determination of Reaction Order: By systematically varying the initial concentration of one reactant while keeping others constant, the order of the reaction with respect to that reactant can be determined using the method of initial rates.

  • Rate Law Determination: Once the orders with respect to all reactants are known, the overall rate law and the rate constant (k) can be determined.

Kinetic_Analysis_Workflow Setup Reaction Setup (Reactants, Catalyst, Solvent) Initiation Reaction Initiation (Add Base, Start Timer) Setup->Initiation Sampling Time-point Sampling Initiation->Sampling Sampling->Initiation Repeat at intervals Quenching Quench Reaction Sampling->Quenching HPLC_Analysis HPLC Analysis Quenching->HPLC_Analysis Data_Processing Data Processing (Peak Integration, Concentration Calculation) HPLC_Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling (Rate Law, Rate Constant) Data_Processing->Kinetic_Modeling

Caption: Workflow for kinetic analysis using HPLC.

Interpreting Kinetic Data and Optimizing the Reaction

The kinetic data obtained from these experiments provide valuable insights into the reaction mechanism and allow for the optimization of the reaction conditions.

ParameterObservationImplication for Optimization
Reaction Order First-order in aryl halide and catalyst, zero-order in ketone (at high concentrations).The rate is sensitive to the concentration of the aryl halide and catalyst. Increasing their concentrations can accelerate the reaction.
Effect of Base The choice of base can significantly affect the rate of enolate formation and, consequently, the overall reaction rate.A stronger, non-nucleophilic base is often preferred to ensure rapid and complete enolate formation without side reactions.
Ligand Effects Bulky, electron-rich phosphine ligands generally accelerate the reductive elimination step, leading to faster overall reaction rates.[2]Screening different ligands is crucial for identifying the most active catalyst system for a specific substrate combination.
Temperature Dependence The reaction rate increases with temperature, following the Arrhenius equation.Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. An optimal temperature must be determined.

By understanding these relationships, researchers can rationally design experiments to improve the efficiency, selectivity, and robustness of the synthesis of this compound. This knowledge is not only academically significant but also holds immense practical value in the context of drug development and manufacturing, where process efficiency and control are of utmost importance.

References

  • ChemRxiv. Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones.
  • Journal of the American Chemical Society. Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes.
  • PubMed. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles.
  • Organic Chemistry Portal. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides.
  • ResearchGate. Progress in the Palladium‐Catalyzed α‐Arylation of Ketones with Chloroarenes.
  • ResearchGate. α-Arylation of ketones using Highly active, air-stable (DtBPF)PdX2 (X = Cl, Br) catalysts.
  • Bridgewater College Digital Commons. High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • ResearchGate. α-Arylation of Ketones with Nitroarenes.
  • National Institutes of Health. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation.
  • National Institutes of Health. Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System.
  • The Hartwig Group. Enantioselective-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel.
  • LCGC International. Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.

Sources

Application Notes and Protocols for the Study of the Photodegradation of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals investigating the photodegradation of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone. This aromatic ketone, by virtue of its structural motifs, is susceptible to photochemical transformations that can alter its efficacy, safety, and environmental fate. These application notes and protocols are designed to provide both the theoretical framework and practical methodologies for a thorough investigation of its photochemical stability.

Introduction: The Significance of Photostability in Drug Development

The photochemical stability of a drug substance is a critical parameter assessed during drug development. Exposure to light can induce degradation, leading to a loss of potency, the formation of potentially toxic byproducts, and changes in the physical properties of the drug product. For a molecule like this compound, which contains multiple chromophores, understanding its behavior under photolytic stress is paramount. This guide will delve into the likely photochemical degradation pathways and provide robust protocols for their experimental investigation.

Theoretical Framework: Anticipating the Photochemical Fate

The photochemistry of this compound is predicted to be dominated by the α-aryl ketone moiety. Upon absorption of ultraviolet (UV) radiation, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is the primary precursor to the photochemical reactions that lead to degradation. The most probable degradation pathways are the Norrish Type I and Type II reactions.

Norrish Type I Cleavage: The α-Cleavage Pathway

The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl group and the adjacent α-carbon.[1][2] For this compound, this would result in the formation of a benzoyl radical and a biphenylmethyl radical. These highly reactive radical intermediates can then undergo a variety of secondary reactions, including:

  • Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide to form a phenyl radical.

  • Radical Recombination: The various radical species can recombine to form a range of photoproducts.

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of stable degradation products.

Caption: Norrish Type I degradation pathway.

Norrish Type II Reaction: Intramolecular Hydrogen Abstraction

The Norrish Type II reaction is a photochemical process that involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical.[3] However, in the case of this compound, the absence of a γ-hydrogen on the alkyl chain makes a classical Norrish Type II reaction unlikely. Instead, photoreduction of the ketone in the presence of a hydrogen-donating solvent is a more probable pathway.[4]

Experimental Design and Protocols

A comprehensive investigation into the photodegradation of this compound should involve a multi-faceted approach, including determination of its UV-Vis absorption characteristics, photolysis experiments under controlled conditions, and robust analytical methods for the identification and quantification of photoproducts.

Preliminary Analysis: UV-Vis Spectroscopy

Protocol 1: UV-Vis Spectrum Acquisition

  • Solution Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Serial Dilution: Perform serial dilutions of the stock solution to prepare a series of solutions with concentrations ranging from 1 to 20 µg/mL.

  • Spectrophotometer Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Use the solvent as a blank to zero the instrument.

  • Spectrum Acquisition: Record the absorbance spectra of each solution from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). This wavelength will be the most efficient for inducing photodegradation and should be used in subsequent photolysis experiments.

Direct Photolysis Study

This protocol outlines a method for the direct photolysis of the target compound in solution, following the principles of OECD Guideline 316 for the phototransformation of chemicals in water.

Photolysis_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis Prep_Sol Prepare stock solution Prep_Work Prepare working solutions in quartz tubes Irradiate Irradiate samples at λmax Prep_Work->Irradiate Prep_Dark Prepare dark controls Incubate_Dark Incubate dark controls Prep_Dark->Incubate_Dark Sample Sample at time intervals Irradiate->Sample Incubate_Dark->Sample Analyze_HPLC HPLC-MS/MS Analysis Sample->Analyze_HPLC Analyze_GC GC-MS Analysis Sample->Analyze_GC Degradation_Pathway Parent This compound Radicals Benzoyl Radical + Biphenylmethyl Radical Parent->Radicals (Norrish Type I) Product1 Biphenyl Radicals->Product1 Product2 Toluene Radicals->Product2 Product3 Benzoic Acid Radicals->Product3 Oxidation Product4 Biphenyl-4-carbaldehyde Radicals->Product4 Recombination & Oxidation

Sources

Application Notes & Protocols: Cytotoxicity Profiling of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone. While specific biological data for this molecule is not yet prevalent in public literature, its core structure, featuring a biphenyl moiety, suggests potential cytotoxic activities through mechanisms such as oxidative stress and apoptosis induction.[1][2][3][4][5][6][7] This document outlines a logical, multi-assay approach to characterize the compound's effect on cell viability, membrane integrity, and the primary mechanism of cell death. The protocols provided are designed to be robust and self-validating, enabling researchers to generate reliable and interpretable data for drug discovery and development programs.

Introduction and Rationale

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including cytotoxic effects against cancer cell lines.[6][7][8] Compounds containing biphenyl moieties have been shown to induce cell death through various mechanisms, notably by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction.[1][2][3][4] This disruption of cellular homeostasis can trigger programmed cell death, or apoptosis.

Given the structural alerts within this compound, a systematic evaluation of its cytotoxic potential is warranted. This guide details a tiered experimental approach, beginning with a broad assessment of metabolic activity, followed by a specific measure of membrane damage, and culminating in a detailed investigation of the apoptotic pathway. This strategy allows for a comprehensive understanding of the compound's cellular impact.

Experimental Design and Workflow

A successful cytotoxicity study requires a multi-faceted approach to move beyond a simple "live vs. dead" count and understand the underlying mechanism. The proposed workflow ensures that results from one assay complement and validate the others.

Overall Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assessment cluster_mechanism Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis CellCulture 1. Cell Line Seeding (e.g., A549, MCF-7) CompoundPrep 2. Compound Dilution (this compound) CellCulture->CompoundPrep Treatment 3. Cell Treatment (24h, 48h, 72h) CompoundPrep->Treatment MTT 4a. MTT Assay (Metabolic Activity) Treatment->MTT LDH 4b. LDH Assay (Membrane Integrity) Treatment->LDH ApoptosisAssay 5. Annexin V / PI Staining (Flow Cytometry) Treatment->ApoptosisAssay IC50 6. IC50 Calculation MTT->IC50 LDH->IC50 MechanismConfirm 7. Apoptosis Quantification ApoptosisAssay->MechanismConfirm IC50->MechanismConfirm Conclusion 8. Final Report MechanismConfirm->Conclusion

Caption: High-level workflow for cytotoxicity assessment.

Part 1: Cell Viability Assessment (MTT Assay)

Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9][11]

Detailed Protocol: MTT Assay[10][11][12][13]
  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast adenocarcinoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 0 µM) in complete culture medium. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5%.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).[12]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10]

Data Presentation and Analysis

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example MTT Assay Data

Concentration (µM)Absorbance (570nm) (Mean ± SD)% Viability
Vehicle Control1.25 ± 0.08100%
3.1251.12 ± 0.0689.6%
6.250.95 ± 0.0576.0%
12.50.68 ± 0.0454.4%
250.35 ± 0.0328.0%
500.15 ± 0.0212.0%
1000.08 ± 0.016.4%

Part 2: Cell Membrane Integrity Assessment (LDH Assay)

Principle

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the stable cytosolic enzyme LDH from cells with damaged plasma membranes.[14][15][16][17][18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[14][18] The amount of color is proportional to the amount of cell lysis.[14] This assay helps distinguish between cytotoxicity (necrosis or late apoptosis) and cytostatic effects.

Detailed Protocol: LDH Assay[17][18]
  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. It is crucial to set up the following controls on each plate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with 10 µL of a 10X Lysis Buffer for 45 minutes before the assay.

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).[18]

Data Presentation and Analysis

First, subtract the 680 nm absorbance from the 490 nm absorbance for each well. Then, calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Table 2: Example LDH Assay Data

Concentration (µM)Corrected Absorbance (490nm) (Mean ± SD)% Cytotoxicity
Spontaneous Release0.22 ± 0.020%
Maximum Release1.85 ± 0.10100%
12.50.35 ± 0.038.0%
250.88 ± 0.0540.5%
501.55 ± 0.0981.6%
1001.80 ± 0.1196.9%

Part 3: Elucidating the Mechanism of Cell Death (Apoptosis vs. Necrosis)

Principle

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[19][20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19][20][21] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[21]

This allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Detailed Protocol: Annexin V/PI Staining[19][20][21][23]
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells (1-5 x 10⁵) once with cold 1X PBS and centrifuge.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.[22]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI staining solution (100 µg/mL working stock) to the cell suspension.[20]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20]

  • Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube.[20]

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

Hypothesized Apoptotic Signaling Pathway

Biphenyl compounds can induce oxidative stress, which often triggers the intrinsic (mitochondrial) pathway of apoptosis.[1][3] This pathway involves mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and effector caspase-3, leading to the execution of cell death.

G Compound 2-([1,1'-biphenyl]-4-yl) -1-phenylethanone ROS Increased ROS (Oxidative Stress) Compound->ROS Induces Mito Mitochondrial Stress (Loss of ΔΨm) ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Activates Casp3 Caspase-3 Activation (Executioner) Apoptosome->Casp3 Cleaves & Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • University of Virginia. The Annexin V Apoptosis Assay.
  • PMC. POLYCHLORINATED BIPHENYL (PCB)-INDUCED OXIDATIVE STRESS AND CYTOTOXICITY CAN BE MITIGATED BY ANTIOXIDANTS FOLLOWING EXPOSURE.
  • Oxford Academic. New Player in Environmentally Induced Oxidative Stress: Polychlorinated Biphenyl Congener, 3,3′-Dichlorobiphenyl (PCB11).
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
  • Protocols.io. LDH cytotoxicity assay.
  • PubMed. Polychlorinated-biphenyl-induced oxidative stress and cytotoxicity can be mitigated by antioxidants after exposure.
  • PubMed. Oxidative stress by biphenyl metabolites induces inhibition of bacterial cell separation.
  • PubMed. Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes.
  • AACR Journals. Glycogen synthase kinase-3β inhibitors induce apoptosis of leukemic cells while sparing normal stem cells.
  • ResearchGate. Development of bioactive compounds based on biphenyl.
  • AACR Journals. Rapid Induction of Apoptosis by PI3K Inhibitors Is Dependent upon Their Transient Inhibition of RAS–ERK Signaling.
  • PMC. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents.
  • PubMed. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling.
  • PubMed Central. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer.
  • PMC. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways.
  • PMC. Human Health Effects of Biphenyl: Key Findings and Scientific Issues.
  • NIH. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.
  • PubMed. Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone.
  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.
  • ResearchGate. The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones.
  • PubMed. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide.

Sources

Application Notes and Protocols for the Analytical Characterization of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-([1,1'-biphenyl]-4-yl)-1-phenylethanone is a diaryl ketone of significant interest in the fields of organic synthesis and materials science. Its chemical structure, featuring a biphenyl moiety linked to a phenylethanone backbone, imparts unique photophysical properties, making it a valuable building block for the development of advanced materials such as those used in organic light-emitting diodes (OLEDs)[1]. The robust and unambiguous analytical characterization of this compound is paramount for ensuring its purity, stability, and suitability for these high-technology applications. In the context of drug development, related structural motifs are often explored for their potential biological activity, necessitating precise analytical methods to support synthesis, purification, and quality control.

This comprehensive guide provides a detailed framework for the analytical characterization of this compound. It is designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale for the selection of each analytical technique. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for developing robust analytical methods.

PropertyValueSource
CAS Number 27644-00-4[1]
Molecular Formula C₂₀H₁₆O[1]
Molecular Weight 272.34 g/mol [1]
Appearance Typically a solid at room temperature[1]
Solubility Soluble in organic solvents such as ethanol and acetone[1]

Synthesis and Potential Impurities

The analytical characterization of any compound must consider the potential impurities arising from its synthesis. Two common synthetic routes to diaryl ketones like this compound are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

Friedel-Crafts Acylation

This classic electrophilic aromatic substitution involves the reaction of biphenyl with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[2][3][4]. The phenyl group of biphenyl is an ortho-, para-director, leading primarily to the desired 4-substituted product, though trace amounts of the ortho-isomer may be formed[5].

Potential Impurities from Friedel-Crafts Acylation:

  • Isomeric products: 2-([1,1'-biphenyl]-2-yl)-1-phenylethanone.

  • Polysubstituted products: Di-acylated biphenyl species.

  • Unreacted starting materials: Biphenyl and phenylacetic acid (from hydrolysis of the chloride).

  • Catalyst residues: Aluminum salts.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction can be employed by coupling a 4-halophenyl-1-phenylethanone with phenylboronic acid or, alternatively, coupling 4-biphenylboronic acid with a 2-halo-1-phenylethanone[6][7][8][9]. This method offers high selectivity but can introduce its own set of impurities.

Potential Impurities from Suzuki-Miyaura Coupling:

  • Homocoupling products: Biphenyl (from the boronic acid) and 1,2-diphenyl-1,2-bis(4-phenyl)ethane (from the halide).

  • Unreacted starting materials: Aryl halides and boronic acids.

  • Catalyst and ligand residues: Palladium complexes and phosphine oxides.

  • Byproducts from boronic acid degradation: Phenol.

Analytical Characterization Workflow

A multi-technique approach is essential for the comprehensive characterization of this compound. The following workflow provides a logical sequence for analysis.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity and Impurity Profiling Sample Bulk Material Solution Solution in appropriate solvent (e.g., Acetonitrile, Dichloromethane) Sample->Solution NMR ¹H and ¹³C NMR Solution->NMR MS Mass Spectrometry (MS) Solution->MS IR Infrared (IR) Spectroscopy Solution->IR HPLC High-Performance Liquid Chromatography (HPLC) Solution->HPLC GC Gas Chromatography (GC) Solution->GC

Caption: Recommended analytical workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Expected ¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. Based on the analysis of structurally similar compounds, the following chemical shifts (δ) in ppm relative to TMS are anticipated:

  • ~8.0-7.2 ppm (m, 14H): A complex multiplet corresponding to the 14 aromatic protons of the biphenyl and phenyl rings. The protons on the phenyl ring adjacent to the carbonyl group are expected to be the most deshielded.

  • ~4.3 ppm (s, 2H): A singlet corresponding to the two methylene protons (-CH₂-) adjacent to the carbonyl group and the biphenyl ring.

Expected ¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The predicted chemical shifts are:

  • ~197 ppm: Carbonyl carbon (C=O).

  • ~145-127 ppm: A series of signals for the 20 aromatic carbons.

  • ~45 ppm: Methylene carbon (-CH₂-).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and the characterization of impurities.

Protocol: Direct Infusion ESI-MS

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.

  • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at an m/z of approximately 273.13.

  • Major Fragments (Predicted): Based on the fragmentation of similar ketones, key fragments could include the loss of the benzyl group ([M-C₇H₇]⁺ at m/z 181) and the formation of the biphenylmethyl cation ([C₁₃H₁₁]⁺ at m/z 167). A peak corresponding to the benzoyl cation ([C₇H₅O]⁺ at m/z 105) is also likely.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretching
~1685StrongCarbonyl (C=O) stretching
~1600, 1485, 1450Medium-StrongAromatic C=C stretching
~840Strongpara-disubstituted benzene C-H out-of-plane bending

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile and widely used technique for the analysis of non-volatile organic compounds.

Protocol: Reverse-Phase HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be 60% acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

This method should provide good separation of the main component from potential polar and non-polar impurities. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity[9].

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds.

Protocol: GC-MS Method

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a volatile organic solvent like dichloromethane.

This GC-MS method will allow for the separation and identification of volatile impurities and provide a characteristic mass spectrum for the main component.

Impurity Identification Workflow

The identification of unknown impurities detected by HPLC or GC requires a systematic approach.

Impurity Identification Start Unknown Peak Detected (HPLC or GC) Step1 Determine Retention Time and Relative Area Start->Step1 Step2 Acquire Mass Spectrum (LC-MS or GC-MS) Step1->Step2 Step3 Propose Potential Structures (based on m/z and synthesis knowledge) Step2->Step3 Step4 Synthesize or Procure Reference Standard Step3->Step4 Step5 Confirm Identity (co-injection, spectral matching) Step4->Step5

Caption: A logical workflow for the identification of process-related impurities.

Conclusion

The analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. The protocols and expected data presented in this guide provide a robust framework for researchers and scientists to confidently assess the identity, purity, and impurity profile of this important chemical compound. By understanding the potential synthetic byproducts and employing a systematic analytical workflow, the quality and consistency of this compound can be assured for its intended applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • The Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides.
  • ResearchGate. Friedel–Crafts acylation of biphenyl with anhydrides.
  • PubChem. 2-Phenoxy-1-phenylethanone.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Filo. Biphenyl (phenylbenzene) undergoes the Friedel-Crafts acylation reaction...
  • CORE. A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)biphenyl Derivatives.
  • Chegg.com. Solved Experiment II: Friedel-Crafts Acylation of Biphenyl.
  • Amanote Research. (PDF) A Suzuki Coupling Based Route to 2.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ResearchGate. Figure S2 . IR spectrum (KBr) of 2-azido-1-phenylethanone ( 6 ).
  • The Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
  • PubMed. Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates.
  • YouTube. Suzuki cross-coupling reaction.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • ResearchGate. Figure S17. NMR of 1 H spectrum of 2-hydroxy-1-phenylethanone (2a) in...
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • PubChem. 2-Methoxy-1-phenylethan-1-ol.
  • ResearchGate. Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.
  • ResearchGate. Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles.
  • PubChem. 2-Nitro-1-phenylethanone.
  • National Institute of Standards and Technology. Acetophenone - the NIST WebBook.
  • National Institute of Standards and Technology. Ethanone, 2-hydroxy-1-phenyl- - the NIST WebBook.
  • National Institute of Standards and Technology. Ethanone, 1-[1,1'-biphenyl]-4-yl- - the NIST WebBook.
  • SpectraBase. Biphenyl-4-yl-p-tolyl-methanone - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Arctom. CAS NO. 352454-61-6 | 2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone | Catalog BD-A548987 | Arctom | Products.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical guidance for the synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone via the Suzuki-Miyaura cross-coupling reaction. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your reaction for maximal yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of aryl ketones using Suzuki coupling.

Q1: What is the optimal palladium catalyst and ligand combination for coupling a substituted aryl halide with 4-phenylphenylboronic acid to form an aryl ketone?

A1: The choice of catalyst and ligand is paramount for a successful Suzuki coupling, especially when dealing with potentially sterically hindered substrates or less reactive coupling partners. For the synthesis of this compound, where you are coupling a substituted aryl halide (e.g., 2-bromo-1-phenylethanone) with 4-phenylphenylboronic acid, a highly active catalyst system is recommended.

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[1] They are reduced in situ to the active Pd(0) species.

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[2] For more challenging couplings, especially with aryl chlorides or sterically hindered substrates, bulky, electron-rich phosphine ligands are superior.[3][4]

    • Buchwald Ligands: Biaryl phosphine ligands such as SPhos, RuPhos, and XPhos are excellent choices.[3][5] They promote the formation of the reactive monoligated Pd(0) species, which facilitates both the oxidative addition and the reductive elimination steps.[3]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective, offering great stability and activity, particularly for sterically demanding couplings.[6][7]

A recommended starting point would be a combination of Pd(OAc)₂ with a ligand like SPhos.[5][8]

Q2: How does the choice of base impact the reaction yield and what are the best options for this specific synthesis?

A2: The base plays a crucial role in the Suzuki coupling's catalytic cycle.[9] Its primary function is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[1][9][10] The choice of base can significantly affect the reaction rate and the prevalence of side reactions.[9]

  • Mechanism of Action: The base facilitates the formation of a boronate species (e.g., [R-B(OH)₃]⁻), which is more reactive towards the palladium complex than the neutral boronic acid.[11][12]

  • Common Bases:

    • Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used, often in an aqueous solution.[9]

    • Phosphates: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is particularly effective for hindered couplings.[3][9]

    • Alkoxides: Potassium tert-butoxide (t-BuOK) is a very strong base suitable for less reactive aryl chlorides.[3][6]

    • Fluorides: Cesium fluoride (CsF) or potassium fluoride (KF) can be used, especially when base-sensitive functional groups are present.[1]

For the synthesis of this compound, potassium phosphate (K₃PO₄) is a robust choice, especially when using bulky ligands.[3][9]

Q3: What are the ideal solvent conditions for this reaction?

A3: The solvent must solubilize the reactants, catalyst, and base to a sufficient extent.[13] The choice of solvent can also influence catalyst activity and selectivity.[14][15][16]

  • Aprotic Solvents: Anhydrous, non-polar aprotic solvents are generally preferred.[3]

    • Ethers: Dioxane and tetrahydrofuran (THF) are common choices.[17]

    • Aromatics: Toluene is a frequently used solvent.[10][17]

  • Biphasic Systems: Often, a mixture of an organic solvent (like toluene or THF) and water is used.[17] Water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.[10][17]

A good starting point for this synthesis would be a mixture of toluene and water or dioxane and water.[10][17]

Q4: I'm observing significant amounts of side products like homocoupled biphenyl and dehalogenated starting material. How can I minimize these?

A4: The formation of side products is a common issue that can drastically reduce the yield of the desired product.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. The primary cause is often the presence of oxygen, which can promote the oxidative coupling of the boronic acid molecules.[18][19]

    • Solution: Rigorously degas your solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[18]

  • Dehalogenation: This is the replacement of the halogen on your starting material with a hydrogen atom.[17][20] It often occurs via the formation of a palladium-hydride species.[20]

    • Solution: Ensure your base and solvent are free of impurities that could act as hydride sources. The choice of ligand can also influence the rate of dehalogenation.[20]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boronic acid group with a hydrogen atom.[17][18]

    • Solution: Use anhydrous conditions where appropriate and consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is a persistent issue.[18] Shorter reaction times and lower temperatures can also help.[18]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems encountered during the Suzuki coupling for this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst- Use a fresh, high-purity palladium precatalyst and ligand.[18] - Ensure proper storage of catalyst and ligand under an inert atmosphere.
2. Insufficiently Degassed System- Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Ar or N₂) or by using freeze-pump-thaw cycles.[18]
3. Inappropriate Base or Solvent- Screen different bases (e.g., K₃PO₄, K₂CO₃) and solvents (e.g., toluene/water, dioxane/water).[9][13]
4. Low Reaction Temperature- For sterically hindered substrates, a higher temperature (e.g., 80-110 °C) may be required.[3]
Significant Side Product Formation (Homocoupling, Dehalogenation) 1. Presence of Oxygen- Improve degassing procedures and maintain a strict inert atmosphere.[18][19]
2. Unstable Boronic Acid- Use high-purity boronic acid or consider converting it to a more stable pinacol ester.[18]
3. Inefficient Ligand- Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to promote faster cross-coupling over side reactions.[3][5]
Difficulty in Product Purification 1. Residual Palladium Catalyst- Pass the crude product through a plug of silica gel or treat with a palladium scavenger.
2. Boronic Acid Impurities- Perform an aqueous wash with a mild base to remove unreacted boronic acid.[21]
3. Closely Eluting Impurities- Optimize column chromatography conditions (solvent gradient, column length). Recrystallization may also be an effective purification method.[21]

Experimental Protocol: Synthesis of this compound

This protocol provides a robust starting point for your optimization studies.

Reagents:

  • 2-bromo-1-phenylethanone (1.0 equiv)

  • 4-Phenylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-phenylethanone, 4-phenylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 4:1 toluene:water ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar¹-Pd(II)-X(L₂) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar¹-Pd(II)-Ar²(L₂) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BY2 Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) Ar2BY2->Boronate Base Base Base->Boronate Boronate->Transmetal

Sources

"improving yield of Friedel-Crafts acylation for 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the Friedel-Crafts acylation of biphenyl with phenylacetyl chloride. We will delve into common experimental challenges, explain the underlying chemical principles, and provide field-proven protocols to improve your reaction yield and product purity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the most common causes?

Low yields in this specific Friedel-Crafts acylation can typically be traced back to three critical areas: the catalyst, the reaction conditions, or the reagents themselves.

Potential Cause 1: Lewis Acid Catalyst Inactivity The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is the heart of the reaction, but it is highly sensitive.

  • Moisture Contamination: AlCl₃ reacts violently with water, hydrolyzing it into inactive aluminum hydroxide.[1][2] Even trace amounts of moisture in your glassware, solvents, or reagents will deactivate the catalyst.

  • Insufficient Catalyst Loading: Unlike a true catalyst, AlCl₃ is consumed during the reaction. The ketone product, this compound, is a Lewis base and forms a stable complex with AlCl₃.[2][3] This complexation removes the AlCl₃ from the catalytic cycle. Therefore, a stoichiometric amount (at least 1.0 equivalent relative to the acylating agent) is required.[1][3]

Solutions:

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven ( >120°C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle.

  • Use High-Quality, Fresh Catalyst: Use a freshly opened bottle of anhydrous AlCl₃. If the bottle is old, the catalyst may already be partially hydrolyzed.

  • Verify Stoichiometry: Always use at least a 1.05 to 1.1 molar equivalent of AlCl₃ relative to the limiting reagent, phenylacetyl chloride.

Potential Cause 2: Sub-Optimal Reaction Conditions

  • Temperature Control: The initial formation of the acylium ion from phenylacetyl chloride and AlCl₃ is highly exothermic.[4] Adding the catalyst too quickly or at too high a temperature can lead to side reactions and decomposition. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

Solutions:

  • Controlled Addition: Add the AlCl₃ portion-wise to the solution of biphenyl and phenylacetyl chloride at a low temperature (0-5°C) to manage the initial exotherm.

  • Optimize Temperature Profile: After the initial controlled addition, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Gentle heating may be required in some cases, but this should be optimized carefully while monitoring with Thin Layer Chromatography (TLC).

Potential Cause 3: Poor Reagent Quality

  • Purity: Impurities in either the biphenyl or the phenylacetyl chloride can interfere with the reaction, leading to byproduct formation and lower yields. Phenylacetyl chloride can degrade over time, releasing HCl.

Solutions:

  • Purify Reagents: If reagent quality is suspect, consider purifying them before use. Biphenyl can be recrystallized, and phenylacetyl chloride can be distilled under reduced pressure.

Here is a logical workflow to diagnose and solve low-yield issues.

G start Low Yield Observed catalyst Check Catalyst start->catalyst conditions Check Conditions start->conditions reagents Check Reagents start->reagents workup Check Workup start->workup moisture Moisture Present? catalyst->moisture Activity temp Temp Control Issue? conditions->temp Control purity Reagents Pure? reagents->purity Purity quench Quenching Incomplete? workup->quench Efficiency stoich Stoichiometry Correct? moisture->stoich No sol_moisture Use Anhydrous Solvents. Flame-dry glassware. moisture->sol_moisture Yes sol_stoich Use >1.0 equivalent of fresh AlCl₃. stoich->sol_stoich No time Time Sufficient? temp->time No sol_temp Add AlCl₃ at 0-5°C. Allow to warm slowly. temp->sol_temp Yes sol_time Monitor by TLC. Increase reaction time. time->sol_time No sol_purity Recrystallize Biphenyl. Distill Phenylacetyl Chloride. purity->sol_purity No sol_quench Pour reaction mix onto ice/HCl with vigorous stirring. quench->sol_quench Yes

Caption: A stepwise workflow for troubleshooting low yields.

Q2: I'm observing multiple products. How can I improve the regioselectivity and prevent side reactions?

While Friedel-Crafts acylation is generally more selective than alkylation, side products can still form.[5]

  • Isomer Formation: The acylation of biphenyl with phenylacetyl chloride strongly favors substitution at the 4-position (para) due to the steric hindrance of the adjacent phenyl ring. However, small amounts of the 2-position (ortho) isomer can form.

  • Polysubstitution: The introduction of the first acyl group deactivates the aromatic ring, making a second acylation on the same ring unfavorable.[5] However, acylation on the second phenyl ring of the biphenyl moiety is possible, though generally less favorable.

Solutions:

  • Control Stoichiometry: Use a slight excess of the biphenyl substrate relative to the phenylacetyl chloride (e.g., 1.1 to 1.0) to minimize the chance of di-acylation.

  • Optimize Solvent and Temperature: In some Friedel-Crafts reactions, the choice of solvent can influence regioselectivity.[6] For this reaction, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Lowering the reaction temperature can sometimes improve the para-selectivity by favoring the thermodynamically more stable product.

  • Purification: Minor isomeric impurities can be effectively removed during purification. Column chromatography is typically more effective than recrystallization for separating isomers.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the acylation of biphenyl?

The reaction proceeds via a classic electrophilic aromatic substitution mechanism in three main stages.[8]

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of phenylacetyl chloride, creating a highly polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion, which serves as the potent electrophile.

  • Electrophilic Attack: The π-electron system of one of the biphenyl rings acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack occurs preferentially at the 4-position (para) to the other phenyl ring. This step temporarily breaks the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.

  • Re-aromatization: A weak base, [AlCl₄]⁻, removes the proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (which immediately complexes with the ketone product). The byproduct is HCl.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization & Product Complexation AcylCl Phenylacetyl Chloride Complex [Intermediate Complex] AcylCl->Complex + AlCl₃ AlCl3_1 AlCl₃ Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Biphenyl Biphenyl Sigma Sigma Complex (Arenium Ion) Biphenyl->Sigma + Acylium Ion ProtonLoss Deprotonation Sigma->ProtonLoss + [AlCl₄]⁻ Product Product-Catalyst Complex ProtonLoss->Product - HCl - AlCl₃ FinalProduct This compound Product->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts acylation on biphenyl.

Q2: Why is a stoichiometric amount of AlCl₃ required, and what is the role of the aqueous workup?

As mentioned, the ketone product is a Lewis base and forms a strong, stable complex with the Lewis acidic AlCl₃.[3][9] This complexation deactivates both the product (preventing further reaction) and the catalyst. Because this binding is irreversible under the reaction conditions, at least one equivalent of AlCl₃ is consumed for every equivalent of product formed.[3]

The purpose of the aqueous workup (typically pouring the reaction mixture into ice and HCl) is twofold:

  • Decompose the Catalyst Complex: Water hydrolyzes the AlCl₃-ketone complex, liberating the final ketone product.[9]

  • Quench Excess Catalyst: Any unreacted AlCl₃ is quenched exothermically by the water. Using ice helps to control this exotherm.

G Product Product Ketone (Lewis Base) Complex Stable Product-Catalyst Complex (Inactive) Product->Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex FinalProduct Free Ketone Product Complex->FinalProduct Hydrolysis Workup Aqueous Workup (H₂O, HCl) Workup->Complex

Caption: The complexation of AlCl₃ with the ketone product.

Q3: How do I choose the optimal solvent?

The solvent must be inert to the strong Lewis acid and the reaction intermediates. Protic solvents (like alcohols or water) or strongly coordinating solvents (like DMSO or acetone) cannot be used as they will react with and neutralize the AlCl₃ catalyst.

SolventPolarityBoiling Point (°C)ProsCons
Dichloromethane (DCM) Polar Aprotic39.6Good solvating power, low boiling point for easy removal.Can be halogenated by AlCl₃ at higher temperatures.
1,2-Dichloroethane (DCE) Polar Aprotic83.5Higher boiling point allows for a wider reaction temperature range.More difficult to remove than DCM.
Carbon Disulfide (CS₂) Non-polar46.3Traditional solvent, often gives clean reactions.Highly flammable, toxic, and has an unpleasant odor.
Nitrobenzene Polar Aprotic210.9Can increase reaction rates and affect selectivity.[6]High boiling point, difficult to remove, toxic, and can be nitrated.

For the synthesis of this compound, Dichloromethane (DCM) is the recommended starting point due to its balance of properties.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet, add biphenyl (1.1 equivalents). Dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Reactant: Add phenylacetyl chloride (1.0 equivalent) to the solution via syringe.

  • Cooling: Cool the flask in an ice-water bath to 0-5°C.

  • Addition of Catalyst: While stirring vigorously, slowly and portion-wise add anhydrous aluminum chloride (1.05 equivalents) over 30 minutes. Use a powder funnel and maintain the internal temperature below 10°C. The mixture will typically turn deep orange or red.[10]

  • Reaction: Stir the reaction mixture at 0-5°C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 3-4 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate).

  • Quenching: In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Caution: This is an exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.[4]

  • Washing: Combine the organic fractions and wash sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method if the crude product has relatively high purity.[7]

  • Solvent Selection: Ethanol or a mixture of ethanol and water is a good starting point for recrystallizing aryl ketones.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.

  • Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol and dry them in a vacuum oven.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]
  • BYJU'S.
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
  • Physics Wallah.
  • RSC Publishing. Friedel–Crafts reactions for biomolecular chemistry. [Link]
  • Master Organic Chemistry. EAS Reactions (3)
  • Organic Chemistry Portal.
  • Studylib.
  • Study Mind.
  • Chegg.
  • YouTube.
  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]
  • LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
  • ResearchGate. (PDF)
  • ResearchGate. Friedel–Crafts acylation of biphenyl with anhydrides. [Link]
  • Chemistry Steps.
  • University of Michigan.
  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Reddit.
  • Chegg.
  • PubMed. Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)
  • PrepChem.com. Synthesis of 1,1'-(1,4-Phenylene)bis[2-phenylethanone]. [Link]
  • ResearchGate. Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.. [Link]
  • ResearchGate. Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles. [Link]
  • Google Patents. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

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Technical Support Center: Synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and offer detailed protocols to enhance reproducibility and yield.

The synthesis of this diarylethanone derivative, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution, while powerful, is prone to several side reactions, particularly when using an activated substrate like biphenyl.[2] This guide provides the expertise to anticipate and mitigate these issues.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes?

Answer: Low yield is a common issue in Friedel-Crafts acylations and can typically be attributed to three main factors: catalyst deactivation, incomplete reaction, or product loss during workup.

  • Catalyst Deactivation: The ketone product is a moderate Lewis base and forms a stable complex with the aluminum chloride (AlCl₃) catalyst.[2][3] This complex is often irreversible under reaction conditions, effectively removing the catalyst from the cycle. Therefore, a stoichiometric amount (at least 1.0 equivalent) of AlCl₃ is required. Using sub-stoichiometric amounts will result in an incomplete reaction.

  • Reagent and Glassware Purity: Friedel-Crafts reactions are highly sensitive to moisture. Water will react with and deactivate the AlCl₃ catalyst. Ensure all glassware is flame-dried or oven-dried before use, and all solvents and reagents are anhydrous.

  • Reaction Conditions: Insufficient reaction time or temperatures that are too low can lead to an incomplete conversion of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the biphenyl starting material is consumed.

Question 2: My post-reaction analysis (TLC, LC-MS) shows multiple spots close to my product's expected polarity. What are these byproducts?

Answer: The presence of multiple products indicates the formation of isomers and/or polysubstituted byproducts, which are the most significant side reactions in this synthesis.

  • Isomer Formation: The primary side products are positional isomers. While the desired product is the para-substituted isomer (acylation at the 4-position), the ortho-position (2-position) is also activated and can react, yielding 2-([1,1'-biphenyl]-2-yl)-1-phenylethanone. The para-isomer is generally favored due to reduced steric hindrance.

  • Polysubstitution: Biphenyl is an activated aromatic system, and the initial acylation does not sufficiently deactivate the ring to prevent a second reaction. This leads to the formation of di-acylated products, such as 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-phenylethanone).[4]

dot

Caption: Primary reaction pathways in the acylation of biphenyl.

Question 3: How can I control the regioselectivity to favor the desired 4-substituted product and minimize byproducts?

Answer: Controlling regioselectivity is key to a successful synthesis. This can be achieved by carefully manipulating reaction parameters.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally increases the selectivity for the thermodynamically favored para-isomer. Higher temperatures can provide enough energy to overcome the steric barrier of the ortho-position.

  • Stoichiometry: To minimize polysubstitution, use a strict 1:1 molar ratio of biphenyl to the acylating agent (phenylacetyl chloride). A slight excess of biphenyl can also be used to outcompete the mono-acylated product for the electrophile.

  • Order of Addition: A "reverse addition" protocol, where the solution of biphenyl and the acylating agent is added slowly to a suspension of the AlCl₃ catalyst, can help maintain a low concentration of the electrophile and reduce the likelihood of polysubstitution.

Question 4: I am struggling to separate the desired product from the ortho-isomer. What purification strategies do you recommend?

Answer: The isomers have very similar properties, making separation challenging but achievable.

  • Column Chromatography: This is the most effective method.[5][6] The para-isomer is typically less polar than the ortho-isomer due to its higher symmetry. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increasing the polarity, should provide good separation. Monitor fractions carefully by TLC.

  • Recrystallization: If the product is obtained as a solid and the isomeric impurity is minor, recrystallization can be effective.[6] The choice of solvent is critical; an ideal solvent will dissolve the desired product well at high temperatures but poorly at low temperatures, while the isomeric impurity remains in the mother liquor. A solvent system like ethanol/water or toluene/hexane is a good starting point.

Section 2: Frequently Asked Questions (FAQs)

What is the reaction mechanism for this synthesis? The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism known as Friedel-Crafts Acylation.[7] The Lewis acid catalyst, AlCl₃, reacts with phenylacetyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich biphenyl ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate by AlCl₄⁻ restores aromaticity and yields the ketone product, which remains complexed to the AlCl₃.[2]

dot

FC_Acylation PAC Phenylacetyl Chloride Acylium Acylium Ion [Ph-CH₂-C=O]⁺ PAC->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl3->Acylium Biphenyl Biphenyl Sigma Sigma Complex (Arenium Ion) Biphenyl->Sigma + Acylium Ion Acylium->Sigma Complex Product-Catalyst Complex Sigma->Complex - H⁺ Product Ketone Product Complex->Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Why must a full equivalent of Lewis acid be used? Unlike Friedel-Crafts alkylation, which is catalytic, acylation requires a stoichiometric amount of the Lewis acid. This is because the carbonyl oxygen of the ketone product acts as a Lewis base and coordinates strongly with the Lewis acid (AlCl₃).[3] This deactivates both the product, preventing further acylation, and the catalyst. An aqueous workup is required at the end of the reaction to hydrolyze this complex and liberate the final ketone product.[2]

Are there alternative synthetic routes? Yes, while Friedel-Crafts is common, other methods exist. For instance, Suzuki-Miyaura cross-coupling reactions could be used to first synthesize a boronic acid derivative of one fragment, which is then coupled with a halide of the other fragment.[8] However, for this specific target, the Friedel-Crafts acylation is often the most direct and atom-economical route.

Section 3: Protocols & Methodologies

Protocol 3.1: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and analytical monitoring.

  • Preparation: Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve biphenyl (1.0 eq) and 2-phenylacetyl chloride (1.05 eq) in anhydrous DCM.

  • Reaction: Add the biphenyl/acid chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate), checking for the consumption of biphenyl.

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3.2: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry method with 100% hexanes.

  • Sample Loading: Dissolve the crude product from Protocol 3.1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin elution with 100% hexanes. Gradually increase the eluent polarity by adding ethyl acetate. A typical gradient might be from 1% to 10% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product (the less polar major spot).

  • Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Section 4: Data Summary

Table 1: Potential Byproducts and Key Differentiating Features

Compound NameStructureRelative Polarity (TLC)Identification Notes
This compound (Desired Product)BaselineMajor product, typically less polar than the ortho-isomer.
2-([1,1'-biphenyl]-2-yl)-1-phenylethanone (Ortho-Isomer)Higher than para-isomerLower symmetry leads to slightly higher polarity.
1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-phenylethanone) (Di-acylated Product)Significantly HigherHigher molecular weight and two polar carbonyl groups.
Biphenyl (Starting Material)Much LowerNon-polar starting material, should run near the solvent front.

Troubleshooting Workflow

dot

Troubleshooting_Workflow start Problem Observed: Low Yield or Impure Product check_tlc Analyze crude product by TLC/LC-MS start->check_tlc is_sm Significant Starting Material Remaining? check_tlc->is_sm is_multi Multiple New Spots Present? is_sm->is_multi No sol_sm1 Cause: Incomplete Reaction - Check catalyst stoichiometry (>1 eq) - Ensure anhydrous conditions - Increase reaction time/temp is_sm->sol_sm1 Yes check_isomers Spots close in polarity? is_multi->check_isomers Yes end_node Implement Solution & Re-run is_multi->end_node No (Other issues) sol_sm1->end_node sol_isomers Cause: Isomer Formation - Lower reaction temperature - Optimize solvent - Purify via column chromatography check_isomers->sol_isomers Yes sol_poly Cause: Polysubstitution - Use 1:1 reactant ratio - Use reverse addition - Use slight excess of biphenyl check_isomers->sol_poly No sol_isomers->end_node sol_poly->end_node

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. [Link]
  • Proposed mechanism of acetophenone formation from 2‐phenylpropanal...
  • Friedel–Crafts reaction - Wikipedia. [Link]
  • Friedel–Crafts acylation of biphenyl with anhydrides - ResearchG
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - National Institutes of Health (NIH). [Link]
  • Friedel-Crafts Acyl
  • Synthesis of 1,1'-(1,4-Phenylene)bis[2-phenylethanone] - PrepChem.com. [Link]
  • Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)
  • (PDF)
  • Phenylethanone may be synthesized in a two-stage process

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"purification challenges of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Welcome to the technical support center for the purification of this compound (CAS No. 27644-00-4). This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to overcome common challenges encountered during the purification of this compound. As Senior Application Scientists, we understand that achieving high purity is critical for the success of your downstream applications, from materials science to pharmaceutical development.

Understanding the Molecule and Its Challenges

This compound is a ketone featuring a biphenyl structure, making it a valuable intermediate in organic synthesis.[1][2] Its aromatic nature and molecular structure are key to its applications in areas like organic light-emitting diodes (OLEDs) and photochemistry.[1]

The primary synthetic route to analogous aryl ketones is often the Friedel-Crafts acylation.[3][4] While effective, this reaction is prone to generating structurally similar impurities that can complicate purification. The main challenges arise from:

  • Starting Material Impurities: Purity of the initial biphenyl and phenylacetyl chloride is paramount.

  • Side Reactions: Potential for polyacylation, dealkylation, or acylation of the solvent can introduce byproducts.[5]

  • Structurally Similar Byproducts: Impurities may have polarities and solubilities very close to the target compound, making separation by standard techniques difficult.

This guide provides a logical, step-by-step approach to diagnosing and solving these purification hurdles.

Physicochemical Properties

A clear understanding of the compound's properties is the foundation of any successful purification strategy.

PropertyValueReference
CAS Number 27644-00-4[1][6]
Molecular Formula C₂₀H₁₆O[1][7]
Molecular Weight 272.34 g/mol [1][6]
Appearance Typically a solid; white to off-white crystalline powder[1][6]
Solubility Soluble in organic solvents like ethanol and acetone[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My recrystallization attempt resulted in a low yield or no crystals at all. What went wrong?

A1: This is a classic purification problem often rooted in solvent selection and technique. The goal of recrystallization is to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures.[3]

  • Causality:

    • Inappropriate Solvent: If the compound is too soluble at room temperature, it will not precipitate upon cooling. If it's not soluble enough at high temperatures, you'll use an excessive volume of solvent, leading to low recovery.

    • Excessive Solvent: Using too much solvent, even the correct one, will keep the compound dissolved even after cooling, drastically reducing the yield. The aim is to create a saturated solution at the solvent's boiling point.

    • Premature Crystallization: If the solution cools too quickly (e.g., during a hot filtration step), the product can crash out along with impurities.

  • Troubleshooting & Solutions:

    • Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) on a small scale. An ideal solvent will dissolve the crude product when hot but yield crystals upon cooling.

    • Use Minimal Solvent: Add hot solvent portion-wise to your crude material until it just dissolves. This ensures the solution is saturated.[3]

    • Slow Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Rapid cooling often traps impurities.

    • Prevent Premature Crystallization: Use a pre-heated funnel for any hot filtration steps and keep the solution warm.

Q2: After purification by column chromatography, my fractions are still impure, and I see significant streaking on TLC. How can I improve the separation?

A2: Streaking (or tailing) on a silica gel column is a common issue for ketones and other compounds with polar functional groups. This indicates an undesirable interaction between your compound and the stationary phase.

  • Causality:

    • Strong Analyte-Silica Interaction: The slightly acidic nature of silica gel can lead to strong adsorption of the ketone's carbonyl group, causing poor elution and band broadening.

    • Incorrect Mobile Phase Polarity: If the eluent is not polar enough, the compound will stick to the silica. If it's too polar, the compound will elute too quickly with the solvent front, co-eluting with other impurities.

    • Column Overloading: Loading too much crude material leads to broad bands that cannot be effectively separated.

  • Troubleshooting & Solutions:

    • Optimize the Mobile Phase:

      • Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. Aim for a Retention Factor (Rf) of 0.2-0.4 on your analytical TLC plate for the best separation.

      • For compounds with very similar polarities, consider using a different solvent system, such as Dichloromethane/Hexane.

    • Dry Loading: If your compound has low solubility in the starting eluent, dissolve it in a different solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can be loaded directly onto the top of the column for a much sharper initial band.[8]

    • Check Compound Stability: Ensure your compound is not degrading on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.

Q3: I've purified my product, but my NMR spectrum shows persistent, small impurity peaks. What could be their source?

A3: These are likely structurally related byproducts from the synthesis, which have very similar properties to your target compound. In a Friedel-Crafts reaction, several side products are possible.

  • Causality & Potential Impurities:

    • Unreacted Starting Materials: Biphenyl or phenylacetic acid (from hydrolysis of the acyl chloride) may persist.

    • Positional Isomers: While acylation is expected at the para-position of biphenyl due to sterics, a small amount of the ortho-isomer may form. This isomer will have very similar chromatographic behavior.

    • Polyacylated Products: If the reaction conditions are not carefully controlled, a second acylation on the phenyl ring or the biphenyl system can occur.[9]

  • Troubleshooting & Solutions:

    • Pre-Purification Workup: Before chromatography or recrystallization, perform a thorough aqueous workup. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities and then with brine to remove water-soluble materials.[10]

    • High-Resolution Chromatography: If recrystallization fails to remove these impurities, high-performance liquid chromatography (HPLC) may be necessary. A biphenyl stationary phase can offer enhanced selectivity for separating aromatic isomers due to pi-pi interactions.[11]

    • Re-evaluation of Synthesis: If byproduct formation is excessive, revisiting the synthetic protocol is often the best solution. Ensure anhydrous conditions are strictly maintained, as water deactivates the Lewis acid catalyst.[5] Consider the molar ratio of the Lewis acid and the reaction temperature.[5]

Purification Workflow Overview

A logical workflow is essential for efficiently achieving high purity. The following diagram outlines a standard purification strategy.

G crude Crude Product (from reaction workup) extract Liquid-Liquid Extraction (e.g., with NaHCO₃ wash) crude->extract concentrate Concentration (Rotary Evaporation) extract->concentrate choice Assess Purity & Impurity Profile concentrate->choice recryst Recrystallization choice->recryst High initial purity, crystalline solid col_chrom Column Chromatography choice->col_chrom Oily product or multiple impurities analysis Purity Analysis (NMR, HPLC, GC-MS) recryst->analysis col_chrom->analysis pure Pure Product (>95-99%) analysis->pure

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q: What is the best analytical method to confirm the purity of my final product? A: A combination of techniques is ideal.

  • ¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of organic impurities, even isomers, if their signals do not overlap.

  • HPLC: Excellent for quantifying purity and separating closely related compounds. Using a mass spectrometer as a detector (LC-MS) can help identify the mass of the impurities.[12][13]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause melting point depression and broadening.

Q: Can I use activated charcoal during recrystallization? A: Yes. If your crude product has a noticeable color, it may be due to high molecular weight, colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[3] Use it sparingly, as it can also adsorb your product and reduce the yield.

Q: My compound seems to be degrading on the silica gel column. What are my alternatives? A: If your compound is sensitive to the acidic nature of silica, you have a few options:

  • Use Neutralized Silica: You can use silica gel that has been treated with a base (e.g., washed with triethylamine in the eluent).[8]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography if your compound and impurities have suitable solubility.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is effective when the product has high initial purity and is a solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat a suitable solvent (e.g., 95% ethanol) on a hot plate. Add the minimum amount of hot solvent to the crude material with stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cloudiness (crystal formation) is observed, you can move the flask to an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the melting point to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This is the method of choice for separating mixtures with multiple components or for purifying oils.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (typically a 20:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 100% Hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate). This is known as a gradient elution.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Potential Impurity Formation Pathway

The diagram below illustrates the intended Friedel-Crafts acylation reaction and a potential side reaction leading to an isomeric impurity.

G cluster_reactants Reactants cluster_products Products Biphenyl Biphenyl Catalyst AlCl₃ (Lewis Acid Catalyst) Biphenyl->Catalyst AcylChloride Phenylacetyl Chloride AcylChloride->Catalyst MainProduct Desired Product (para-substituted) SideProduct Isomeric Impurity (ortho-substituted) Catalyst->MainProduct Major Pathway Catalyst->SideProduct Minor Pathway (Steric Hindrance)

Caption: Simplified reaction scheme showing the formation of the desired product and a common isomeric impurity.

By understanding the underlying chemical principles and applying these systematic troubleshooting strategies, you can significantly improve the efficiency and success of your purification protocols for this compound.

References

  • Master Organic Chemistry.
  • Advanced Materials Technology. HALO Biphenyl HPLC Columns. [Link]
  • Cytiva.
  • Waters Corporation.
  • AbacipharmTech. 2-([1,1-Biphenyl]-4-yl)-1-phenylethanone. [Link]
  • Google Patents. Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • PubMed. The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. [Link]
  • PubChem. 1-(1,1'-Biphenyl)-4-yl-2-bromoethanone. [Link]
  • NIST WebBook. Ethanone, 1-[1,1'-biphenyl]-4-yl-. [Link]
  • ResearchGate. Friedel–Crafts acylation of biphenyl with anhydrides. [Link]
  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]
  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)
  • Dutscher.
  • Chemistry Steps.
  • Chemistry LibreTexts. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. [Link]
  • Beilstein Journal of Organic Chemistry.
  • PubChem. 2-(4-Nitrophenyl)-1-phenylethanone. [Link]
  • ResearchGate.
  • ResearchGate. The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. [Link]

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Technical Support Center: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone (CAS No. 66440-33-5). This deoxybenzoin derivative features a biphenyl moiety, a privileged structure in medicinal chemistry and materials science, making it a valuable building block for drug development and organic synthesis.[1][2] Its synthesis, while conceptually straightforward, can present several challenges that impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the common synthetic routes and offers a structured approach to troubleshooting experimental issues. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of Synthetic Strategies

The construction of this compound typically follows one of two primary disconnection strategies:

  • Friedel-Crafts Acylation: Formation of the C-C bond between the biphenyl ring and the ethanone backbone via electrophilic aromatic substitution. This involves reacting biphenyl with an activated phenylacetic acid derivative.

  • Palladium-Catalyzed Cross-Coupling: Formation of the C-C bond between the two phenyl rings of the biphenyl group, most commonly via a Suzuki-Miyaura coupling. This joins a substituted acetophenone with a phenylboronic acid or vice-versa.

The choice of route often depends on the availability of starting materials, functional group tolerance, and desired scale.

G cluster_0 Route A: Friedel-Crafts Acylation cluster_1 Route B: Suzuki Coupling biphenyl Biphenyl product_fc This compound biphenyl->product_fc Acylation pac Phenylacetyl Chloride alcl3 AlCl₃ (Lewis Acid) pac->alcl3 Activation alcl3->product_fc bromo 2-Bromo-1-(4-bromophenyl)ethanone or 1-(4-Bromophenyl)ethanone pd_cat Pd Catalyst + Base bromo->pd_cat boronic Phenylboronic Acid boronic->pd_cat product_suzuki This compound pd_cat->product_suzuki Coupling

Caption: Primary synthetic routes to the target molecule.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Friedel-Crafts Acylation Route

Q1: My Friedel-Crafts acylation of biphenyl with phenylacetyl chloride results in a very low yield or fails to proceed. What are the likely causes?

A1: Failure in a Friedel-Crafts acylation is almost always linked to reagent quality, reaction conditions, or substrate reactivity. Here is a systematic checklist:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture will hydrolyze and deactivate the catalyst, halting the reaction.

    • Solution: Use freshly opened, high-purity anhydrous AlCl₃. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least one full equivalent of AlCl₃. This is because the catalyst complexes with the carbonyl oxygen of the product ketone, rendering it inactive.

    • Solution: Use a slight excess of AlCl₃ (e.g., 1.05-1.2 equivalents) to ensure the reaction goes to completion.

  • Reactivity of Acylating Agent: Phenylacetyl chloride can degrade over time through hydrolysis.

    • Solution: Use freshly distilled or newly purchased phenylacetyl chloride. Confirm its purity by IR (sharp C=O stretch ~1800 cm⁻¹) or ¹H NMR.

  • Reaction Temperature: While the initial formation of the acylium ion complex is often done at low temperatures (0-5 °C) to control reactivity, the reaction with the aromatic ring may require warming to room temperature or gentle heating to proceed at a reasonable rate.[3]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If no product is observed after several hours at low temperature, allow the mixture to slowly warm to room temperature.

Q2: I'm observing multiple spots on my TLC plate, suggesting isomer formation or side products. How can I control this?

A2: The primary side products in the acylation of biphenyl are the ortho- and para-substituted isomers.

  • Isomer Control: The methyl group in toluene is an ortho-, para-director, but acylation occurs mostly at the para position due to steric hindrance.[3] Similarly, for biphenyl, the para-position (C4) is sterically more accessible and electronically favored for electrophilic attack. However, forcing conditions (high temperatures) can lead to a decrease in selectivity.

    • Solution: Maintain a controlled temperature throughout the reaction. The para-isomer is typically the major product and can be isolated from the ortho-isomer through purification.

  • Purification Strategy: The isomers often have different polarities and crystalline properties.

    • Solution: Column chromatography is highly effective for separating isomers.[4] Alternatively, recrystallization can be employed, as the more symmetrical para-isomer often has lower solubility and higher melting point, allowing it to crystallize preferentially from a suitable solvent like ethanol.[4][5]

Suzuki-Miyaura Coupling Route

Q3: My Suzuki coupling between 1-(4-bromophenyl)ethanone and phenylboronic acid is failing. What are the first troubleshooting steps?

A3: Suzuki couplings are complex catalytic cycles, and failure often points to catalyst deactivation or suboptimal reaction parameters.[6]

  • Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) or Pd(IV) species by atmospheric oxygen, which is a common cause of failed reactions.

    • Solution: The reaction mixture must be rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents.

  • Catalyst, Ligand, and Base Choice: There is no universal set of conditions for Suzuki couplings. The combination of palladium source, phosphine ligand, and base is critical and substrate-dependent.

    • Solution: A screening approach is often necessary. Start with a common system like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos, and a base like K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or THF/water.[7] If that fails, consider more advanced Buchwald-type catalysts, which are often more robust.[8][9]

Q4: My reaction works, but I see a significant amount of biphenyl (from homocoupling of phenylboronic acid). How do I prevent this?

A4: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen or an inefficient catalyst system.[10]

  • Mechanism of Homocoupling: This side reaction occurs when two molecules of the boronic acid couple with each other. It is often promoted by Pd(II) species and oxygen.[10]

    • Solution 1 - Rigorous Degassing: As with general reaction failure, minimizing oxygen is the first and most effective step to suppress homocoupling.

    • Solution 2 - Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. Try reducing the equivalents of boronic acid to near stoichiometric (1.05 eq).

    • Solution 3 - Slow Addition: If the aryl halide is particularly unreactive, the boronic acid may homocouple while "waiting" for the catalytic cycle to proceed. Adding the boronic acid solution slowly via a syringe pump can sometimes maintain a low concentration and minimize this side reaction.

G start Low Yield in Suzuki Coupling degas Was the reaction mixture rigorously degassed? start->degas catalyst Is the catalyst/ligand/ base combination optimal? degas->catalyst Yes degas_yes Degas solvent and reaction mixture thoroughly (e.g., 3x freeze-pump-thaw cycles). degas->degas_yes No boronic Is the boronic acid of high quality and stable? catalyst->boronic Yes catalyst_screen Screen different conditions: - Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts - Ligands: SPhos, XPhos, P(t-Bu)₃ - Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ catalyst->catalyst_screen No boronic_ester Consider using a more stable boronic acid pinacol ester (Bpin). Verify starting material purity. boronic->boronic_ester No success Reaction Optimized boronic->success Yes degas_yes->catalyst catalyst_screen->boronic boronic_ester->success

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.

Q5: The crude product is an oily solid that is difficult to purify. What are the recommended purification strategies?

A5: The physical state of the crude product depends on the residual solvents and the impurity profile.

  • Initial Workup: Ensure the workup procedure effectively removes inorganic salts and water-soluble impurities. A standard aqueous workup followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) is crucial.[3]

  • Recrystallization: This is the most effective method for obtaining high-purity crystalline material if the crude product is relatively clean.

    • Solvent Screening: Test various solvents. Ethanol or a mixture of ethyl acetate and hexanes are good starting points. The ideal solvent will dissolve the compound when hot but poorly when cold.[4]

  • Column Chromatography: If recrystallization fails or if impurities have similar polarity to the product, flash column chromatography is the method of choice.

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity while monitoring the fractions by TLC. The product is moderately polar due to the ketone.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this molecule on a lab scale? A1: Both routes are viable. The Suzuki coupling is often preferred in modern medicinal chemistry due to its milder conditions and broader functional group tolerance compared to the often harsh and acidic conditions of Friedel-Crafts reactions.[6] However, if the starting materials for the Friedel-Crafts route (biphenyl and phenylacetyl chloride) are readily available and inexpensive, it can be a very direct and cost-effective method.

Q2: What are the critical safety precautions for a Friedel-Crafts acylation with AlCl₃? A2: Anhydrous AlCl₃ reacts violently with water, releasing heat and HCl gas. The reaction quench must be performed carefully and slowly by pouring the reaction mixture onto crushed ice and acid, never the other way around.[3] The entire procedure, including weighing the catalyst and running the reaction, must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q3: How do I choose the right palladium catalyst and ligand for the Suzuki coupling? A3: The choice depends on the electronic properties of your substrates. For coupling with electron-rich aryl halides, electron-rich and bulky phosphine ligands (like the Buchwald ligands: XPhos, SPhos) are often effective because they promote the oxidative addition step, which is typically rate-limiting.[10] For simple, unchallenging couplings, older catalysts like Pd(PPh₃)₄ may suffice. A small-scale reaction screen is the most reliable way to identify the optimal system for your specific substrates.

Q4: Are there alternative cross-coupling reactions I could consider? A4: Yes, other cross-coupling reactions can form the biphenyl linkage. The Stille coupling (using an organotin reagent) and Negishi coupling (using an organozinc reagent) are powerful alternatives, each with its own advantages regarding functional group tolerance and reactivity.[1] However, the Suzuki-Miyaura coupling is often favored due to the relatively low toxicity and high stability of the boronic acid reagents.[6]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from general procedures for Friedel-Crafts acylation.[3][11]

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.05 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and thermometer. Add anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve phenylacetyl chloride (1.0 eq.) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the internal temperature below 5 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Biphenyl Addition: Dissolve biphenyl (1.2 eq.) in anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction may take several hours to reach completion.

  • Workup (Quench): Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine all organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by recrystallization from ethanol or by flash column chromatography on silica gel.

Protocol 2: Synthesis via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

  • Reagent Preparation: In a round-bottom flask, combine 1-(4-bromophenyl)ethanone (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Solvent Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Bubble argon or nitrogen gas through the stirred mixture for 30 minutes to degas the system.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq.).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the base and catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

ParameterFriedel-Crafts AcylationSuzuki-Miyaura Coupling
Key Reagents Biphenyl, Phenylacetyl Chloride, AlCl₃Aryl Halide, Boronic Acid, Pd Catalyst
Typical Solvents Dichloromethane, Carbon DisulfideDioxane/H₂O, Toluene, DMF
Temperature 0 °C to Room Temp80 - 110 °C
Key Advantages Direct, often uses cheaper reagentsMilder conditions, high functional group tolerance
Common Issues Moisture sensitivity, harsh conditionsCatalyst deactivation, homocoupling

Table 1: Comparison of primary synthetic routes.

References

  • University of Calgary. Ch12: Friedel-Crafts limitations.
  • Chemistry LibreTexts. Friedel-Crafts Acylation. (2023-01-22).
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021-07-09).
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014-12-23).
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17).
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. (2025-11-12).
  • Reddit. Struggling with Suzuki Reaction : r/Chempros. (2024-09-04).
  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. (2015-07-18).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NIH. (Biphenyl-4-yl)(phenyl)methanone.
  • NIH. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16).
  • PubMed. Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. (2014-03-03).

Sources

Technical Support Center: Synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethano

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and understand the byproduct profiles associated with this synthesis. Our goal is to provide you with the causal explanations behind experimental outcomes and to offer robust, field-tested protocols to enhance purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary byproducts?

The most prevalent and industrially significant method for synthesizing this ketone is the Friedel-Crafts acylation of biphenyl with phenylacetyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1] While effective, this electrophilic aromatic substitution is prone to several side reactions, leading to a range of impurities that can complicate purification and reduce yields.

Primary Byproducts Include:

  • Isomeric Products: Acylation can occur at the ortho (2-) position of the biphenyl ring, yielding 2-([1,1'-biphenyl]-2-yl)-1-phenylethanone. The desired para (4-) substitution is sterically and electronically favored, but the formation of the ortho isomer is a common side reaction.[2][3]

  • Di-acylated Products: The product, being an activated aromatic ketone, can undergo a second acylation, leading to di-substituted biphenyl species. This is more likely with excess acylating agent or prolonged reaction times.[4]

  • Unreacted Starting Materials: Incomplete reactions can leave residual biphenyl and phenylacetyl chloride.

  • Hydrolysis Products: Phenylacetyl chloride is moisture-sensitive and can hydrolyze to phenylacetic acid, especially during workup or if anhydrous conditions are not strictly maintained.[5]

Q2: Why am I observing a significant amount of the ortho-isomer in my product mixture?

The phenyl group in biphenyl is an ortho-, para-directing activator for electrophilic aromatic substitution.[2] While the para-position is sterically less hindered and generally favored, the reaction conditions heavily influence regioselectivity.

Causality:

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier for ortho-substitution, leading to an increased proportion of the 2-isomer.[5]

  • Catalyst Concentration: The amount of Lewis acid can affect the steric bulk of the electrophilic complex. A large, sterically demanding complex may favor para-substitution.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity and selectivity of the acylium ion intermediate.

Mitigation Strategy: Running the reaction at lower temperatures (e.g., 0-5 °C) is the most effective way to maximize para-selectivity.[3]

Q3: How can I prevent the formation of di-acylated byproducts?

Di-acylation occurs because the initial product is still susceptible to electrophilic attack.[4] This is a classic issue in Friedel-Crafts reactions where the product is not significantly deactivated compared to the starting material.

Causality:

  • Stoichiometry: Using a molar excess of the acylating agent (phenylacetyl chloride) or Lewis acid dramatically increases the likelihood of a second acylation event.

  • Reaction Time & Temperature: Longer reaction times and elevated temperatures provide more opportunity for the slower, second acylation to occur.

Mitigation Strategy: Use biphenyl as the limiting reagent or maintain a strict 1:1 stoichiometry with phenylacetyl chloride. Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed.

Troubleshooting Guide: Specific Experimental Issues

Problem: My reaction yield is consistently low (<50%), and TLC shows significant unreacted biphenyl.

A low conversion rate points to issues with the activation of the electrophile or the overall reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture deactivates the catalyst, halting the reaction.[5]

    • Solution: Use fresh, anhydrous AlCl₃ from a newly opened container. Ensure all glassware is flame-dried or oven-dried immediately before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Insufficient Catalyst: The product ketone forms a stable complex with AlCl₃, effectively sequestering it. Therefore, slightly more than a stoichiometric amount of the catalyst is required.[6]

    • Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the phenylacetyl chloride. This ensures enough free catalyst is available to drive the reaction to completion.

  • Sub-optimal Temperature: While low temperatures favor para-selectivity, excessively cold conditions may slow the reaction rate to an impractical level.

    • Solution: Start the addition at 0-5 °C, but allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC until completion.

Problem: My crude product is a dark, oily residue that is difficult to crystallize.

This often indicates the presence of multiple byproducts and possibly polymeric material from side reactions.

Potential Causes & Solutions:

  • Excessive Heat: Overheating the reaction mixture can lead to decomposition and polymerization, especially of the acylium ion intermediate.

    • Solution: Maintain strict temperature control throughout the addition and reaction period. Use an ice bath for cooling and add reagents dropwise to manage any exotherm.

  • Improper Quenching: The workup procedure is critical. A violent or uncontrolled quench can lead to localized heating and byproduct formation.

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[7] This protonates the aluminum-ketone complex and hydrolyzes excess AlCl₃ in a controlled manner.

  • Solvent Acylation: If using a reactive solvent, the solvent itself can be acylated.

    • Solution: Use a robust, non-reactive solvent such as dichloromethane (DCM) or dichloroethane (DCE).[1]

Problem: I have a persistent impurity with a similar Rf value to my product, making column chromatography difficult.

This is a classic sign of an isomeric byproduct, most likely the 2-([1,1'-biphenyl]-2-yl)-1-phenylethanone.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: As discussed in the FAQs, reaction conditions likely favored the formation of the ortho-isomer.

    • Solution (Reaction): Re-run the synthesis at a lower temperature to improve regioselectivity.

    • Solution (Purification): Recrystallization is often more effective than chromatography for separating isomers. Experiment with different solvent systems. A mixture of ethanol and water, or hexane and ethyl acetate, may provide the differential solubility needed for effective separation.[8][9] A slow crystallization process is key to obtaining high purity.

Key Byproduct Profile

Byproduct NameStructureMolecular Weight ( g/mol )Key Analytical Features
Desired Product: this compound4-acylated biphenyl272.34Para-substitution pattern in ¹H NMR (distinct AA'BB' systems).
2-([1,1'-biphenyl]-2-yl)-1-phenylethanoneOrtho-isomer272.34More complex aromatic region in ¹H NMR due to loss of symmetry. Slightly different retention time in HPLC/GC.
Di-acylated BiphenylBiphenyl with two acyl groups390.48Higher molecular weight peak in MS. Lower Rf on TLC.
Phenylacetic AcidHydrolysis product136.15Acidic proton (broad singlet >10 ppm) in ¹H NMR. Can be removed with a basic wash (e.g., NaHCO₃) during workup.

Recommended Protocol for High-Purity Synthesis

This protocol is optimized to favor para-substitution and minimize byproduct formation.

Materials:

  • Biphenyl (1.0 eq)

  • Phenylacetyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated HCl

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add a solution of phenylacetyl chloride (1.05 eq) in anhydrous DCM to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Aromatic Addition: After the addition is complete, add a solution of biphenyl (1.0 eq) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Once the biphenyl addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Prepare a large beaker with a vigorously stirred mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully pour the reaction mixture into the beaker.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol or an ethanol/water mixture to obtain the pure this compound as a crystalline solid.[9]

Visual Workflow and Mechanistic Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble and Dry Glassware (Inert Atmosphere) Reagents 2. Prepare Anhydrous Reagent Solutions (Biphenyl & Phenylacetyl Chloride in DCM) Setup->Reagents Cool 3. Cool AlCl3/DCM Suspension (0-5 °C) Reagents->Cool AddAcyl 4. Add Phenylacetyl Chloride (Dropwise, <5 °C) Cool->AddAcyl AddBiphenyl 5. Add Biphenyl Solution (Dropwise, <5 °C) AddAcyl->AddBiphenyl Stir 6. Stir at Room Temp (Monitor by TLC) AddBiphenyl->Stir Quench 7. Quench on Ice/HCl Stir->Quench Extract 8. Extract with DCM Quench->Extract Wash 9. Wash (H2O, NaHCO3, Brine) Extract->Wash Dry 10. Dry, Filter, Concentrate Wash->Dry Purify 11. Recrystallize from Ethanol Dry->Purify Product Product Purify->Product Pure Product

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Caption: Competing reaction pathways leading to the desired para-isomer and the ortho-isomer byproduct.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). Troubleshooting low conversion in Friedel-Crafts reactions with Dichlorodiphenylmethane.
  • Filo. (2024, May 19). Biphenyl (phenylbenzene) undergoes the Friedel-Crafts acylation reaction...
  • Hagemann, N. (2022). Isolation, Extraction, and Identification of Fluorescent Unknown in Friedel-Crafts Acylation of Biphenyl. Society for Science.
  • El-Sayed, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Benchchem. (n.d.). Minimizing byproduct formation in Friedel-Crafts acylation.
  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • University of Toronto. (2014, February 27). The Friedel-Crafts Reaction.
  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
  • ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Royal Society of Chemistry. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Crude Biphenyl-4-yl-p-tolyl-methanone.
  • PubMed. (n.d.). Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates.
  • ResearchGate. (n.d.). Reaction of biphenyl with acyl chloride derivatives.
  • American Chemical Society Publications. (n.d.). Friedel Crafts acylation and alkylation with acid chlorides.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1-(4-Methylphenyl)-2-phenylethanone.
  • ResearchGate. (n.d.). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.
  • The Hive. (2004, April 26). Synthesis of Phenylacetyl Chloride.
  • ResearchGate. (2025, August 7). Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles.
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • PrepChem.com. (n.d.). Preparation of phenylacetyl chloride.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1-(4- Methylphenyl)-2-phenylethanone (CAS No. 2001).

Sources

Technical Support Center: Scale-Up Synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenyletanone. This deoxybenzoin derivative is a critical intermediate in the development of various pharmaceuticals, most notably as a precursor to Fesoterodine[1][2][3]. While the bench-scale synthesis via Friedel-Crafts acylation is well-established, scaling this process introduces significant challenges that can impact yield, purity, and operational safety.

This guide is structured to provide direct, actionable solutions to common problems encountered by researchers and process chemists during scale-up. We will delve into the causality behind these issues and offer field-proven strategies to ensure a robust and efficient synthesis.

Troubleshooting Guide

Question 1: My reaction yield dropped significantly when moving from a 10 g to a 1 kg scale. What are the most likely causes and how can I fix it?

This is a classic scale-up challenge. A drop in yield is typically rooted in issues of mass and heat transfer, which become pronounced in larger reactors.

Possible Causes & Solutions:

  • Inefficient Heat Transfer & Exotherm Control: The Friedel-Crafts acylation of biphenyl is highly exothermic[4]. On a small scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation. In a large reactor, this ratio decreases dramatically, leading to localized "hot spots" where the temperature rises uncontrollably. These hot spots promote the formation of thermal degradation byproducts and isomers, consuming your starting material and reducing the yield of the desired product.

    • Solution:

      • Controlled Reagent Addition: Do not add the phenylacetyl chloride all at once. Use a programmable addition pump to add the acylating agent slowly and steadily below the surface of the reaction mixture. This maintains a low concentration of the reactive species and allows the reactor's cooling system to keep up with the heat generation[5].

      • Jacketed Reactor & Chiller: Ensure your reactor is equipped with an efficient cooling jacket connected to a powerful chiller. Monitor both the internal reaction temperature and the jacket fluid temperature to ensure effective heat removal.

      • Solvent Volume: Increasing the solvent volume (e.g., dichloromethane or nitrobenzene) can help to create a more dilute system, providing a larger thermal mass to absorb the heat of reaction.

  • Poor Mass Transfer/Mixing: Inadequate agitation in a large vessel can lead to poor mixing of reactants. If the biphenyl, phenylacetyl chloride, and aluminum chloride catalyst are not intimately mixed, the reaction will be slow and incomplete.

    • Solution:

      • Optimize Agitation: Switch from a simple magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure vigorous mixing throughout the entire reactor volume.

      • Catalyst Addition: Aluminum chloride (AlCl₃) is a solid that can be difficult to disperse. Consider adding the AlCl₃ portion-wise or as a slurry in a small amount of solvent to prevent clumping at the bottom of the reactor.

Question 2: During the aqueous work-up, I'm forming a thick, stable emulsion that makes phase separation nearly impossible. What's causing this and how can I break it?

This is a very common and frustrating issue during the work-up of large-scale Friedel-Crafts reactions. The emulsion is caused by the formation of fine, gelatinous aluminum hydroxide (Al(OH)₃) and other aluminum salts during the quenching of the AlCl₃ catalyst with water[6]. These fine particles stabilize the interface between the organic and aqueous layers.

Solutions:

  • Acidic Quench with Heating: Instead of quenching directly into water or ice, slowly and carefully transfer the reaction mixture to a separate vessel containing a cold, stirred solution of dilute hydrochloric acid (e.g., 3-6 M HCl). The acid helps to keep the aluminum salts in their more soluble forms (like [Al(H₂O)₆]³⁺) and prevents the precipitation of the gelatinous hydroxide[6]. Gentle warming (e.g., to 35-40 °C) after the quench can further aid in dissolving these salts and breaking the emulsion.

  • Add a Co-solvent: Adding a solvent like methyl tert-butyl ether (MTBE) or isopropyl acetate during the work-up can alter the interfacial tension and help break the emulsion.

  • Filter Aid: If the emulsion persists, you can attempt to break it by filtering the entire mixture through a pad of a filter aid like Celite®. The fine particles causing the emulsion are often trapped, allowing the filtrate to separate more easily.

  • Brine Wash: After the initial separation, washing the organic layer with a saturated sodium chloride (brine) solution can help to remove residual water and break up minor emulsions[6].

Question 3: My final product purity is low due to an isomeric byproduct. How can I improve the regioselectivity of the acylation?

The Friedel-Crafts acylation of biphenyl with phenylacetyl chloride is strongly directed to the 4-position (para) due to electronic and steric factors. However, suboptimal conditions, especially on a larger scale, can lead to the formation of the 2-position (ortho) isomer.

Cause & Solution:

  • Elevated Reaction Temperature: The primary cause of reduced regioselectivity is excessive reaction temperature. While higher temperatures increase the reaction rate, they also provide enough energy to overcome the activation barrier for the formation of the sterically less favored ortho isomer.

    • Solution: Maintain a strict, low-temperature profile during the addition of the acyl chloride. A target temperature of 0–5 °C is often optimal. A thorough thermal profiling of the reaction using calorimetry is recommended before scaling up to fully understand the heat flow and prevent temperature spikes[7].

The workflow below outlines a systematic approach to diagnosing and solving low-yield issues during scale-up.

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) I need to monitor for this synthesis? A1: Based on extensive experience with Friedel-Crafts reactions, the most critical parameters to monitor and control are:

  • Temperature: As discussed, this is paramount for controlling selectivity and preventing degradation.

  • Reagent Addition Rate: Directly impacts the rate of heat generation.

  • Agitation Speed: Ensures homogeneity and efficient heat/mass transfer.

  • Water Content: The reaction is highly sensitive to moisture, which deactivates the AlCl₃ catalyst. Ensure all reagents, solvents, and equipment are anhydrous.

Q2: How should I handle and charge anhydrous aluminum chloride safely on a multi-kilogram scale? A2: Anhydrous AlCl₃ is highly hygroscopic and reacts violently with water, releasing HCl gas. On a large scale, it should be handled in a controlled environment with protection from atmospheric moisture. Use a glove box or a nitrogen-purged charging port to transfer the solid from its container to the reactor. Never leave the container open to the air.

Q3: Is column chromatography a viable purification method on a large scale? A3: While technically possible, large-scale column chromatography is extremely expensive and generates significant solvent waste, making it economically unviable for most industrial processes. The preferred method for purifying solid products like this at scale is recrystallization . It is more cost-effective, scalable, and environmentally friendly[8][9]. Developing a robust recrystallization protocol is a critical step in process development.

Q4: What is a good starting point for developing a recrystallization protocol? A4: An ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures[8]. For deoxybenzoin derivatives, common choices include:

  • Ethanol or Isopropanol: Often effective for this class of compounds.

  • Toluene: Can be a good choice, especially if it's a process solvent.

  • Solvent/Anti-solvent systems: A system like Toluene/Heptane or Dichloromethane/Hexane, where the product is soluble in the first solvent and insoluble in the second, can be highly effective for inducing crystallization.

Key Process Parameters and Their Impact

ParameterImpact of Poor Control on Scale-UpRecommended Action
Temperature Reduced yield, formation of isomers, potential for thermal runaway.Implement controlled reagent addition and ensure adequate reactor cooling capacity. Target 0-5 °C.
Mixing/Agitation Incomplete reaction, localized overheating, lower yield.Use a properly sized overhead mechanical stirrer. Ensure baffles are present in the reactor.
Water Content Deactivation of AlCl₃ catalyst, leading to a stalled or incomplete reaction.Use anhydrous solvents and reagents. Handle AlCl₃ under an inert atmosphere (N₂).
Quench Procedure Formation of stable emulsions, significant loss of product during work-up.Quench into a cold, stirred solution of dilute HCl instead of pure water or ice.
Purification Method High cost and waste (chromatography) or low purity/yield (poor crystallization).Develop a robust recrystallization protocol. Avoid chromatography for large-scale production.

Example Scalable Laboratory Protocol

This protocol is designed with scalability in mind, incorporating principles of thermal control and efficient work-up.

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Circulate coolant through the jacket to pre-chill the reactor to 0 °C.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with biphenyl (1.0 eq) and anhydrous dichloromethane (10 volumes). Stir until all the biphenyl has dissolved.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (1.2 eq) to the reactor, ensuring the internal temperature does not exceed 10 °C.

  • Acyl Chloride Addition: Prepare a solution of phenylacetyl chloride (1.05 eq) in anhydrous dichloromethane (2 volumes) in the addition funnel. Add this solution dropwise to the reactor over 2-3 hours, maintaining an internal temperature of 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: In a separate vessel, prepare a stirred solution of 3 M hydrochloric acid (10 volumes) and cool it to 0 °C. Slowly transfer the completed reaction mixture into the cold acid solution via a cannula, ensuring the quench temperature does not exceed 20 °C.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution, followed by brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or toluene/heptane) to afford pure 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone.

References

  • MSN Laboratories Private Limited. (2011). Preparation process of fesoterodine and intermediates. WO2011158257A1.
  • Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research, 8(8), 646-655. [Link]
  • Reddy, K. et al. (2017). Formal Synthesis of Fesoterodine by Acid-Facilitated Aromatic Alkylation.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). [Link]
  • WIPO Patentscope. (2011).
  • Brainly. (2023). Friedel-Crafts alkylations can be very tricky to control.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
  • ResearchGate. (2023). Friedel–Crafts acylation of biphenyl with anhydrides. [Link]
  • MDPI. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]
  • Davies, D. (2011).
  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]
  • European Patent Office. (1993). Process for producing 4-bromomethylbiphenyl compounds. EP 0553879 A2. [Link]
  • University of Southern Denmark. (n.d.). Crystallization of Active Pharmaceutical Ingredients References. [Link]

Sources

Technical Support Center: 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone (CAS 27644-00-4), a key intermediate in various synthetic applications. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address stability challenges encountered during the synthesis, handling, storage, and application of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to mitigate degradation and ensure experimental success.

Section 1: General Compound Information & Handling

Q1: What are the primary physical and chemical properties of this compound?

This compound, also known as Biphenyl-4-acetophenone, is a solid crystalline compound at room temperature.[1][2] Its structure, featuring a ketone functional group and a biphenyl moiety, contributes to its notable photophysical properties.[2] It is generally soluble in organic solvents like ethanol and acetone.[2]

Key Physical Properties:

Property Value Source
Molecular Formula C₂₀H₁₆O [2]
Molecular Weight 272.34 g/mol [2]
Melting Point 68.9 °C (156 °F) [1]
Boiling Point 254.5 °C (490.1 °F) [1]
Flash Point 112.8 °C (235 °F) (Closed Cup) [1]

| Auto-Ignition Temp | 540 °C (1004 °F) |[1] |

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the long-term stability of this compound, adhere to the following storage and handling protocols:

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][3][4] It is recommended to store it locked up and away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Handling: Use this compound under a fume hood to avoid inhalation of dust. Personal protective equipment, including gloves, protective clothing, and eye/face protection, is mandatory.[3][4] Avoid contact with skin and eyes.[1][3] Grounding all equipment containing the material is a necessary precaution to prevent static discharge.[1]

Q3: What are the known incompatibilities for this compound?

The primary incompatibilities are strong oxidizing and reducing agents.[1][4] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Section 2: Synthesis & Purification Troubleshooting

This section addresses common issues that may arise during the synthesis and purification of this compound.

Q4: My synthesis yields are consistently low. What are the likely side reactions?

Low yields often stem from side reactions during the Friedel-Crafts acylation or subsequent steps. A common synthetic route involves the reaction of biphenyl with a suitable acylating agent.

  • Polyacylation: In Friedel-Crafts reactions, the addition of more than one acyl group to the biphenyl ring system can occur, leading to undesired byproducts.[5] Careful control of stoichiometry and reaction temperature is crucial.

  • Rearrangement: Carbocation rearrangements can occur, especially if using longer-chain acylating agents, leading to a mixture of isomers.

  • Competing Reactions: The presence of activating or deactivating groups on the starting materials can influence the reaction pathway and lead to the formation of impurities.

To troubleshoot, consider optimizing reaction conditions such as temperature, catalyst choice (e.g., AlCl₃, Er(OTf)₃), and the order of reagent addition.[5]

Q5: I am observing unexpected impurities in my final product after purification. How can I identify and minimize them?

The presence of impurities can significantly impact downstream applications.

  • Starting Material Impurities: Ensure the purity of your starting materials (e.g., biphenyl, acylating agent) before beginning the synthesis.

  • Reaction Byproducts: As mentioned in Q4, side reactions can generate impurities that co-elute with the desired product during chromatography.

  • Solvent-Related Impurities: Residual solvents from the reaction or purification steps can be present. ICH guidelines provide limits for residual solvents in pharmaceutical products.[6][7]

Analytical Workflow for Impurity Identification:

Caption: Workflow for identifying and addressing impurities.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for identifying and quantifying trace-level impurities.[8]

Section 3: In-Solution & Long-Term Stability

Understanding the stability of this compound in various conditions is critical for its use in assays and formulations.

Q6: My compound appears to degrade in solution over time. What are the likely degradation pathways?

Aromatic ketones can be susceptible to several degradation pathways, particularly when exposed to light or certain chemical environments.

  • Photodegradation: Aromatic ketones are known to be photoreactive.[9][10] Upon exposure to UV light, they can undergo photoreduction or other photochemical reactions, leading to the formation of degradation products.[10][11] The biphenyl and ketone moieties make the molecule susceptible to photo-uncaging or fragmentation cascades.[12][13]

  • Hydrolysis: While the ketone group is generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic aqueous solutions could potentially lead to degradation. The stability of similar compounds can be assessed using standardized guidelines like OECD 111.[14]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule. The methylene bridge is a potential site for oxidation.

Q7: How can I monitor the stability of my compound in a specific solvent or formulation?

A well-designed stability study is essential.

Recommended Stability-Indicating Method:

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the stability of this compound.[15][16][17]

Example HPLC Method Parameters (starting point):

Parameter Condition
Column C18, e.g., Luna C18
Mobile Phase Acetonitrile and water gradient
Detection UV at 254 nm
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, and precision to ensure it can accurately detect and quantify the parent compound and any potential degradants.[16]

Forced Degradation Study Workflow:

Caption: Workflow for a forced degradation study.

Section 4: FAQs on Thermal Stability

Q8: What is the thermal decomposition profile of this compound?
Q9: Are there any specific handling precautions related to its thermal stability?

Although stable at ambient temperatures, it is prudent to avoid prolonged exposure to high temperatures to prevent any potential degradation. When heating the compound, for example, to dissolve it, use the minimum temperature necessary and do so for the shortest possible time.

References

  • West Liberty University. (2005). Material Safety Data Sheet.
  • Alabugin, I. V., et al. (2023).
  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless.
  • Cohen, S. G., & Chao, H. M. (1968). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 8, 958-961.
  • ResearchGate. (2023). (PDF) Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process.
  • Scite.ai. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
  • SciELO. (2020). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
  • Cohen, S. G., & Parola, A. (1973). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society, 95(15), 4991-4997.
  • SciELO. (2020). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
  • Dousa, M., et al. (2021). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Journal of Pharmaceutical and Biomedical Analysis, 205, 114300.
  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 743-750.
  • International Atomic Energy Agency. (1963). Thermal decomposition of biphenyl.
  • ResearchGate. (2020). (PDF) Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
  • ResearchGate. (2014). Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles.
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-.
  • PrepChem.com. (n.d.). Synthesis of 1,1'-(1,4-Phenylene)bis[2-phenylethanone].
  • PubMed. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations.
  • PubMed. (2012). Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates.
  • MDPI. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • MDPI. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • International Council for Harmonisation. (2021). ICH Q3C(R8) Guideline on impurities: guideline for residual solvents.
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
  • PubChem. (n.d.). 2-(4-Fluorophenyl)-1-phenylethanone.
  • PubChem. (n.d.). (2S,4R)-N-[[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide.
  • PubChem. (n.d.). 2-Phenoxy-1-phenylethanone.
  • ResearchGate. (2015). (PDF) Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique.
  • University of Colorado Boulder. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones.
  • National Library of Medicine. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates.
  • ResearchGate. (2015). (PDF) Trapping evidence for the thermal cyclization of di-(o-acetylphenyl)acetylene to 3,3'-dimethyl-1,1'-biisobenzofuran.
  • MDPI. (n.d.). Crystal Structures of Novel Phenyl Fulgides.
  • Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.
  • PubChem. (n.d.). 1-Phenylethanone 2-(2,4-dinitrophenyl)hydrazone.

Sources

Technical Support Center: 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth information for the safe handling, storage, and use of this compound in your experiments. As Senior Application Scientists, we have compiled and synthesized data from established sources to address common challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: Based on data from structurally similar compounds, this compound should be handled with care. The primary concerns include:

  • Irritation: It may cause irritation to the eyes, skin, and respiratory tract.[1]

  • Ingestion: It is considered harmful if swallowed, potentially causing gastrointestinal irritation.[1]

  • Combustibility: The compound is likely a combustible solid.[2][3]

Therefore, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To maintain the integrity and stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Some suppliers of similar compounds recommend refrigeration (2-8°C).[5]

  • Atmosphere: For compounds sensitive to moisture or air, storage under an inert gas like argon or nitrogen is advisable.[2]

  • Container: Keep the container tightly sealed to prevent contamination and exposure to moisture.[3]

  • Location: Store away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.[1][3]

Q3: In which solvents is this compound soluble?

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighMay require ultrasonication for complete dissolution.[7]
AcetoneSolubleA common solvent for ketones and aromatic compounds.[6]
EthanolSolubleGenerally a good solvent for compounds of this nature.[6]
ChloroformSolubleExpected to be a suitable solvent.[8]
WaterLow to InsolubleDue to the large non-polar biphenyl and phenyl groups.

It is always recommended to perform a small-scale solubility test before preparing a stock solution.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Problem 1: The compound is not dissolving completely in my chosen solvent.

  • Possible Cause 1: Incorrect Solvent Choice. The polarity of your solvent may not be appropriate for the compound.

    • Solution: Refer to the solubility table above. If you are using a non-polar solvent and experiencing issues, try a more polar aprotic solvent like DMSO or acetone.

  • Possible Cause 2: Insufficient Sonication or Agitation. The compound may require more energy to dissolve.

    • Solution: Use an ultrasonic bath to aid dissolution. Gentle warming can also be effective, but be cautious of potential degradation if the compound is heat-sensitive.

  • Possible Cause 3: Compound Purity. Impurities in the compound can affect its solubility.

    • Solution: If possible, check the purity of your compound using an appropriate analytical technique (e.g., HPLC, NMR). If impurities are detected, purification may be necessary.

Problem 2: I am observing unexpected side products in my reaction.

  • Possible Cause 1: Compound Degradation. The compound may be unstable under your reaction conditions (e.g., high temperature, presence of strong acids or bases).

    • Solution: Review the stability information. It is noted to be stable under normal conditions but may decompose at high temperatures.[1] Avoid excessive heat and incompatible materials like strong oxidizing agents.[1]

  • Possible Cause 2: Reactivity of the Ketone Functional Group. The ketone moiety is susceptible to a variety of chemical transformations.

    • Solution: Protect the ketone group if it is not the intended site of reaction. Ensure your reaction conditions are specific to the desired transformation.

Problem 3: I am concerned about the safe disposal of waste containing this compound.

  • Solution: Dispose of waste containing this compound in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not discard it down the drain or in regular trash.[4][9] Collect it in a designated, labeled, and sealed container for chemical waste disposal.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation: In a chemical fume hood, assemble all necessary equipment: the vial containing the compound, your chosen solvent (e.g., DMSO), a vortex mixer, and an ultrasonic bath. Ensure you are wearing appropriate PPE (lab coat, gloves, safety goggles).

  • Weighing: Carefully weigh the desired amount of the compound in a tared vial.

  • Solvent Addition: Add the calculated volume of solvent to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C for long-term stability.[7] Bring to room temperature before use and vortex briefly.

Protocol 2: Safe Handling and Personal Protection

This workflow details the necessary steps for safely handling the solid compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep_hood Work within a certified chemical fume hood. prep_ppe->prep_hood handle_weigh Weigh the solid compound carefully to avoid dust generation. prep_hood->handle_weigh handle_transfer Use a spatula for transfer. Avoid creating airborne dust. handle_weigh->handle_transfer cleanup_decon Decontaminate surfaces with an appropriate solvent. handle_transfer->cleanup_decon cleanup_waste Dispose of contaminated materials and excess compound as hazardous chemical waste. cleanup_decon->cleanup_waste cleanup_wash Wash hands thoroughly after handling. cleanup_waste->cleanup_wash cluster_check_reagents Reagent Integrity cluster_check_procedure Procedural Review start Experiment Yields Unexpected Results check_compound Is the compound within its recommended shelf-life? start->check_compound check_purity Has the purity of the compound been verified? check_compound->check_purity Yes solution Consult further literature or contact technical support with detailed experimental data. check_compound->solution No check_solvent Is the solvent fresh and anhydrous (if required)? check_purity->check_solvent Yes check_purity->solution No check_conditions Were reaction conditions (temp, time, atmosphere) strictly followed? check_solvent->check_conditions Yes check_solvent->solution No check_incompatibles Were incompatible substances (e.g., strong oxidizers) avoided? check_conditions->check_incompatibles Yes check_conditions->solution No check_incompatibles->solution Yes check_incompatibles->solution No

Caption: Troubleshooting Decision Tree.

References

  • Material Safety Data Sheet. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 1-(4-Fluorophenyl)-2-phenyl-ethanone. (2025-07-19). ChemicalBook.
  • SAFETY DATA SHEET. (2025-04-28). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025-10-01). TCI Chemicals.
  • CAS 27644-00-4: 2-(biphenyl-4-yl)-1-phenylethanone. (n.d.). CymitQuimica.
  • Material Safety Data Sheet. (2010-06-10).
  • Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing. (n.d.).
  • 1-phenylethanone. (n.d.).
  • SAFETY DATA SHEET. (2024-03-30). Fisher Scientific.
  • 1-([1,1'-Biphenyl]-4-yl)-2-phenylethanone. (n.d.). Arctom.
  • 2-Phenylacetophenone | Photoinitiator. (n.d.). MedchemExpress.com.

Sources

Technical Support Center: 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of this compound.

I. Understanding the Core Synthesis and Impurity Profile

The most common and industrially significant method for synthesizing the parent ketone, 4-phenylacetophenone, which is a precursor to this compound, is the Friedel-Crafts acylation of biphenyl.[1][2][3][4] This electrophilic aromatic substitution reaction, typically using acetyl chloride or acetic anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃), is effective but can lead to several predictable impurities.[1][3][5]

The subsequent step to produce this compound often involves a reaction with a phenacyl halide, such as 2-bromo-1-phenylethanone.[6][7] Impurities can also be introduced during this stage.

Synthesis Pathway Overview

Synthesis_and_Impurities cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Alkylation Biphenyl Biphenyl Intermediate 4-Phenylacetophenone Biphenyl->Intermediate UnreactedBiphenyl Unreacted Biphenyl Biphenyl->UnreactedBiphenyl Incomplete Reaction AcylatingAgent Acetyl Chloride / Acetic Anhydride AcylatingAgent->Intermediate LewisAcid AlCl₃ (Catalyst) LewisAcid->Intermediate PhenacylHalide 2-Bromo-1-phenylethanone FinalProduct 2-([1,1'-biphenyl]-4-yl) -1-phenylethanone PhenacylHalide->FinalProduct SideProduct Side Reaction Products PhenacylHalide->SideProduct Decomposition/ Self-condensation Intermediate->FinalProduct OrthoIsomer 2-Acetylbiphenyl (Ortho Isomer) Intermediate->OrthoIsomer Isomeric Byproduct Polyacylated Diacetylbiphenyls (Polyacylation) Intermediate->Polyacylated Over-reaction StartingKetone Unreacted 4-Phenylacetophenone Intermediate->StartingKetone Incomplete Reaction

Caption: Synthesis pathway and common impurity formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your work with this compound.

Synthesis & Reaction Monitoring

Q1: My Friedel-Crafts acylation of biphenyl is giving a low yield of the desired 4-phenylacetophenone and a significant amount of a greasy side product. What is happening?

A1: This is a classic issue in Friedel-Crafts reactions. The primary culprits are often related to reaction conditions and reagent quality.

  • Causality: The phenyl group of biphenyl is an ortho, para-directing activator.[3] While the para-product (4-phenylacetophenone) is sterically favored and generally the major product, suboptimal conditions can lead to the formation of the ortho-isomer (2-phenylacetophenone) and polyacylated products like 4,4'-diacetylbiphenyl.[3] The "greasy" consistency often arises from a mixture of these isomers and unreacted starting material.

  • Troubleshooting Steps:

    • Moisture Control: Ensure all glassware is flame-dried or oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Aluminum chloride is extremely hygroscopic, and moisture will deactivate the catalyst.

    • Reagent Purity: Use freshly opened or distilled acetyl chloride/acetic anhydride and high-purity biphenyl.

    • Temperature Control: The reaction is exothermic. Maintain a low temperature (typically 0-5 °C) during the addition of the acylating agent to minimize side reactions.

    • Stoichiometry: While AlCl₃ is a catalyst, the product ketone can form a stable complex with it.[5] Therefore, a stoichiometric amount or even a slight excess of the Lewis acid is often required.

Q2: I'm seeing multiple spots on my TLC plate during the alkylation of 4-phenylacetophenone with 2-bromo-1-phenylethanone. How can I identify the main product and key impurities?

A2: Multiple spots indicate an incomplete reaction or the formation of side products.

  • Spot Identification:

    • Starting Material: One of the lower polarity spots will likely be your unreacted 4-phenylacetophenone.

    • Product: Your desired product, this compound, will be a new, generally higher polarity spot.

    • Impurities: A common impurity is the starting halide, 2-bromo-1-phenylethanone, which is a known lachrymator.[7] You may also see spots corresponding to self-condensation or decomposition products of the phenacyl bromide.

  • Troubleshooting Workflow:

TLC_Troubleshooting Start Multiple Spots on TLC Identify Identify Spots: - Co-spot with starting materials - Use UV visualization Start->Identify Incomplete Incomplete Reaction? Identify->Incomplete SideProducts Side Product Formation? Identify->SideProducts Incomplete->SideProducts No Prolong Action: Prolong Reaction Time or Increase Temperature Incomplete->Prolong Yes Optimize Action: Optimize Base/Solvent, Check Reagent Purity SideProducts->Optimize Yes Purify Proceed to Purification SideProducts->Purify No Prolong->Purify Optimize->Purify

Caption: Troubleshooting workflow for TLC analysis.

Purification Challenges

Q3: My crude product is an off-white or yellowish solid. How can I effectively purify it to obtain a white crystalline solid?

A3: The coloration indicates the presence of impurities. Recrystallization and column chromatography are the two primary methods for purification.[8]

  • Recrystallization Protocol: This method is ideal when you have a high initial purity and need to remove small amounts of impurities.[8]

    • Solvent Selection: An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.

    • Procedure:

      • Dissolve the crude solid in a minimal amount of hot solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

      • Hot filter the solution to remove the charcoal and any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[8]

      • Dry the crystals under vacuum.

  • Column Chromatography Protocol: This is more effective for separating mixtures with multiple components or when impurities have similar solubility to the product.[8]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase (Eluent): A solvent system of varying polarity, often a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate), is used. Start with a low polarity mixture and gradually increase the polarity to elute your compounds.

    • Procedure:

      • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

      • Begin elution, collecting fractions and monitoring them by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent.

Analytical & Characterization Issues

Q4: I am analyzing my final product by HPLC and see a small, unexpected peak. How can I identify this potential genotoxic impurity (PGI)?

A4: In pharmaceutical development, even trace impurities are of concern, especially if they are potentially genotoxic.[9] The synthesis of related biphenyl compounds, particularly in the sartan class of drugs, has highlighted the potential for azide-containing impurities if sodium azide is used in any synthetic step.[9][10]

  • Expertise-Driven Approach: While your specific synthesis may not use azides, this highlights the need for a thorough risk assessment of all reagents and possible side reactions.

  • Analytical Strategy:

    • LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying trace-level impurities.[9][10] It provides both retention time and mass-to-charge ratio data, allowing for structural elucidation.

    • Method Development: A validated LC-MS/MS method with high sensitivity and a low limit of quantification (LOQ) is crucial for PGI analysis.[9][10]

Parameter Typical Value for PGI Analysis Reference
Technique HPLC with Tandem Mass Spectrometry (MS/MS)[9]
Column Reversed-phase (e.g., C18)[11]
Limit of Quantification (LOQ) sub-ppm level[9]
Linearity (R²) ≥ 0.999[11]

III. Summary of Common Impurities

Impurity Name Origin Reason for Formation Typical Removal Method
Biphenyl Starting MaterialIncomplete Friedel-Crafts reaction.Column Chromatography
2-Acetylbiphenyl Side ReactionIsomeric byproduct of Friedel-Crafts acylation.[3]Recrystallization, Column Chromatography
Diacetylbiphenyls Side ReactionPolyacylation during Friedel-Crafts reaction.[8]Column Chromatography
4-Phenylacetophenone Starting MaterialIncomplete alkylation reaction.Column Chromatography
2-Bromo-1-phenylethanone ReagentUnreacted starting material from the alkylation step.Column Chromatography, Aqueous Workup

IV. References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health.

  • Friedel–Crafts acylation of biphenyl with anhydrides. ResearchGate.

  • Biphenyl (phenylbenzene) undergoes the Friedel-Crafts acylation reaction... Filo.

  • 4-Phenylacetophenone. ChemBK.

  • The Friedel-Crafts Reaction. (2014). [Source not further specified].

  • 4-Phenylacetophenone for Synthesis Industrial Lab Chemicals. [Source not further specified].

  • Friedel–Crafts reaction. Wikipedia.

  • Application Notes and Protocols for the Purification of Crude Biphenyl-4-yl-p-tolyl-methanone. Benchchem.

  • 2-Bromo-1-phenylethanol. [Source not further specified].

  • Application Notes and Protocols for the Purification of 1-(4-Methylphenyl)-2-phenylethanone. Benchchem.

  • 2-Bromo-1-phenylethanone (also known as 2-bromoacetophenone)... Chegg.com.

  • 4'-Phenylacetophenone. Chem-Impex.

  • The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species. RSC Publishing.

  • The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. PubMed.

  • Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates. PubMed.

  • Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. ResearchGate.

  • 2-Bromo-1-phenylethanone. ResearchGate.

  • Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST WebBook.

  • Preparation method for 1,2-diphenylethanone. Google Patents.

  • Synthesis of 1,1'-(1,4-Phenylene)bis[2-phenylethanone]. PrepChem.com.

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO.

  • Design, synthesis and pharmacological analysis of 5-[4'-({4-[(4-aryloxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles. ResearchGate.

  • 4-Phenylacetophenone(92-91-1). ChemicalBook.

  • Phenacyl bromide. Wikipedia.

  • 4-Acetylbiphenyl 98 92-91-1. Sigma-Aldrich.

  • The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. ResearchGate.

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Source not further specified].

  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency.

  • An In-depth Technical Guide to 1-(4- Methylphenyl)-2-phenylethanone (CAS No. 2001). Benchchem.

  • Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Google Patents.

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. ResearchGate.

  • Purification of 2-Amino-1-Phenylethanol Enantiomers By Stripping Crystallization. ResearchGate.

  • Q3C (R8): Impurities: guideline for residual solvents. European Medicines Agency.

Sources

Validation & Comparative

A Guide to the Orthogonal Validation of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone: A Comparative Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and materials science, the precise structural characterization of novel organic compounds is a non-negotiable cornerstone of rigorous scientific research. The molecule 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone (CAS 27644-00-4), a ketone featuring a biphenyl moiety, represents a scaffold with potential applications stemming from its unique aromatic and electronic properties.[1] However, its synthesis can potentially yield closely related isomers or impurities. Ambiguity in molecular structure can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and ultimately, the failure of research programs.

This guide provides an in-depth, technically-grounded framework for the unambiguous structural validation of this compound. We will move beyond a simple recitation of techniques, instead focusing on the causality behind the experimental choices. The core principle of this guide is the application of an orthogonal validation strategy , wherein multiple independent analytical techniques are employed. Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating system that confirms the molecular identity with the highest degree of confidence. We will compare the expected data for the target molecule with plausible alternatives to demonstrate how this multi-faceted approach ensures scientific integrity.

The Orthogonal Validation Workflow: A Strategy for Certainty

G cluster_0 Initial Hypothesis cluster_1 Orthogonal Analysis cluster_2 Final Confirmation Hypothesis Proposed Structure: This compound HRMS HRMS Analysis (Elemental Composition) Hypothesis->HRMS Step 1: Confirm Formula FTIR FT-IR Analysis (Functional Groups) HRMS->FTIR Step 2: Confirm Functional Groups Conclusion Unambiguous Structural Confirmation HRMS->Conclusion Synthesize Data NMR NMR Analysis (Connectivity & Isomerism) FTIR->NMR Step 3: Confirm Connectivity FTIR->Conclusion Synthesize Data NMR->Conclusion Synthesize Data G cluster_H ¹H NMR Key Features cluster_C ¹³C NMR Key Features H_CH2 Singlet, ~4.3 ppm (2H) -CO-CH₂-Ar (Key Diagnostic Signal) C_CH2 ~45 ppm (Methylene Carbon) H_Aro Multiplets, 7.2-8.1 ppm (14H) (Complex Aromatic Region) C_Aro 127-145 ppm (Aromatic Carbons) C_CO ~197 ppm (Ketone Carbonyl)

Caption: Key NMR features for structural confirmation.

Experimental Protocols: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). [2]2. ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to ensure all carbon signals appear as singlets. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Data Comparison: Target Compound vs. Isomer (4-Acetylbiphenyl)

The following tables present the predicted NMR data for the target molecule and compare it with the known data for its isomer, 4-acetylbiphenyl. This comparison is the lynchpin of our validation, as it demonstrates how NMR can unequivocally differentiate between the two structures.

Table: Predicted ¹H NMR Data Comparison (400 MHz, CDCl₃)

Signal Assignment (Target Compound)Predicted δ (ppm)MultiplicityIntegrationSignal Assignment (Isomer: 4-Acetylbiphenyl)Actual δ (ppm) [3]MultiplicityIntegration
-CO-CH₂ -Ar~4.30Singlet (s)2H-CO-CH₃ 2.65Singlet (s)3H
Aromatic Protons7.20 - 8.10Multiplet (m)14HAromatic Protons7.40 - 8.05Multiplet (m)9H

The most telling difference is the signal for the protons adjacent to the carbonyl. Our target molecule will exhibit a singlet integrating to 2 protons at ~4.30 ppm , characteristic of a methylene group between a carbonyl and an aromatic ring. In contrast, the isomer 4-acetylbiphenyl shows a singlet integrating to 3 protons at 2.65 ppm , which is unequivocally a methyl group. [3]This single distinction provides definitive proof of the -CO-CH₂-Ar connectivity.

Table: Predicted ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Signal Assignment (Target Compound)Predicted δ (ppm)Signal Assignment (Isomer: 4-Acetylbiphenyl)Actual δ (ppm)
C =O (Ketone)~197.5C =O (Ketone)~197.8
-CO-CH₂ -Ar~45.5-CO-CH₃ ~26.7
Aromatic Quaternary Carbons135 - 146Aromatic Quaternary Carbons135 - 146
Aromatic CH Carbons127 - 134Aromatic CH Carbons127 - 130

In the ¹³C NMR spectrum, the carbonyl carbons will appear in a similar region (~197-198 ppm). [4]However, the carbon adjacent to it will be drastically different. The target molecule will have a methylene (CH₂ ) carbon signal around 45.5 ppm , while the isomer will show a methyl (CH₃ ) carbon signal much further upfield, around 26.7 ppm .

Conclusion: Synthesizing the Data for Unambiguous Validation

The structural validation of this compound is achieved not by a single piece of evidence, but by the convergence of data from orthogonal analytical techniques. Each result reinforces the others, building an irrefutable case for the proposed structure.

G cluster_data Experimental Evidence HRMS HRMS: m/z = 273.1279 (Confirms C₂₀H₁₆O) Conclusion Validated Structure: This compound HRMS->Conclusion FTIR FT-IR: ~1685 cm⁻¹ peak (Confirms Aryl Ketone) FTIR->Conclusion NMR NMR: ¹H singlet @ ~4.3 ppm (2H) ¹³C signal @ ~45.5 ppm (Confirms -CO-CH₂-Ar linkage) NMR->Conclusion

Caption: Convergent logic for final structural proof.

  • HRMS confirms the correct elemental formula, C₂₀H₁₆O.

  • FT-IR confirms the presence of the required aryl ketone functional group and the absence of alternatives like alcohols.

  • NMR provides the definitive evidence of connectivity, with the diagnostic methylene signal distinguishing the target molecule from its key isomers.

By following this rigorous, multi-technique validation workflow, researchers can ensure the structural integrity of their compounds, providing a solid foundation for the subsequent exploration of their chemical and biological properties.

References

  • BenchChem. (2025).
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27). Online Organic Chemistry Tutor.
  • PubChem. (n.d.). 1-((1,1'-Biphenyl)-2-yl)ethan-1-one.
  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary.
  • PubChem. (n.d.). 4-Acetylbiphenyl.
  • ResearchGate. (n.d.). Figure S17. NMR of 1 H spectrum of 2-hydroxy-1-phenylethanone (2a) in CDCl3.

Sources

A Comparative Analysis of Biphenyl Ethanone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the nuanced differences between structural isomers can dictate the efficacy, safety, and functionality of a molecule. Biphenyl ethanone, a key structural motif, presents as three distinct positional isomers: 2-acetylbiphenyl, 3-acetylbiphenyl, and 4-acetylbiphenyl. While sharing the same molecular formula (C14H12O) and weight (196.24 g/mol ), the seemingly subtle shift of the acetyl group's position on the biphenyl backbone profoundly influences their physicochemical properties, spectroscopic signatures, and biological activities. This guide provides an in-depth comparative analysis of these three isomers, offering experimental insights and data to aid researchers in their synthesis, characterization, and application.

Synthesis of Biphenyl Ethanone Isomers: Strategic Approaches

The synthesis of biphenyl ethanone isomers can be approached through several established methodologies, with the choice of route often depending on the availability of starting materials and the desired isomer. The most common strategies involve Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling reactions.

Friedel-Crafts Acylation

A classic approach for introducing an acetyl group to an aromatic ring, Friedel-Crafts acylation of biphenyl with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride, can produce a mixture of isomers. However, the reaction conditions can be tuned to favor the formation of the para-substituted product, 4-acetylbiphenyl, due to steric hindrance at the ortho positions. The synthesis of 2-acetylbiphenyl via a Friedel-Crafts reaction is also a known method.

Suzuki-Miyaura Cross-Coupling

For a more regioselective synthesis, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction couples a boronic acid with a halide. For instance, 4-acetylphenylboronic acid can be reacted with bromobenzene to yield 4-acetylbiphenyl. Similarly, reacting the appropriate acetyl-substituted bromobenzene with phenylboronic acid can selectively produce the desired isomer.

G cluster_0 Friedel-Crafts Acylation cluster_1 Suzuki-Miyaura Cross-Coupling biphenyl Biphenyl reaction_fc Reaction biphenyl->reaction_fc acetyl_chloride Acetyl Chloride / Acetic Anhydride acetyl_chloride->reaction_fc lewis_acid AlCl3 lewis_acid->reaction_fc isomers_fc Mixture of Isomers (mainly 4-acetylbiphenyl) reaction_fc->isomers_fc boronic_acid Acetylphenylboronic Acid reaction_sm Reaction boronic_acid->reaction_sm halide Bromobenzene halide->reaction_sm pd_catalyst Pd Catalyst pd_catalyst->reaction_sm isomer_sm Specific Isomer reaction_sm->isomer_sm G mobile_phase Mobile Phase (e.g., Acetonitrile/Water) pump HPLC Pump mobile_phase->pump injector Injector pump->injector column HPLC Column (e.g., C18 or Biphenyl) injector->column sample Isomer Mixture sample->injector detector UV Detector (e.g., 254 nm) column->detector data_system Data System detector->data_system G cluster_ms Mass Spectrometer carrier_gas Carrier Gas (e.g., Helium) injector Injector carrier_gas->injector gc_oven GC Oven column GC Column (e.g., DB-5ms) injector->column sample Isomer Mixture sample->injector ms_detector Mass Spectrometer column->ms_detector data_system Data System ion_source Ion Source (EI) mass_analyzer Mass Analyzer ion_source->mass_analyzer detector_ms Detector mass_analyzer->detector_ms detector_ms->data_system

A Comparative Guide to Aryl Ketone Photoinitiators: Evaluating 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone and Its Analogs in Modern Photopolymerization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the selection of a photoinitiator is a critical decision that dictates the efficiency, kinetics, and final properties of a photopolymerized system.[1] This guide provides an in-depth comparison of aryl ketone photoinitiators, with a specific focus on the structural class represented by 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone. We will objectively compare its theoretical performance characteristics against widely-used Type I (cleavage) and Type II (hydrogen abstraction) photoinitiators, supported by established photochemical principles and standardized experimental protocols for validation.

The Central Role of the Photoinitiator

Photopolymerization is a process where liquid monomers and oligomers are converted into a solid polymer network upon exposure to light, typically in the ultraviolet (UV) or visible spectrum.[2] The catalyst for this transformation is the photoinitiator, a molecule that absorbs light energy and generates reactive species—either free radicals or cations—that initiate the polymerization chain reaction.[3] The choice of initiator is paramount, influencing everything from curing speed and depth to the final mechanical properties and biocompatibility of the material.[4]

Photoinitiators are broadly classified into two categories based on their mechanism of generating reactive species:

  • Type I (α-Cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to form two radical fragments directly.[5] This process is generally highly efficient.[5] Examples include acylphosphine oxides (TPO, BAPO) and α-hydroxy ketones.

  • Type II (Hydrogen Abstraction): These initiators, upon excitation by light, enter an excited state and then abstract a hydrogen atom from a co-initiator or synergist (typically an amine or thiol) to generate the initiating radicals.[5][6] This is a bimolecular process.[7] Common examples include benzophenone and thioxanthone derivatives.[2]

The subject of our focus, this compound, belongs to the aryl ketone family. Its structure, closely related to 4-phenylacetophenone (CAS 92-91-1)[8], suggests it functions as a Type II photoinitiator.

Mechanism of Action: Type I vs. Type II Photoinitiation

To understand the performance differences, one must first grasp the fundamental mechanistic pathways. The choice between a Type I and Type II system is a foundational decision in formulation chemistry.

G cluster_0 Type I: α-Cleavage (Unimolecular) cluster_1 Type II: Hydrogen Abstraction (Bimolecular) PI_I Photoinitiator (P-I) hv_I Light (hν) PI_I->hv_I Excited_I Excited State [P-I]* hv_I->Excited_I Absorption Cleavage α-Cleavage Excited_I->Cleavage Radicals_I Radical 1 (P•) + Radical 2 (I•) Cleavage->Radicals_I Fast PI_II Photoinitiator (P-I) hv_II Light (hν) PI_II->hv_II Excited_II Excited State [P-I]* hv_II->Excited_II Absorption Abstraction H-Abstraction Excited_II->Abstraction Co_initiator Co-initiator (R-H) Co_initiator->Abstraction Radicals_II Initiating Radical (R•) + Ketyl Radical (PI-H•) Abstraction->Radicals_II Rate depends on [Co-initiator] G cluster_workflow Photo-DSC Experimental Workflow A 1. Formulation Mix Monomer, Initiator, & Co-initiator (if Type II) B 2. Sample Prep Place ~5 mg of liquid formulation in an open aluminum DSC pan A->B C 3. Equilibration Place pan in DSC cell. Equilibrate at isothermal temperature (e.g., 25°C) B->C D 4. UV Exposure Irradiate with light source (e.g., 365 nm LED) at a set intensity (mW/cm²) C->D E 5. Data Acquisition Record heat flow (W/g) vs. time (s) D->E F 6. Analysis Integrate heat flow peak to determine total heat of polymerization (ΔH) E->F

Caption: Step-by-step workflow for evaluating photoinitiator performance using Photo-DSC.

Detailed Methodology:

  • Formulation Preparation:

    • Causality: A standardized monomer base is crucial for a fair comparison. A common choice is Trimethylolpropane Triacrylate (TMPTA), a trifunctional monomer known for rapid polymerization.

    • Protocol: Prepare separate formulations, each containing TMPTA with a fixed concentration (e.g., 0.5 mol%) of the photoinitiator being tested (e.g., 4-Phenylacetophenone, Irgacure 184, Irgacure 819). For Type II systems, add a fixed concentration of a co-initiator like Ethyl-4-(dimethylamino)benzoate (EDAB).

  • Sample Loading:

    • Causality: Small, consistent sample mass ensures uniform light penetration and thermal transfer. Open pans are used to avoid pressure buildup.

    • Protocol: Accurately weigh 5.0 ± 0.5 mg of the liquid formulation into an open aluminum DSC pan.

  • Instrument Setup and Equilibration:

    • Causality: An isothermal baseline is required to accurately measure the exothermic heat of reaction. An inert atmosphere (e.g., nitrogen purge) is often used to eliminate oxygen inhibition, which can quench radicals and slow the reaction. [9] * Protocol: Place the sample pan in the DSC cell. Purge with nitrogen at 50 mL/min and allow the system to equilibrate at 25°C for 3 minutes to establish a stable heat flow baseline.

  • Photocuring and Data Collection:

    • Causality: The light source's wavelength and intensity must be controlled, as they directly impact the rate of initiation. [10] * Protocol: Initiate the measurement, keeping the sample under the nitrogen purge. After a brief baseline period, expose the sample to UV light (e.g., 365 nm LED at 20 mW/cm²) for a set duration (e.g., 2 minutes). Record the heat flow signal.

  • Data Analysis:

    • Causality: The total heat evolved (ΔH_polymerization) is proportional to the number of double bonds converted. The rate of heat evolution reflects the polymerization kinetics.

    • Protocol: Integrate the area under the exothermic peak to obtain the total heat of polymerization in Joules per gram (J/g). Calculate the degree of conversion (DC%) using the formula: DC (%) = (ΔH_polymerization / ΔH_theoretical) * 100 where ΔH_theoretical is the theoretical enthalpy for the complete conversion of the monomer (for TMPTA, this is ~286 J/g per acrylate group). Key parameters to compare are the final conversion, the time to reach peak maximum heat flow, and the peak heat flow value itself. [11]

Conclusion and Recommendations

The selection of a photoinitiator is a multi-faceted decision involving a trade-off between reactivity, cost, yellowing, and compatibility with the desired light source and formulation chemistry.

  • This compound and its structural analogs like 4-phenylacetophenone are best suited for applications where cost and thermal stability are primary concerns, and where the presence of a co-initiator is acceptable. They are classic Type II initiators, offering reliability, but their performance in terms of speed and efficiency is generally surpassed by modern Type I systems. [7]

  • Type I α-Hydroxyketones (e.g., Irgacure 184) are excellent for clear coatings requiring rapid surface cure and low yellowing.

  • Type I Acylphosphine Oxides (e.g., Irgacure 819) are the initiators of choice for pigmented systems or applications requiring significant depth of cure, owing to their absorption at longer wavelengths where light penetration is greater. [9] For professionals in drug development and advanced materials, it is imperative to move beyond datasheet values and perform empirical validation. The Photo-DSC protocol outlined above provides a robust, self-validating framework for making an informed, data-driven selection of the optimal photoinitiator for any given application.

References

  • BenchChem. (2025). A Comparative Guide to Photoinitiators for Radical Polymerization.
  • Jinan Qinmu Fine Chemical Co., Ltd. (2023). How Do Photoinitiators for UV Curing Work.
  • RadTech International NA. Photoinitiator - RadTech International NA - Guide to UV Measurement.
  • ResearchGate. (n.d.). Comparison between Type I and Type II photoinitiators for radical generation.
  • Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators.
  • Longchang Chemical. (2022). Selection of photoinitiators in UV coating formulations.
  • Guangdong Lencolo New Material Co., LTD. (2025). The Role of Photoinitiators in UV Curing.
  • Leatherhead Food Research. (n.d.). FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS.
  • Benchchem. (2025). 2,2-Dimethyl-1-phenylbutan-1-one (Type I) vs. Type II Photoinitiators.
  • Liska, R., et al. (2018). Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data. Polymer Chemistry, RSC Publishing. DOI:10.1039/C8PY01195H.
  • ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators.
  • Nowak, D., et al. (2024). Photoinitiators for Medical Applications—The Latest Advances. Molecules, 29(16), 3898. PMC - NIH.
  • Podsiadły, R., et al. (n.d.). Oxime Esters as Efficient Initiators in Photopolymerization Processes. MDPI.
  • Oliveira, D., et al. (n.d.). Effect of photoinitiators and reducing agents on cure efficiency and color stability of resin-based composites using different LED wavelengths. ResearchGate.
  • Lalevée, J., et al. (n.d.). Design of new Type I and Type II photoinitiators possessing highly coupled pyrene–ketone moieties. Polymer Chemistry, RSC Publishing.
  • Kucinska-Lipka, J., et al. (2021). The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives. Materials (Basel), 14(16), 4584. NIH.
  • Zhang, Y., et al. (2023). High-Performance Photoinitiating Systems for LED-Induced Photopolymerization. MDPI.
  • Podgorska, N., et al. (2023). Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. Materials (Basel), 16(23), 7359. PMC - NIH.
  • ChemBlink. (n.d.). Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing.
  • Griesser, T., et al. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. MDPI.
  • Google Patents. (n.d.). EP2475687B1 - A photoinitiator composition.
  • NIST. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST Chemistry WebBook.

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"quantum yield comparison of biphenyl derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantum Yield of Biphenyl Derivatives

For researchers and professionals in materials science and drug development, the biphenyl scaffold represents a cornerstone of molecular design. These aromatic compounds are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, and fluorescent probes.[1] A critical parameter governing the performance of these applications is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. This guide provides a detailed comparison of the quantum yields of various biphenyl derivatives, explains the underlying photophysical principles, and offers a rigorous experimental protocol for their determination.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2][3] In essence, it measures the probability that an excited molecule will return to its ground state via fluorescence rather than through non-radiative pathways like internal conversion or intersystem crossing.[4] A high quantum yield is often a primary objective in the design of fluorescent materials. For biphenyl derivatives, the Φf is not an intrinsic constant but is highly sensitive to the molecular structure and the surrounding environment.

Key Factors Influencing the Quantum Yield of Biphenyl Derivatives

The photophysical properties of biphenyls can be precisely tuned by chemical modification. The resulting quantum yield is a complex interplay of several factors:

  • Electronic Effects of Substituents : The nature and position of substituent groups on the biphenyl rings are paramount. Electron-donating groups (e.g., -NH₂, -OCH₃) or electron-withdrawing groups (e.g., -CN, -NO₂) can significantly alter the energy levels of the frontier molecular orbitals. This modification can enhance or diminish the fluorescence by influencing the rates of radiative and non-radiative decay.[5] For instance, the introduction of a cyano (-CN) group into certain fluorophores has been shown to dramatically increase the solution-state quantum yield by suppressing non-radiative decay pathways.[6]

  • Solvent Polarity (Solvatochromism) : The local environment plays a crucial role. Polar solvents can stabilize charge-transfer excited states, often leading to a red-shift in the emission spectrum and a change in the quantum yield.[7] In some biphenyl-substituted pyrene derivatives, a strong solvent dependence is observed, with the highest quantum yields found in solvents of medium polarity.[8]

  • Conformational Flexibility : The torsional angle (dihedral angle) between the two phenyl rings is a critical determinant of the extent of π-conjugation. A planar conformation maximizes conjugation, which generally influences the absorption and emission properties. Steric hindrance from bulky ortho-substituents can force a more twisted conformation, disrupting conjugation and affecting the photophysical outcome.[5]

  • Aggregation and Intermolecular Interactions : While many fluorophores suffer from quenching at high concentrations, some biphenyl derivatives exhibit Aggregation-Induced Emission Enhancement (AIEE). In these systems, restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels, leading to a significant increase in fluorescence quantum yield.[7]

Comparative Analysis of Biphenyl Derivative Quantum Yields

The quantum yield of biphenyl derivatives can vary dramatically, from nearly non-fluorescent to highly emissive. The following table summarizes experimental data for several classes of these compounds, highlighting the impact of substitution and solvent environment.

Derivative ClassSubstituent(s)SolventEmission Max (λem)Quantum Yield (Φf)Reference
Biphenyl (unsubstituted)NoneCyclohexane~300-330 nm0.18[9]
α-(N-Biphenyl)-2,2′-Bipyridinemeta-substituted anilineTHF443-505 nmup to 0.49 (49%)[7][10]
α-(N-Biphenyl)-2,2′-Bipyridinepara-substituted anilineTHF443-505 nmSignificant decrease[7][10]
Biphenyl-Substituted PyreneDiester derivativeAcetonitrile (ACN)Red-shifted CT band~2 orders of magnitude lower than in MCH[8]
α-Arylamino-2,2′-Bipyridine4-methoxyphenyl--0.21 (21%)[10]
α-Phenylamino-2,2′-BipyridineMethoxy--0.04 (4%)[10]

As the data illustrates, the introduction of an α-(N-Biphenyl)amino group into a 2,2′-bipyridine core can yield compounds with high quantum yields, reaching up to 49% in THF.[10] Notably, the position of substituents is critical, with meta-functionalization proving more effective than para-substitution in this specific series.[10] Furthermore, the dramatic increase from 4% to 21% quantum yield upon introducing an additional phenylene fragment highlights the powerful effect of extending the conjugated system.[10]

Experimental Guide: Measuring Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard.[2][4]

Principle

The relative quantum yield (Φx) of a sample is calculated using the following equation, which relates its properties to those of a standard (Φst) with a known quantum yield:

Φₓ = Φₛₜ × (mₓ / mₛₜ) × (nₓ² / nₛₜ²)

Where:

  • m is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.[2]

  • n is the refractive index of the solvent.

  • The subscripts x and st refer to the unknown sample and the standard, respectively.

This method relies on the assumption that solutions of the standard and sample with the same absorbance at the same excitation wavelength are absorbing the same number of photons.[4]

Experimental Workflow

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis & Calculation prep_std Prepare 5-6 serial dilutions of Standard (e.g., Quinine Sulfate) in appropriate solvent. (Absorbance < 0.1) uv_vis Record UV-Vis absorbance spectrum for each solution. Note Abs @ λex. prep_std->uv_vis prep_smp Prepare 5-6 serial dilutions of Biphenyl Derivative in the same or different solvent. (Absorbance < 0.1) prep_smp->uv_vis fluo Record corrected fluorescence emission spectrum for each solution under identical instrument settings. uv_vis->fluo Use same solutions integrate Integrate the area under each fluorescence spectrum. fluo->integrate plot Plot Integrated Intensity vs. Absorbance for both Standard and Sample. integrate->plot gradient Determine the gradient (slope, m) from the linear fit of each plot. plot->gradient calculate Calculate Φx using the comparative quantum yield equation. gradient->calculate

Fig. 1: Workflow for relative quantum yield determination.
Detailed Step-by-Step Protocol
  • Select a Standard : Choose a suitable fluorescence standard with a known and well-documented quantum yield. Quinine bisulfate in 0.1 N H₂SO₄ (Φf ≈ 0.52-0.60) is a common choice for emission in the blue-violet region.[8] The standard should absorb and emit in a similar spectral region as the test compound to minimize wavelength-dependent instrument errors.

  • Prepare Solutions :

    • Prepare a stock solution of the biphenyl derivative and the standard in spectroscopic grade solvents.

    • From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the sample. The concentrations should be chosen so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is crucial to avoid inner-filter effects where the sample reabsorbs its own emitted light.[9]

  • Measure Absorbance :

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution, including a solvent blank.

    • Note the absorbance value at the intended excitation wavelength (λex) for every solution.

  • Measure Fluorescence :

    • Using a spectrofluorometer, set the excitation wavelength (λex) and the excitation/emission slit widths. These settings must remain identical for all measurements of the standard and the sample.

    • Record the fluorescence emission spectrum for each of the prepared solutions.

    • Ensure the recorded spectra are corrected for the wavelength-dependent sensitivity of the instrument's detector and grating.[9]

  • Process Data :

    • Integrate the area under the corrected emission spectrum for each measurement to obtain the total fluorescence intensity.

    • Create two separate plots: one for the standard and one for the biphenyl derivative, with integrated fluorescence intensity on the y-axis and absorbance at λex on the x-axis.

    • Perform a linear regression on each dataset. The slope of the resulting line is the gradient (m) for the standard (mₛₜ) and the sample (mₓ).[4]

  • Calculate Quantum Yield :

    • Obtain the refractive indices (n) of the solvents used for the standard and the sample.

    • Substitute the known quantum yield of the standard (Φₛₜ), the calculated gradients (mₓ, mₛₜ), and the refractive indices (nₓ, nₛₜ) into the principle equation to determine the quantum yield of the biphenyl derivative (Φₓ).

Structure-Property Relationship Visualization

The tunability of the quantum yield in biphenyl derivatives arises from a delicate balance of electronic and structural factors. The diagram below illustrates how molecular design choices and environmental conditions propagate to influence the final photophysical efficiency.

G cluster_inputs Molecular Design & Environment cluster_process Photophysical Processes cluster_output Observable Property Substituents Substituent Effects (EDG vs. EWG) ExcitedState Nature of Excited State (e.g., Local vs. Charge-Transfer) Substituents->ExcitedState Conformation Molecular Conformation (Torsional Angle) Conformation->ExcitedState Solvent Solvent Polarity Solvent->ExcitedState kr Radiative Decay Rate (kr) ExcitedState->kr knr Non-Radiative Decay Rate (knr) ExcitedState->knr QY Fluorescence Quantum Yield (Φf = kr / (kr + knr)) kr->QY knr->QY

Fig. 2: Factors influencing the quantum yield of biphenyls.

Conclusion

The quantum yield of biphenyl derivatives is a highly tunable property, profoundly influenced by the strategic placement of functional groups, the conformational degrees of freedom, and the surrounding solvent environment. As demonstrated, substitutions can modulate quantum yields over a wide range, enabling the rational design of molecules for specific applications. A systematic approach to measuring quantum yield, using the robust comparative method detailed here, is essential for accurately characterizing new materials and advancing the fields of organic electronics, chemical sensing, and biomedical imaging.

References

  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2022). MDPI.
  • Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. (2014). The Journal of Organic Chemistry - ACS Publications.
  • Dual Fluorescence of Phenyl and Biphenyl Substituted Pyrene Derivatives. (n.d.). The Journal of Physical Chemistry A - ACS Publications.
  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2022). PMC - NIH.
  • Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). SpringerLink.
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  • Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. (n.d.). ResearchGate.
  • Synthesis of polyfunctionalized biphenyls as intermediates for a new class of liquid crystals. (2003). Journal of Organic Chemistry.
  • Biphenyl Optical Properties. (n.d.). Oregon Medical Laser Center.
  • Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. (2018). MDPI.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies.
  • Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a reabsorption/reemission correction. (n.d.). pubs.rsc.org.
  • The Fluorescence of Some Biphenyl Derivatives. (n.d.). Amanote Research.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate.
  • Fluorescence quantum yield measurements. (1976). NIST Technical Series Publications.
  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.
  • The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion. (n.d.). ResearchGate.
  • Fluorescence Behavior of Biphenyl Containing Side-Chain Liquid Crystalline Polyacetylene with Various Lengths of Spacers. (n.d.). Chinese Journal of Polymer Science.
  • Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. (2013). Analytical Chemistry - ACS Publications.
  • Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives. (2016). RSC Publishing.

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"biological activity of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone vs analogs"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Biphenyl Ethanone Analogs

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

The biphenyl moiety is a recurring motif in a multitude of biologically active compounds, earning it the status of a "privileged structure" in medicinal chemistry. Its conformational flexibility and ability to engage in various intermolecular interactions allow for the design of ligands for a wide array of biological targets. This guide focuses on the biological activities of derivatives based on the 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone scaffold and its analogs. While direct studies on the parent compound are limited, a wealth of research on structurally related biphenyl derivatives highlights their significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] This document provides a comparative analysis of these activities, supported by experimental data from peer-reviewed literature, and details the methodologies employed in their evaluation.

Core Synthesis Strategy: The Friedel-Crafts Acylation

The foundational structure of many compounds discussed herein, the ethanone linkage to a biphenyl ring, is commonly synthesized via the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an aromatic ring (biphenyl) with an acyl halide (e.g., phenacyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich π-system of the biphenyl ring. Subsequent deprotonation restores aromaticity and yields the desired ketone.[3][4] For the synthesis of more complex, unsymmetrical biphenyl analogs, modern cross-coupling reactions like the Suzuki-Miyaura and Stille couplings are frequently employed, offering versatility and high yields.[5][6]

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration AcylChloride Phenacyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Biphenyl Biphenyl AcyliumIon->Biphenyl Attack Intermediate Arenium Ion Intermediate (Resonance Stabilized) Biphenyl->Intermediate Product 2-([1,1'-biphenyl]-4-yl) -1-phenylethanone Intermediate->Product + [AlCl₄]⁻ Intermediate->Product Deprotonation HCl HCl AlCl3_regen AlCl₃ (Regenerated)

Caption: Mechanism of Friedel-Crafts acylation for synthesizing the biphenyl ethanone core.

Comparative Biological Activities

Anticancer and Cytotoxic Activity

Biphenyl derivatives have shown remarkable potential as anticancer agents, with various analogs exhibiting potent cytotoxicity against a range of human cancer cell lines.[5] The mechanism of action is diverse, ranging from the inhibition of immune checkpoints to the disruption of DNA topology.[7][8][9]

A key structure-activity relationship (SAR) insight suggests that the presence of bulky substituents at the 2 and 2' positions of the biphenyl skeleton is crucial for enhancing in vitro anticancer activity.[5] Furthermore, some nitric oxide (NO)-releasing biphenyl derivatives have demonstrated selective inhibitory effects on tumor cells over non-tumor cells.[10]

Table 1: Comparative Cytotoxicity of Biphenyl Analogs

Compound Class/ID Cancer Cell Line(s) Potency (IC₅₀) Mechanism of Action Reference
Unsymmetrical Biphenyls (e.g., 27, 35, 40) DU145 (prostate), A549 (lung), KB (nasopharyngeal) 0.04–3.23 µM Not specified [5]
o-(Biphenyl-3-ylmethoxy)nitrophenyl (B2) Lewis Lung Carcinoma (LLC) 2.7–87.4 nM PD-1/PD-L1 Inhibition [7]
2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine (HD10) N/A (in vitro assay) 3.1 nM PD-1/PD-L1 Inhibition [8]
NO-releasing alkoxylbiphenyls (4b) HepG-2 (liver), K562 (leukemia) 1.15-4.34 µM NO-mediated [10]

| 1-Aryl-3-phenethylamino-1-propanone (10a) | PC-3 (prostate) | 8.2-32.1 µM | DNA Topoisomerase I Interference |[9] |

Featured Mechanism: PD-1/PD-L1 Immune Checkpoint Inhibition

Several novel biphenyl derivatives have been designed as potent inhibitors of the programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) interaction.[7][8] This interaction is a critical immune checkpoint that cancer cells exploit to evade destruction by the immune system. By binding to PD-L1 on tumor cells, these small molecule inhibitors prevent its engagement with PD-1 on T-cells, thereby restoring the T-cells' ability to recognize and attack the cancer cells.

PD1_PDL1_Inhibition cluster_ImmuneEvasion Tumor Immune Evasion cluster_ImmuneActivation Inhibition by Biphenyl Analog T_Cell_Evade T-Cell PD-1 Receptor Tumor_Cell_Evade Tumor Cell PD-L1 Ligand T_Cell_Evade->Tumor_Cell_Evade Binding Evade_Result T-Cell Inactivation (No Tumor Killing) Tumor_Cell_Evade->Evade_Result T_Cell_Active T-Cell PD-1 Receptor Tumor_Cell_Active Tumor Cell PD-L1 Ligand T_Cell_Active->Tumor_Cell_Active Binding Blocked Active_Result T-Cell Remains Active (Tumor Killing) T_Cell_Active->Active_Result Biphenyl_Analog Biphenyl Inhibitor Biphenyl_Analog->Tumor_Cell_Active Blocks Binding Site

Caption: Biphenyl analogs can block the PD-1/PD-L1 interaction, restoring T-cell activity.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of numerous diseases, and biphenyl derivatives have emerged as promising candidates for new anti-inflammatory drugs.[11][12] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and the reduction of pro-inflammatory mediators like nitric oxide (NO).[13][14]

In animal models, certain 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives have demonstrated significant anti-inflammatory and analgesic effects.[15] For instance, compound 4e effectively reduced carrageenan-induced paw edema in rats and inhibited acetic acid-induced writhing, a common model for assessing analgesia.[15] Notably, this compound was found to be devoid of gastric irritation, a common side effect of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[14][15]

Table 2: Comparative Anti-inflammatory & Analgesic Activity of Biphenyl Analogs

Compound ID/Class Model Endpoint Result Reference
Compound 4e (4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide) Carrageenan-induced paw edema (rats) Edema reduction Significant reduction at 100 mg/kg [15]
Cotton pellet granuloma (rats) Granuloma inhibition Dose-dependent inhibition (25-100 mg/kg) [15]
Acetic acid-induced writhing (mice) Writhing inhibition Dose-dependent inhibition (10-30 mg/kg) [15]

| Phenylethanoid derivatives (1a/1b-3a/3b) | LPS-induced BV-2 microglial cells | NO production | Potential inhibitory effects |[13] |

Key Experimental Methodologies

The evaluation of biological activity relies on robust and reproducible experimental protocols. Below are outlines of two key assays frequently cited in the study of biphenyl derivatives.

Protocol 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and widely used model to assess the acute anti-inflammatory activity of novel compounds.

Carrageenan_Assay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_measure Measurement Phase cluster_analysis Data Analysis A1 1. Animal Acclimatization (e.g., Wistar rats, 1 week) A2 2. Fasting (Overnight before experiment) A1->A2 A3 3. Grouping (Control, Reference, Test Compound Groups) A2->A3 B1 4. Compound Administration (Oral gavage, e.g., 100 mg/kg) A3->B1 B2 5. Wait Period (e.g., 1 hour) B1->B2 B3 6. Carrageenan Injection (0.1 mL of 1% solution into sub-plantar region of right hind paw) B2->B3 C1 7. Measure Paw Volume (t=0) (Immediately after injection using plethysmometer) B3->C1 C2 8. Measure Paw Volume (t=1, 2, 3h...) (At specified time intervals) C1->C2 D1 9. Calculate Edema Volume (V_t - V_0) C2->D1 D2 10. Calculate % Inhibition [ (V_c - V_t) / V_c ] * 100 D1->D2

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Preparation: Wistar rats are acclimatized and then fasted overnight.

  • Dosing: Animals are divided into groups. The test group receives the biphenyl analog (e.g., 100 mg/kg, orally), the reference group receives a known NSAID (e.g., celecoxib), and the control group receives the vehicle.[15]

  • Induction of Inflammation: One hour after dosing, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.[15]

  • Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, and 3 hours) using a plethysmometer.[15]

  • Analysis: The percentage inhibition of edema in the drug-treated groups is calculated by comparing their paw volume increase to that of the control group.

Protocol 2: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a cell-based assay used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Detailed Steps:

  • Cell Plating: Human tumor cells (e.g., A549, DU145) are plated in 96-well plates and incubated for 24 hours to allow for attachment.[5]

  • Compound Addition: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed, and the fixed cells are stained with a 0.4% (w/v) SRB solution for 30 minutes.

  • Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is read on a plate reader at a wavelength of ~515 nm.

  • Analysis: The IC₅₀ value (the concentration that causes a 50% reduction in cell growth) is determined from the dose-response curve.[5]

Conclusion and Future Perspectives

The biphenyl ethanone scaffold and its analogs represent a versatile and highly promising class of compounds for drug development. The available literature robustly demonstrates their potential in oncology and inflammatory diseases, with several analogs showing potency in the nanomolar to low-micromolar range. The development of biphenyl-based PD-1/PD-L1 inhibitors is particularly exciting, offering a potential new class of oral immunotherapies.[7][8]

Future research should focus on:

  • Lead Optimization: Further refining the structure of the most potent compounds to improve efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for analogs where the mechanism is currently unknown.

  • Broader Screening: Evaluating promising compounds against a wider range of cancer cell lines, inflammatory models, and microbial strains to uncover new therapeutic applications.

The continued exploration of the chemical space around the biphenyl core is poised to yield novel therapeutic agents with significant clinical potential.

References

  • Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. (n.d.). National Center for Biotechnology Information.
  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (n.d.). PubMed.
  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (n.d.). PubMed Central.
  • Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. (2021). PubMed.
  • Synthesis and antitumor activity of NO-releasing alkoxylbiphenyl derivatives. (n.d.).
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Center for Biotechnology Information.
  • Some biologically active biphenyl derivatives. (n.d.). ResearchGate.
  • Two New Enantiomers of Phenylethanoid and Their Anti-Inflammatory Activities. (2023). PubMed.
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI.
  • Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. (2024). PubMed.
  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010). PubMed.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (n.d.). MDPI.
  • Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. (n.d.). MDPI.
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A Spectroscopic Guide to Distinguishing Ketone Isomers: 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone vs. 1-([1,1'-biphenyl]-4-yl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and materials science, the precise structural elucidation of organic molecules is paramount. Positional isomers, while possessing identical molecular formulas, can exhibit vastly different biological activities, chemical reactivities, and photophysical properties. A compelling case study is the differentiation of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone and its structural isomer, 1-([1,1'-biphenyl]-4-yl)-2-phenylethanone. These compounds share the same molecular weight and elemental composition, yet their distinct connectivity gives rise to unique spectroscopic fingerprints.

This guide provides an in-depth comparison of these two isomers using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of why their spectra differ, present expected data based on established spectroscopic principles, and provide standardized protocols for data acquisition. This analysis serves as a practical reference for researchers, scientists, and drug development professionals faced with the challenge of identifying and characterizing complex aromatic ketones.

Molecular Structures: A Tale of Two Ketones

The fundamental difference between the two isomers lies in the placement of the carbonyl group (C=O) relative to the methylene bridge (-CH₂-) and the flanking aromatic moieties.

  • Isomer A: this compound. In this structure, the carbonyl is directly attached to the phenyl ring and the methylene group, which in turn is connected to the biphenyl system. The carbonyl is conjugated only with the single phenyl ring.

  • Isomer B: 1-([1,1'-biphenyl]-4-yl)-2-phenylethanone. Here, the carbonyl is positioned between the biphenyl system and the methylene group. This places the carbonyl in direct conjugation with the extended π-system of the biphenyl group.

G cluster_A Isomer A: this compound cluster_B Isomer B: 1-([1,1'-biphenyl]-4-yl)-2-phenylethanone A A B B

Caption: Molecular structures of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical environment of each proton and carbon atom is exquisitely sensitive to its neighboring functional groups, allowing for clear differentiation between our two isomers.

¹H NMR: The Methylene Protons as a Diagnostic Marker

Causality of Spectral Differences: The key diagnostic signals in the ¹H NMR spectra are the methylene (-CH₂-) protons and the aromatic protons adjacent to the carbonyl group. While the methylene protons in both isomers are expected to appear as sharp singlets (having no adjacent protons), their chemical shifts and the shifts of the neighboring aromatic protons will differ due to the varying electronic environments.

Predicted Spectral Data:

  • Isomer A (this compound):

    • -CH₂- Protons: These protons are alpha to both a carbonyl group and the biphenyl aromatic system. This dual deshielding effect will place their signal significantly downfield, estimated around δ 4.3 ppm .

    • Aromatic Protons: The two protons on the phenyl ring that are ortho to the carbonyl group will be strongly deshielded by the carbonyl's anisotropic effect, appearing at the lowest field part of the aromatic region, likely around δ 8.0 ppm .

  • Isomer B (1-([1,1'-biphenyl]-4-yl)-2-phenylethanone):

    • -CH₂- Protons: These protons are also alpha to a carbonyl and an aromatic (phenyl) ring. Their chemical shift is expected to be very similar to Isomer A, also around δ 4.2-4.3 ppm , as seen in the parent compound deoxybenzoin.[1]

    • Aromatic Protons: The significant difference lies here. The protons on the biphenyl ring ortho to the carbonyl group will now be the most deshielded, appearing around δ 8.1 ppm . The protons of the terminal phenyl group (from the benzyl moiety) will appear at a more typical, upfield aromatic region.

Table 1: Predicted ¹H NMR Key Chemical Shifts (δ, ppm)

Proton Environment Isomer A Isomer B Rationale for Difference
Methylene (-CH₂-) ~4.3 (s, 2H) ~4.2 (s, 2H) Minor difference; environment is C(=O)-CH₂-Ar in both.

| ortho-H to C=O | ~8.0 (d, 2H, Phenyl ring) | ~8.1 (d, 2H, Biphenyl ring) | Key differentiator: Identifies which ring is directly attached to the carbonyl. |

¹³C NMR: Probing the Carbonyl Environment

Causality of Spectral Differences: The chemical shift of the carbonyl carbon is highly indicative of its conjugation status. Extended conjugation typically shields the carbonyl carbon, shifting its resonance to a lower frequency (upfield).[2][3]

Predicted Spectral Data:

  • Isomer A: The carbonyl carbon is conjugated with a single phenyl ring. Its chemical shift is expected to be similar to that of deoxybenzoin, around δ 197-198 ppm .[4]

  • Isomer B: The carbonyl carbon is conjugated with the larger biphenyl π-system. This extended conjugation should result in a slight upfield shift compared to Isomer A, with a predicted value around δ 196-197 ppm . The methylene carbon will also exhibit a small but distinct chemical shift difference.

Table 2: Predicted ¹³C NMR Key Chemical Shifts (δ, ppm)

Carbon Environment Isomer A Isomer B Rationale for Difference
Carbonyl (C=O) ~197.5 ~196.5 Key differentiator: Extended conjugation in Isomer B causes an upfield shift.

| Methylene (-CH₂-) | ~45 | ~46 | Different substituents (Biphenyl vs. Phenyl) lead to minor shift changes. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[5]

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert the tube into the spectrometer and ensure it is properly locked, centered, and spinning.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals, improving the signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. The carbonyl (C=O) bond provides one of the most intense and reliable absorption bands in an IR spectrum.

Causality of Spectral Differences: The position of the C=O stretching vibration is lowered by conjugation.[6][7] As the π-electrons from the aromatic ring delocalize into the C=O π* orbital, the C=O bond order is slightly reduced, weakening it and lowering the energy (and frequency) required to excite its stretching vibration.

G cluster_A Isomer A cluster_B Isomer B A_struct Phenyl-C=O A_freq ~1686 cm⁻¹ A_struct->A_freq Standard Conjugation B_struct Biphenyl-C=O B_freq < 1686 cm⁻¹ B_struct->B_freq Extended Conjugation Conclusion Extended conjugation in Isomer B lowers the C=O stretching frequency. G A_parent Isomer A M⁺ A_frag1 [Ph-C=O]⁺ m/z 105 A_parent->A_frag1 α-cleavage A_frag2 [Biph-CH₂]• A_parent->A_frag2 α-cleavage B_parent Isomer B M⁺ B_frag1 [Biph-C=O]⁺ m/z 181 B_parent->B_frag1 α-cleavage B_frag2 [Ph-CH₂]• B_parent->B_frag2 α-cleavage

Caption: Differentiating alpha-cleavage fragmentation pathways.

Predicted Fragmentation Patterns:

  • Isomer A (this compound): Alpha-cleavage can occur on either side of the carbonyl. Cleavage of the C-C bond between the carbonyl and the methylene group is highly favored as it produces the very stable benzoyl cation ([Ph-C=O]⁺) at m/z 105 and the biphenylmethyl radical. The peak at m/z 105 is expected to be a major, if not the base, peak in the spectrum.

  • Isomer B (1-([1,1'-biphenyl]-4-yl)-2-phenylethanone): Cleavage of the bond between the carbonyl and methylene groups will yield the stable biphenylacyl cation ([Biphenyl-C=O]⁺) at m/z 181 and a benzyl radical. Cleavage on the other side would yield the benzyl cation ([PhCH₂]⁺) at m/z 91. The presence of a strong peak at m/z 181 and the absence of a significant peak at m/z 105 would be definitive for this isomer.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography (GC-MS) with Electron Ionization (EI) is standard. For less volatile compounds, direct infusion via Electrospray Ionization (ESI) can be used. [8]2. Ionization: Use a standard ionization energy for EI (typically 70 eV) to induce fragmentation.

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the m/z values of the major fragment ions.

Summary and Conclusion

The spectroscopic differentiation of this compound and 1-([1,1'-biphenyl]-4-yl)-2-phenylethanone is a clear-cut process when the correct techniques are applied. Each method provides a unique and complementary piece of the structural puzzle.

Table 4: Consolidated Spectroscopic Comparison

Technique Differentiating Feature Isomer A (2-(biphenyl-4-yl)-1-phenylethanone) Isomer B (1-(biphenyl-4-yl)-2-phenylethanone)
¹H NMR ortho-H to C=O ~δ 8.0 (on Phenyl ring) ~δ 8.1 (on Biphenyl ring)
¹³C NMR Carbonyl Shift (C=O) ~δ 197.5 ppm ~δ 196.5 ppm
IR C=O Stretch ~1686 cm⁻¹ < 1686 cm⁻¹
UV-Vis λ_max ~250 nm > 280 nm

| MS | Major Fragment Ion | m/z 105 ([PhCO]⁺) | m/z 181 ([BiphCO]⁺) |

References

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Part 1: Molecular Dissection of the 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Biphenyl-Based Scaffolds in Organic Light-Emitting Diodes (OLEDs)

A Senior Application Scientist's Field-Proven Insights into the Performance of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone Structural Motifs vs. State-of-the-Art Emitter Technologies

In the relentless pursuit of next-generation display and lighting technologies, the performance of Organic Light-Emitting Diodes (OLEDs) is fundamentally dictated by the molecular architecture of their constituent materials. This guide provides a comprehensive comparison of the potential performance of the this compound scaffold against established and emerging classes of OLED materials. While this specific molecule serves as a foundational structure, its core components—the biphenyl and phenyl ketone moieties—are prevalent in many advanced materials. We will dissect its structural significance, benchmark its potential against first, second, and third-generation emitters, and provide the experimental framework necessary for such evaluations.

The molecule this compound (CAS 27644-00-4) presents a rigid and aromatic backbone, making it an interesting candidate for materials science applications.[1] Its structure is composed of three key functional parts, each contributing to its potential photophysical properties.

  • [1,1'-Biphenyl] Group: This unit is known for its high thermal stability and wide energy gap. In the context of OLEDs, biphenyl derivatives are frequently used as host materials. Their high triplet energy (T1) is crucial for confining the triplet excitons of guest phosphorescent or TADF emitters, preventing energy loss and ensuring high efficiency.

  • Phenyl Group: A fundamental aromatic building block that contributes to the molecule's electronic properties and morphological stability in thin films.

  • Ethanone Linker: The ketone group acts as an electron-withdrawing moiety. The presence of both electron-donating (biphenyl) and electron-accepting (via the carbonyl) characteristics, however weak, sets up a basic donor-acceptor interaction, which is the foundational principle for many advanced OLED emitters.

Given these features, the this compound scaffold is more likely to serve as a high-triplet-energy host material or as a synthetic precursor for more complex, high-performance emitters rather than as a primary emitter itself. Its own luminescence efficiency is not documented in high-performance devices.

BPE This compound Biphenyl [1,1'-Biphenyl] Moiety - High Triplet Energy (T1) - Thermal Stability - Hole Transporting BPE->Biphenyl Contains Phenylethanone Phenylethanone Moiety - Phenyl Group for Stability - Ketone (C=O) as Electron Acceptor BPE->Phenylethanone Contains PotentialRole Potential OLED Role - Host Material - Synthetic Building Block BPE->PotentialRole Implies

Caption: Molecular components and potential OLED roles of the biphenyl-phenylethanone scaffold.

Part 2: The Three Generations of OLED Emitters: A Mechanistic Overview

The internal quantum efficiency (IQE) of an OLED is limited by how it utilizes electrically generated excitons, which are quantum states of electron-hole pairs. Due to spin statistics, 75% of these excitons are in a non-emissive triplet state and 25% are in an emissive singlet state. The evolution of OLED materials is defined by their ability to harvest these triplet excitons.

  • First Generation (Fluorescence): These materials only convert singlet excitons into light, limiting the maximum IQE to 25%. The remaining 75% of triplet excitons are wasted as heat.

  • Second Generation (Phosphorescence): By incorporating heavy metal atoms (e.g., Iridium, Platinum), these materials facilitate a process called intersystem crossing (ISC), allowing triplet excitons to emit light (phosphorescence). This enables a theoretical IQE of nearly 100%. However, stable and efficient blue phosphorescent OLEDs (PHOLEDs) remain a significant challenge.[2][3]

  • Third Generation (Thermally Activated Delayed Fluorescence - TADF): This innovative approach uses purely organic molecules designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states. This small gap allows triplet excitons to be converted back into singlet excitons through a thermally activated process called reverse intersystem crossing (RISC).[4][5] These up-converted singlets can then emit light via fluorescence. TADF materials can theoretically achieve 100% IQE without the need for expensive and rare heavy metals.[6]

cluster_0 Exciton Generation (75% Triplets, 25% Singlets) cluster_1 1st Gen: Fluorescence cluster_2 2nd Gen: Phosphorescence cluster_3 3rd Gen: TADF T1 Triplet State (T1) S1 Singlet State (S1) T1->S1 RISC (Reverse Intersystem Crossing) F_Heat Heat (75%) T1->F_Heat Non-Radiative Decay P_Light Light (~100% IQE) T1->P_Light Phosphorescence (via ISC) F_Light Light (Max 25% IQE) S1->F_Light Prompt Fluorescence TADF_Light Light (~100% IQE) S1->TADF_Light Prompt Fluorescence S1->TADF_Light Delayed Fluorescence

Caption: Exciton utilization pathways in the three generations of OLED emitter materials.

Part 3: Performance Benchmarking: A Comparative Data Analysis

To contextualize the potential of a biphenyl-based material, we compare its projected properties (as a host) with data from representative high-performance materials from each generation, with a focus on the challenging blue emission spectrum. The development of efficient and stable blue emitters is crucial for full-color displays and lighting.[7][8][9]

Parameter Biphenyl-Phenylethanone Scaffold (Hypothetical Host) 1st Gen: Fluorescent (e.g., TBPDP)[9] 2nd Gen: Phosphorescent (e.g., PtON7-dtb based)[9] 3rd Gen: TADF (e.g., 5TCzBN)[10]
Role in Device Host MaterialEmitterSensitizer/EmitterEmitter
Max. External Quantum Efficiency (EQEmax) N/A (enables guest)16.9%21.6%21.5%
Emission Peak (λem) N/ADeep-BlueDeep-BlueSky-Blue
CIE Coordinates (x, y) N/ANot SpecifiedNot SpecifiedNot Specified
Key Advantage High Triplet Energy, StabilityNarrow EmissionHigh EfficiencyHigh Efficiency, Metal-Free
Key Disadvantage Not an efficient emitter itselfLow theoretical max. EQE (~5-10%)Stability/Lifetime Issues, Cost (Precious Metals)Can have broader emission, potential stability issues
Operational Lifetime (LT95/LT50) N/AModerateOften a challenge for deep blueLT50 of 1,700 hours @ 500 cd/m² reported

This table highlights the clear progression in OLED technology. While a simple scaffold like this compound is not competitive as a standalone emitter, its inherent properties make it an excellent foundation for host materials that enable the high performance of 2nd and 3rd generation guest emitters.

Part 4: Essential Experimental Protocols for OLED Performance Evaluation

To validate the performance of any new material, a standardized set of fabrication and characterization protocols is essential. These steps ensure reproducibility and allow for objective comparison.

Protocol 1: OLED Device Fabrication via Vacuum Thermal Evaporation (VTE)

This is the standard method for producing high-performance small-molecule OLEDs.[11][12]

Causality: Each layer in the OLED stack performs a specific function (injecting, transporting, or blocking charges) to ensure that electrons and holes meet and recombine efficiently within the emissive layer. VTE is used because it allows for the deposition of highly pure, uniform, and ultra-thin organic layers in a high-vacuum environment, which prevents contamination and degradation of the materials.

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. ITO serves as the transparent anode.[13]

    • Sequentially sonicate the substrates in a series of solvents (e.g., deionized water with detergent, acetone, isopropanol) for 15 minutes each to remove organic and particulate contaminants.

    • Dry the substrates with a high-purity nitrogen gun.

    • Immediately treat with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the work function of the ITO for efficient hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by heating the source materials in crucibles. The deposition rate is monitored using a quartz crystal microbalance.

    • A typical device stack would be:

      • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.

      • Hole Transport Layer (HTL): e.g., 40 nm of TAPC or a material like 4DBFHPB.[10]

      • Emissive Layer (EML): e.g., 20 nm of the host material (like a biphenyl derivative) doped with the guest emitter (1-30 wt%).

      • Hole Blocking/Electron Transport Layer (ETL): e.g., 30 nm of TPBi.

      • Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).

  • Cathode Deposition:

    • Without breaking vacuum, deposit the metal cathode, typically 100 nm of Aluminum (Al), through a shadow mask to define the active area of the pixels.

  • Encapsulation:

    • Immediately encapsulate the finished device in a nitrogen-filled glovebox using a UV-cured epoxy and a glass lid to protect the organic layers from oxygen and moisture, which cause rapid degradation.

Caption: Standard workflow for OLED fabrication using vacuum thermal evaporation.

Protocol 2: Device Electroluminescence (EL) Characterization

Causality: This protocol quantifies the device's efficiency, color, and brightness, which are the primary metrics of performance.

Step-by-Step Methodology:

  • J-V-L Measurement:

    • Place the encapsulated device in a light-proof test chamber.

    • Use a source measure unit (SMU) to apply a forward voltage bias across the device and measure the current density (J).

    • Simultaneously, use a calibrated photodiode or spectrometer (e.g., PhotoResearch PR-655) to measure the luminance (L) in candelas per square meter (cd/m²).

  • Efficiency Calculation:

    • From the J-V-L data, calculate the key efficiency metrics:

      • Current Efficiency (cd/A): Luminance / Current Density.

      • Power Efficiency (lm/W): π * Current Efficiency / Voltage.

      • External Quantum Efficiency (%): The ratio of photons emitted to electrons injected. This requires careful calibration of the spectrometer and measurement of the EL spectrum.

  • Spectral Analysis:

    • At a standard luminance (e.g., 1000 cd/m²), record the electroluminescence spectrum.

    • From the spectrum, determine the peak emission wavelength (λem), the Full Width at Half Maximum (FWHM), and the CIE 1931 color coordinates (x, y).

  • Lifetime Measurement:

    • Operate the device at a constant DC current to achieve a specific initial luminance (e.g., 500 or 1000 cd/m²).

    • Monitor the luminance over time. The lifetime is reported as LT50 or LT95, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.

Conclusion

The molecule this compound, while not a chart-topping emitter in its own right, represents a critical structural scaffold in the OLED material designer's toolbox. Its biphenyl component provides the high triplet energy and stability required for high-performance host materials. A direct comparison with state-of-the-art fluorescent, phosphorescent, and TADF emitters reveals that true performance gains are achieved by incorporating such stable backbones into more complex molecular architectures that are finely tuned to manage exciton generation and harvesting.[9][10][14] The future of OLEDs, particularly in the challenging blue spectrum, will rely on the intelligent design of molecules that leverage the stability of scaffolds like biphenyls while integrating sophisticated functional groups to achieve near-100% internal quantum efficiency and long operational lifetimes.

References

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  • Overview on the Thermally Activated Delayed Fluorescence and Mechanochromic Materials: Bridging Efficiency and Vers
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  • Color-tunable organic light-emitting diodes with ultrathin thermal activation delayed fluorescence emitting layer | Applied Physics Letters | AIP Publishing.[Link]
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A Comparative Guide to the Antitumor Potential of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone Analogs: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Privileged Scaffold

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. The 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone scaffold represents a promising, yet largely unexplored, chemical space in oncology research. While direct studies on the antitumor activities of its analogs are nascent, the constituent biphenyl and phenylethanone moieties are well-established pharmacophores present in numerous biologically active compounds. This guide provides a prospective analysis of the potential antitumor activity of this compound analogs, drawing comparisons with structurally related compounds that have demonstrated significant anticancer effects. We will delve into potential mechanisms of action, structure-activity relationships, and provide detailed experimental protocols to empower researchers to investigate this intriguing class of molecules.

The biphenyl moiety is a recognized "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Its derivatives have been developed as angiotensin II receptor antagonists, enzyme inhibitors, and notably, as anticancer agents. Similarly, the phenylethanone core is found in various natural and synthetic compounds with cytotoxic properties. The combination of these two pharmacophores in the this compound framework offers a unique three-dimensional structure that could be optimized for potent and selective antitumor activity.

Comparative Analysis of Structurally Related Biphenyl Analogs with Antitumor Activity

While data on the specific target scaffold is limited, a review of structurally related biphenyl compounds provides valuable insights into their potential anticancer efficacy. The following table summarizes the in vitro cytotoxic activity of various biphenyl derivatives against different cancer cell lines, offering a benchmark for future studies on this compound analogs.

Compound ClassSpecific Analog(s)Cancer Cell Line(s)Reported IC50/GI50 (µM)Reference(s)
Hydroxylated BiphenylsCompound 11Malignant Melanoma1.7 ± 0.5[1][2]
Compound 12Malignant Melanoma2.0 ± 0.7[1][2]
Thiazolidine-2,4-dione-biphenylsCompound 10dHela, PC3, HepG2, MDA-MB-231Potent activity reported[3]
4-biphenylamino-5-halo-2(5H)-furanonesCompound 3jMCF-7 (Breast Cancer)11.8[4]
2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylaminesCompound HD10PD-1/PD-L1 Interaction3.1 nM[5]

This table is a curated representation of data from the cited literature and is intended to be illustrative of the potential of biphenyl-containing compounds.

The data suggests that modifications to the biphenyl core, such as hydroxylation or the addition of heterocyclic rings, can lead to potent antiproliferative effects. For instance, hydroxylated biphenyls have demonstrated low micromolar activity against melanoma cells.[1][2] Furthermore, the introduction of a thiazolidine-2,4-dione moiety has also resulted in significant anticancer activity across a panel of cancer cell lines.[3] These findings underscore the importance of systematic structural modifications to unlock the full therapeutic potential of the biphenyl scaffold.

Potential Mechanisms of Antitumor Activity

Based on the mechanisms elucidated for structurally related compounds, this compound analogs could exert their antitumor effects through several pathways:

  • Induction of Apoptosis: Many biphenyl derivatives induce programmed cell death in cancer cells. For example, hydroxylated biphenyls have been shown to activate caspases 3 and 7, leading to PARP cleavage and subsequent apoptosis in melanoma cells.[1]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer agents. Certain biphenyl-containing compounds have been observed to cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.[1][4]

  • Inhibition of Key Signaling Pathways: The biphenyl scaffold can be tailored to inhibit specific enzymes or protein-protein interactions crucial for tumor growth and survival. For instance, some biphenyl derivatives act as inhibitors of the PD-1/PD-L1 immune checkpoint, enhancing the immune response against tumors.[5]

  • Targeting Microtubules: Some quinazoline derivatives with a phenyl group have been found to inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and cell death.[6]

Below is a conceptual diagram illustrating a potential mechanism of action involving apoptosis induction.

apoptosis_pathway Biphenyl-phenylethanone Analog Biphenyl-phenylethanone Analog Cancer Cell Cancer Cell Biphenyl-phenylethanone Analog->Cancer Cell Enters Mitochondria Mitochondria Cancer Cell->Mitochondria Induces stress Caspase-9 Caspase-9 Mitochondria->Caspase-9 Releases Cytochrome c, activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Potential apoptotic pathway induced by a biphenyl-phenylethanone analog.

Experimental Protocols for Antitumor Evaluation

To facilitate the investigation of this compound analogs, we provide detailed, self-validating protocols for key in vitro assays based on established methodologies.

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring mitochondrial reductase activity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_workflow A Seed cells in 96-well plate B Treat with compounds (24-72h) A->B C Add MTT solution (4h) B->C D Solubilize formazan (DMSO) C->D E Measure absorbance (570 nm) D->E F Calculate IC50 values E->F

Caption: Workflow for the MTT-based cell viability assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (PI Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the compounds for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a definitive SAR for this compound analogs awaits experimental validation, we can extrapolate potential trends from related biphenyl structures:

  • Substitution on the Biphenyl Rings: The position and nature of substituents on the biphenyl rings are critical for activity. Electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., halogens) can significantly influence potency and selectivity.

  • Modifications of the Phenylethanone Moiety: Alterations to the phenyl ring of the phenylethanone group, such as the introduction of substituents, could modulate the compound's interaction with its biological target.

  • The Ethanone Linker: The two-carbon linker is a key structural feature. Its rigidity and length could be modified to optimize the spatial orientation of the biphenyl and phenyl groups for enhanced binding affinity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions on both aromatic systems. This will enable the development of a robust SAR and the identification of lead compounds with potent and selective antitumor activity. Mechanistic studies should then be undertaken to elucidate their precise molecular targets and signaling pathways.

Conclusion

The this compound scaffold holds considerable promise as a template for the design of novel anticancer agents. Although direct experimental evidence for its antitumor activity is currently lacking, the well-documented anticancer properties of structurally related biphenyl and phenylethanone derivatives provide a strong rationale for its investigation. This guide offers a comparative framework, potential mechanistic insights, and detailed experimental protocols to empower researchers to explore this exciting area of medicinal chemistry. Through systematic investigation and a deeper understanding of their structure-activity relationships, this compound analogs may emerge as a valuable new class of therapeutics in the fight against cancer.

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A Comparative Guide to the Genotoxicity Assessment of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the safety of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the identification and control of impurities that may pose a genotoxic risk. This guide provides an in-depth, objective comparison of methodologies for assessing the genotoxicity of potential impurities arising during the synthesis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone, a key intermediate in various chemical syntheses.

The principles and workflows detailed herein are grounded in internationally recognized guidelines, including the ICH M7(R2) guideline on the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1][2][3][4] This framework is essential for limiting potential carcinogenic risk from such impurities.[1][2][3]

Identifying Potential Genotoxic Impurities

The first step in any genotoxicity risk assessment is to understand the impurity profile of the API. This requires a thorough analysis of the synthetic route. While multiple pathways to synthesize this compound exist, a common approach is the Friedel-Crafts acylation of biphenyl with phenylacetyl chloride.

Plausible Synthetic Route:

From this synthesis, several potential impurities can be postulated:

  • Unreacted Starting Materials: Biphenyl and Phenylacetyl Chloride.

  • Reagents and Catalysts: Residual Lewis acids.

  • By-products: Isomers of the main product, products of side reactions (e.g., polysubstitution).

  • Degradation Products: Compounds formed during storage or processing, potentially including various aldehydes and ketones.[5][6][7]

For the purpose of this guide, we will focus our comparative analysis on three hypothetical, yet plausible, impurities derived from this process.

Table 1: Hypothetical Impurities of this compound for Genotoxicity Assessment

Impurity IDChemical NameStructureRationale for Inclusion
IMP-01 4-Acetylbiphenyl4-Acetylbiphenyl StructureA potential by-product from a related synthesis or side reaction. Aromatic ketones have been evaluated for genotoxicity.[8]
IMP-02 4-Chlorobiphenyl4-Chlorobiphenyl StructureA potential impurity if chlorinated reagents are present. Biphenyl and its derivatives have been studied for genotoxicity.[9][10]
IMP-03 Phenylacetic acidPhenylacetic acid StructureA potential degradation product of phenylacetyl chloride.

A Tiered Approach to Genotoxicity Assessment

The modern paradigm for genotoxicity assessment follows a tiered, weight-of-evidence approach. This strategy, outlined in the ICH M7 guideline, maximizes efficiency and minimizes animal testing by beginning with computational methods before proceeding to in vitro and, if necessary, in vivo assays.[1][11]

Genotoxicity_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Testing cluster_2 Tier 3: In Vivo Follow-up (If Required) in_silico Computational Toxicology ((Q)SAR) - Two complementary models (e.g., expert rule-based and statistical) ames Bacterial Reverse Mutation Assay (Ames Test) - OECD 471 in_silico->ames If positive or inconclusive micronucleus In Vitro Micronucleus Test - OECD 487 ames->micronucleus Standard 2-test battery in_vivo In Vivo Genotoxicity Test (e.g., rodent micronucleus test) micronucleus->in_vivo If in vitro results are positive and warrant further investigation

Caption: Tiered workflow for genotoxicity assessment.

Tier 1: In Silico (Q)SAR Assessment

(Quantitative) Structure-Activity Relationship ((Q)SAR) models are the first line of assessment.[12][13] These computational tools predict the genotoxic potential of a chemical based on its structure. The ICH M7 guideline recommends using two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[12]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts, which are molecular substructures known to be associated with toxicity.

  • Statistical-Based Systems (e.g., Leadscope): These models use statistical algorithms to compare the query chemical to a large database of compounds with known genotoxicity data.

Comparative Analysis (Hypothetical Data):

Table 2: In Silico (Q)SAR Prediction Results for Hypothetical Impurities

Impurity IDExpert Rule-Based PredictionStatistical-Based PredictionOverall In Silico ConclusionICH M7 Class[11]
IMP-01 No structural alerts for mutagenicity.NegativeNegativeClass 5
IMP-02 Structural alert for aromatic amines (potential metabolite).EquivocalPositive (needs further testing)Class 3
IMP-03 No structural alerts for mutagenicity.NegativeNegativeClass 5

Based on this in silico assessment, IMP-01 and IMP-03 are predicted to be non-mutagenic (Class 5), while IMP-02 contains a structural alert, flagging it for further experimental evaluation (Class 3).[11]

Tier 2: In Vitro Experimental Testing

For impurities that are flagged by in silico models, or for which no prediction can be made, in vitro testing is required. The standard battery of tests recommended by regulatory agencies includes:

  • A bacterial reverse mutation (Ames) test (OECD 471). [14]

  • An in vitro mammalian cell assay , typically the micronucleus test (OECD 487).[15][16][17]

The Ames test is a widely used method for detecting gene mutations.[18] It employs several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[14] A positive result is indicated by the chemical causing a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

A crucial component of this assay is the inclusion of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver.[19][20][21] This is because some chemicals (pro-mutagens) only become mutagenic after being metabolized by enzymes in the body.[18][19]

Ames_Test_Principle cluster_0 Negative Control cluster_1 Positive Result neg_start His- Bacteria + Vehicle neg_end Few spontaneous revertant colonies neg_start->neg_end Plate on His-deficient agar pos_start His- Bacteria + Test Compound (± S9 Metabolic Activation) pos_end Many revertant colonies indicate mutagenicity pos_start->pos_end Plate on His-deficient agar

Caption: Principle of the bacterial reverse mutation (Ames) test.

The in vitro micronucleus test is designed to detect chromosomal damage.[16][22] It identifies small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division after exposure to a test substance.[15][16] The formation of micronuclei indicates either chromosome breakage (a clastogenic effect) or whole chromosome loss (an aneugenic effect).[15][23][24] This assay is often preferred over the traditional chromosomal aberration test because it can detect both clastogens and aneugens and offers better reproducibility.[17]

Comparative Analysis (Hypothetical Data):

As IMP-02 was flagged by the in silico analysis, it would proceed to in vitro testing.

Table 3: In Vitro Genotoxicity Results for IMP-02 (4-Chlorobiphenyl)

AssayConditionResultInterpretation
Ames Test (OECD 471) Without S9 ActivationNegative in all strainsNot a direct-acting mutagen.
With S9 ActivationPositive in TA98 and TA100Metabolites of IMP-02 are mutagenic.
In Vitro Micronucleus (OECD 487) Without S9 ActivationNegativeNot directly clastogenic or aneugenic.
With S9 ActivationPositive (significant increase in micronuclei)Metabolites of IMP-02 cause chromosomal damage.

These hypothetical results suggest that while 4-chlorobiphenyl itself is not genotoxic, its metabolites are. The positive Ames test indicates it causes gene mutations, and the positive micronucleus test shows it also leads to chromosomal damage. This would classify IMP-02 as a mutagenic impurity that must be controlled to a stringent level, such as the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[25]

Experimental Protocol: Ames Test (OECD 471 Plate Incorporation Method)

This protocol outlines the key steps for a robust and self-validating Ames test.

Objective: To determine the potential of a test article to induce reverse mutations in amino acid-requiring strains of S. typhimurium and/or E. coli.

Materials:

  • Tester Strains: At least five strains should be used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA (pKM101)).[21][26]

  • Test Article: IMP-02 (4-Chlorobiphenyl) dissolved in a suitable solvent (e.g., DMSO).

  • Controls:

    • Negative/Solvent Control: DMSO.

    • Positive Controls (strain-specific, with and without S9): e.g., Sodium Azide, 2-Nitrofluorene, 2-Aminoanthracene.[27]

  • Media: Vogel-Bonner medium E with glucose, minimal glucose agar plates.

  • Metabolic Activation: Aroclor 1254-induced or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction with cofactors (S9 mix).[14]

Procedure:

  • Dose Range Finding (Preliminary Cytotoxicity Test):

    • Causality: To determine the appropriate concentration range for the main experiment. High concentrations can be cytotoxic, killing the bacteria and preventing the detection of revertants, leading to a false negative.

    • Method: Expose a sensitive strain (e.g., TA100) to a wide range of test article concentrations. Observe for a reduction in the background lawn of bacteria. Select at least five concentrations for the main study, with the highest concentration showing some evidence of cytotoxicity.

  • Main Experiment (Plate Incorporation Method):

    • Setup: For each strain, prepare triplicate plates for the solvent control, each positive control, and each of the five test article concentrations. This is done for both conditions: with and without S9 mix.

    • Tube Preparation: To sterile test tubes, add:

      • 2.0 mL of molten top agar (containing a trace amount of histidine or tryptophan).

      • 0.1 mL of an overnight culture of the appropriate bacterial tester strain.

      • 0.1 mL of the test article solution, solvent control, or positive control.

      • For the metabolic activation condition, add 0.5 mL of S9 mix. For the non-activation condition, add 0.5 mL of a buffer solution.

    • Plating: Vortex the tubes gently and pour the contents onto the surface of minimal glucose agar plates. Swirl to distribute the top agar evenly.

    • Incubation: Allow the agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring and Data Analysis:

    • Validation: The assay is considered valid if:

      • The negative control plates show a characteristic number of spontaneous revertants.

      • The positive controls show a significant, strain-specific increase in revertant colonies.

    • Scoring: Count the number of revertant colonies on each plate.

    • Interpretation: A positive result is declared if the test article causes a concentration-dependent increase in the mean number of revertants per plate, and/or a reproducible and statistically significant increase at one or more concentrations. A common threshold is a two-fold or greater increase over the solvent control.

Conclusion and Recommendations

This guide demonstrates a systematic, evidence-based approach to evaluating the genotoxicity of impurities in this compound.

  • Comparative Power of the Tiered Approach: The initial in silico assessment efficiently categorized IMP-01 and IMP-03 as low-risk, saving significant time and resources. It correctly identified the potential hazard in IMP-02, focusing experimental work where it was most needed.

  • Complementary Nature of In Vitro Assays: The combination of the Ames test and the in vitro micronucleus test provided a comprehensive profile for IMP-02. The Ames test identified its potential to cause gene-level mutations, while the micronucleus assay confirmed its ability to induce larger-scale chromosomal damage after metabolic activation.

  • Regulatory Implications: Based on our hypothetical data, impurity IMP-02 would be classified as a mutagenic impurity under ICH M7.[1] This necessitates stringent control measures, either by modifying the synthetic process to avoid its formation or by implementing a highly sensitive analytical method to ensure its level in the final API is below the acceptable limit (e.g., 1.5 µ g/day ).

By integrating computational predictions with robust, validated experimental protocols, drug developers can confidently assess and control the risks associated with genotoxic impurities, ensuring the safety and quality of pharmaceutical products.

References

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  • GLP OECD 471 Ames Test. Scantox.
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  • Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test. PMC - NIH.
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  • Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. ResearchGate.
  • Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles. ResearchGate.
  • Synthesis and pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates. PubMed.

Sources

A Comparative Analysis of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone: Characterization and Context

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug development, the precise characterization of molecular structures is paramount. This guide provides a detailed examination of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone , a ketone featuring a biphenyl moiety. While this compound is commercially available, its comprehensive spectral data is not extensively documented in publicly accessible literature. This guide, therefore, offers a multi-faceted approach to its characterization. We will present its known physical properties and provide a predictive analysis of its spectral characteristics based on a comparative study with structurally similar, well-documented analogs. This methodology not only sheds light on the target molecule but also serves as a practical framework for researchers encountering sparsely characterized compounds.

Introduction to this compound

This compound, with the CAS number 27644-00-4, belongs to the family of diaryl ketones. Its structure, featuring a biphenyl group attached to a phenylethanone core, makes it a subject of interest in medicinal chemistry and materials science. The biphenyl moiety can influence the molecule's photophysical properties and its potential as a scaffold in the design of novel organic materials or as an intermediate in the synthesis of more complex pharmaceutical agents.

The molecular formula of the compound is C₂₀H₁₆O, and it has a molecular weight of 272.34 g/mol . It is typically a solid at room temperature, with a reported melting point of 139 °C[1].

Comparative Characterization Data

To understand the spectral properties of this compound, we will compare it with two closely related analogs: 1-([1,1'-biphenyl]-4-yl)ethanone and 2-phenylacetophenone . The former shares the biphenyl-ketone structure but lacks the benzyl group, while the latter replaces the biphenyl moiety with a simple phenyl group.

PropertyThis compound1-([1,1'-biphenyl]-4-yl)ethanone2-Phenylacetophenone
CAS Number 27644-00-4[2]92-91-1[3]451-40-1[4]
Molecular Formula C₂₀H₁₆O[2]C₁₄H₁₂O[3]C₁₄H₁₂O[4]
Molecular Weight 272.34 g/mol [2]196.24 g/mol [3]196.24 g/mol
Melting Point 139 °C[1]120-121 °C[5]53-56 °C
Appearance Solid[2]White solidOff-white solid

Predicted and Comparative Spectroscopic Analysis

The following sections provide an in-depth analysis of the expected spectroscopic data for this compound, drawing comparisons with our chosen analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Data for this compound:

  • Aromatic Protons (m, ~7.2-8.1 ppm): A complex multiplet is expected in this region, arising from the protons of the biphenyl and phenyl groups. The protons on the phenyl ring attached to the carbonyl group will likely appear at the downfield end of this region due to the electron-withdrawing effect of the carbonyl.

  • Methylene Protons (s, ~4.3 ppm): A singlet integrating to two protons is anticipated for the CH₂ group situated between the biphenyl and carbonyl groups.

Comparative ¹H NMR Data:

CompoundKey ¹H NMR Signals (CDCl₃)
1-([1,1'-biphenyl]-4-yl)ethanone δ 8.04 (d, 2H), 7.69 (d, 2H), 7.65-7.59 (m, 2H), 7.49-7.39 (m, 3H), 2.66 (s, 3H)
2-Phenylacetophenone [4]δ 8.05-8.02 (m, 2H), 7.60-7.55 (m, 1H), 7.49-7.44 (m, 2H), 7.35-7.24 (m, 5H), 4.31 (s, 2H)

The comparison highlights that the methylene singlet in 2-phenylacetophenone appears around 4.31 ppm, providing a strong basis for predicting the chemical shift of the corresponding protons in our target molecule. The aromatic region for all three compounds is expected to be complex due to the multiple phenyl rings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data for this compound:

  • Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around ~197 ppm .

  • Aromatic Carbons: Multiple signals are anticipated in the range of ~127-142 ppm .

  • Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected around ~45 ppm .

Comparative ¹³C NMR Data:

CompoundKey ¹³C NMR Signals (CDCl₃)
1-([1,1'-biphenyl]-4-yl)ethanone δ 197.7, 145.8, 140.0, 135.8, 128.9, 128.8, 128.2, 127.2, 127.1, 26.6
2-Phenylacetophenone [6]δ 197.8, 137.0, 134.8, 133.2, 129.5, 128.7, 128.6, 128.5, 126.9, 45.6

The carbonyl carbon signal for both analogs appears at ~197.7-197.8 ppm, strongly suggesting a similar chemical shift for the target compound. The methylene carbon in 2-phenylacetophenone at 45.6 ppm is a good predictor for the methylene signal in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data for this compound:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , characteristic of a conjugated ketone.

  • C-H Aromatic Stretch: Bands are expected just above 3000 cm⁻¹ .

  • C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Comparative IR Data:

The NIST WebBook provides an IR spectrum for 1-([1,1'-biphenyl]-4-yl)ethanone , showing a strong carbonyl absorption at approximately 1680 cm⁻¹[5]. This aligns with the expected value for a conjugated ketone and supports the prediction for our target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data for this compound:

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 272 , corresponding to the molecular weight of the compound.

  • Key Fragment Ions: Fragmentation is likely to occur at the C-C bond adjacent to the carbonyl group, leading to fragment ions such as [C₆H₅CO]⁺ at m/z = 105 (benzoyl cation) and [C₁₃H₁₁]⁺ at m/z = 167 (biphenylmethyl cation).

Comparative Mass Spectrometry Data:

The mass spectrum of 1-([1,1'-biphenyl]-4-yl)ethanone shows a molecular ion peak at m/z = 196 and a base peak at m/z = 181, corresponding to the loss of a methyl group[7]. The fragmentation of 2-phenylacetophenone typically shows a strong peak at m/z = 105 for the benzoyl cation. These patterns support the predicted fragmentation for this compound.

Experimental Protocols

Proposed Synthesis: Friedel-Crafts Acylation

This method would involve the acylation of biphenyl with 2-phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of biphenyl (1.0 eq) in the chosen solvent to the flask.

  • Slowly add a solution of 2-phenylacetyl chloride (1.0 eq) in the same solvent via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Synthesis_Workflow Reactants Biphenyl + 2-Phenylacetyl Chloride Reaction Friedel-Crafts Acylation (0 °C to RT) Reactants->Reaction 1. Catalyst AlCl₃ in DCM Catalyst->Reaction 2. Workup Quench with HCl/Ice Reaction->Workup 3. Extraction DCM Extraction & Washes Workup->Extraction 4. Purification Column Chromatography or Recrystallization Extraction->Purification 5. Product This compound Purification->Product 6.

Characterization Workflow

The following diagram illustrates a standard workflow for the characterization of a synthesized organic compound like this compound.

Characterization_Workflow Start Purified Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR MP Melting Point Determination Start->MP Data_Analysis Spectral Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis MP->Data_Analysis Final Confirmed Structure Data_Analysis->Final

Conclusion

References

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, procedural framework for the safe disposal of 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone (CAS No. 27644-00-4), ensuring the protection of laboratory personnel and the environment. While this document offers comprehensive guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling and disposal.

Hazard Assessment and Chemical Profile

Analogous compounds, such as 1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone, are known to cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, it is prudent to handle this compound with the same level of caution.

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number 27644-00-4[1][3]
Molecular Formula C₂₀H₁₆O[1]
Appearance Typically a solid at room temperature[1]
Solubility Soluble in organic solvents like ethanol and acetone[1]

Personal Protective Equipment (PPE) and Engineering Controls

The principle of "as low as reasonably practicable" (ALARP) should govern all exposure control measures. The causality behind the selection of PPE and engineering controls is to create a multi-layered defense against potential chemical exposure.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. This is the primary line of defense to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Always inspect gloves for any signs of degradation or puncture before use. A lab coat or chemical-resistant apron is also required.

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.

Spill Management Protocol

An effective spill response is a self-validating system of preparedness. In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Isolate: Non-essential personnel should evacuate the immediate area. Isolate the spill to prevent its spread.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain and Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a clearly labeled, leak-proof container designated for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream from cradle to grave. Adherence to institutional, local, and federal regulations is mandatory.

  • Waste Characterization: Based on its chemical structure as an aromatic ketone and biphenyl derivative, and the hazards of analogous compounds, this compound should be classified as hazardous waste. While not specifically listed, it may fall under broader categories of laboratory chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently if mixed.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of solid this compound waste.

    • For solutions, use a compatible liquid waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Satellite Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Regulatory Framework

The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not a specifically listed hazardous waste, it may be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[4] Given its combustible nature and potential for environmental harm, it must be managed through a licensed hazardous waste contractor.

The final disposal method will likely be high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This method is chosen for its ability to destroy organic compounds, minimizing their environmental impact.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of Waste consult_sds Consult Manufacturer's SDS start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe handle_in_hood Handle in Fume Hood wear_ppe->handle_in_hood characterize_waste Characterize as Hazardous Waste handle_in_hood->characterize_waste segregate_waste Segregate from Other Waste characterize_waste->segregate_waste containerize Containerize in Labeled, Compatible Container segregate_waste->containerize store_saa Store in Satellite Accumulation Area containerize->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs licensed_contractor Transfer to Licensed Waste Contractor contact_ehs->licensed_contractor incineration Transport to TSDF for Incineration licensed_contractor->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

  • AbacipharmTech. 2-([1,1-Biphenyl]-4-yl)-1-phenylethanone. [Link]
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Navigating the Safe Handling of 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone (CAS No. 27644-00-4). By moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a comprehensive understanding of the necessary precautions for this and structurally similar compounds.

Hazard Assessment: Understanding the Risks

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given the structural similarities, it is prudent to assume that this compound presents a similar hazard profile. The presence of aromatic rings and a ketone functional group warrants a cautious approach to handling.

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Irrit. 2
H319Causes serious eye irritationEye Irrit. 2A
H335May cause respiratory irritationSTOT SE 3

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the identified risks. The following recommendations are based on a comprehensive analysis of the compound's likely hazards and best practices in laboratory safety.

Hand Protection: Selecting the Right Glove

The molecular structure of this compound contains both aromatic hydrocarbon and ketone functionalities. This necessitates careful selection of glove material to prevent permeation and degradation.

  • Recommended Primary Glove: Butyl rubber gloves are the preferred choice for handling this compound. Butyl rubber exhibits excellent resistance to ketones, a key functional group in the target molecule[3][4].

  • Alternative for Splash Protection: For short-duration tasks with a low risk of significant contact, double-gloving with nitrile gloves may be acceptable. However, it is crucial to understand that nitrile provides limited resistance to aromatic hydrocarbons and ketones, with breakthrough times that can be less than an hour for some aromatic compounds[5][6][7]. Should any contact occur, nitrile gloves must be removed and replaced immediately.

Glove Selection Rationale

Compound This compound Ketone Ketone Functional Group Compound->Ketone Aromatic Aromatic Hydrocarbon Compound->Aromatic Butyl Butyl Rubber Gloves Ketone->Butyl Excellent Resistance Nitrile Nitrile Gloves Ketone->Nitrile Poor Resistance Aromatic->Butyl Good Resistance Aromatic->Nitrile Fair to Poor Resistance High_Resistance High Resistance Butyl->High_Resistance Low_Resistance Low Resistance Nitrile->Low_Resistance

Caption: Glove material selection based on chemical resistance.

Eye and Face Protection: Shielding from Irritants

Given the classification as a serious eye irritant, robust eye and face protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended: Chemical splash goggles should be worn at all times when handling the solid or solutions of the compound.

  • Enhanced Protection: When there is a risk of splashing or aerosol generation, a face shield worn over chemical splash goggles is required.

Respiratory Protection: Preventing Inhalation Hazards

As the compound is a solid, the primary respiratory hazard is the inhalation of airborne particulates.

  • Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize the generation of airborne dust.

  • Respiratory Protection: If a fume hood is not available or if there is a potential for dust generation outside of a contained system, a NIOSH-approved N95 respirator is required[8][9][10]. An N95 respirator is designed to filter at least 95% of airborne particles and is suitable for protection against chemical powders in a non-oil aerosol environment[9][11].

Protective Clothing: A Barrier for the Body

A buttoned lab coat should be worn at all times to protect against skin contact. For procedures with a higher risk of contamination, consider the use of a disposable gown.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures both safety and experimental integrity.

  • Preparation: Before handling the compound, ensure that the designated work area is clean and uncluttered. Verify that a chemical spill kit is readily accessible.

  • Donning PPE:

    • Wash and dry hands thoroughly.

    • Don the lab coat, ensuring it is fully buttoned.

    • Don the N95 respirator, ensuring a proper fit and seal check.

    • Don chemical splash goggles and a face shield if necessary.

    • Don the appropriate gloves (butyl rubber recommended), ensuring they are inspected for any defects and that the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Compound:

    • Perform all manipulations within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tools to handle the solid material. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely close the primary container of the compound.

    • Decontaminate any surfaces that may have come into contact with the compound.

    • Segregate all waste as described in the disposal plan below.

  • Doffing PPE:

    • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the respirator.

    • Wash hands thoroughly with soap and water.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation

Proper segregation at the point of generation is essential to prevent incompatible materials from mixing and to ensure compliant disposal.

  • Solid Waste: This includes unused or expired this compound, contaminated gloves, weigh boats, and any other solid materials that have come into contact with the compound.

  • Liquid Waste: Any solutions containing the compound should be collected as hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.

Waste Container and Labeling
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for each waste stream. For solid waste, a securely sealed plastic bag or a labeled, sealed container is appropriate. For liquid waste, use a labeled, screw-cap bottle.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE"[12][13][14][15]. The label must also include:

    • The full chemical name: "this compound" and any other components in a mixture.

    • The approximate concentration of each component.

    • The date the waste was first added to the container (accumulation start date).

    • The name and contact information of the generating researcher or lab.

Step-by-Step Disposal Procedure
  • Segregate Waste: At the point of generation, place solid and liquid waste into separate, appropriately labeled hazardous waste containers.

  • Store Securely: Store the sealed waste containers in a designated satellite accumulation area within the laboratory[16]. This area should be away from general lab traffic and have secondary containment.

  • Arrange for Pickup: Once the waste container is full or has reached the end of its accumulation time limit (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS department.

Hazardous Waste Disposal Workflow

Start Waste Generation Segregate Segregate Solid and Liquid Waste Start->Segregate Solid_Container Labeled Solid Waste Container Segregate->Solid_Container Liquid_Container Labeled Liquid Waste Container Segregate->Liquid_Container Storage Store in Satellite Accumulation Area with Secondary Containment Solid_Container->Storage Liquid_Container->Storage Full Container Full? Storage->Full Full->Storage No EHS Contact EHS for Pickup Full->EHS Yes End Proper Disposal by Licensed Contractor EHS->End

Caption: Step-by-step workflow for hazardous waste disposal.

By adhering to these detailed procedures, you can ensure a safe and compliant laboratory environment when working with this compound.

References

  • EPA and DOT Hazardous Waste Labeling Requirements. (2021, July 21). OSHA and EHS Compliance Texas. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste Containers. U.S. Environmental Protection Agency. [Link]
  • A Brief Guide To Hazardous Waste Container Labeling & Marking. (2021, December 21). Hazardous Waste Experts. [Link]
  • Hazardous Waste Label Requirements | EPA & DOT Compliance. (2025, February 21). MLI Environmental. [Link]
  • A Brief Guide To Hazardous Waste Container Labeling Requirements. (2021, December 21). Hazardous Waste Experts. [Link]
  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. (1984).
  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. [Link]
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
  • Risk phrases and Hazard st
  • 1-((1,1'-Biphenyl)-2-yl)ethan-1-one. PubChem. [Link]
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
  • Medical Laboratory Waste Management: Classification, Segregation. CrelioHealth For Diagnostics. (2025, January 22). [Link]
  • Glove Material Breakthrough Time after Total Immersion. [Link]
  • Simple respiratory mask to be used during powder coating application. (2024, February 6). PCI Magazine. [Link]
  • Frequently Asked Questions Regarding N95 Respir
  • NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention. [Link]
  • Are you using NIOSH approved N95 respirators? (2024, May 20). Worksite Medical. [Link]
  • Material Safety Data Sheet. West Liberty University. [Link]
  • Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. (2025, July 25). eSafety Supplies. [Link]
  • N95 NIOSH Certified Respirator Instructions for Use. MYCO Medical, Inc. [Link]
  • Glove Selection Chart. [Link]

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